molecular formula AlH5MgO5 B1215858 Aluminum magnesium hydroxide CAS No. 39366-43-3

Aluminum magnesium hydroxide

Cat. No.: B1215858
CAS No.: 39366-43-3
M. Wt: 136.32 g/mol
InChI Key: RJZNFXWQRHAVBP-UHFFFAOYSA-I
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Description

Aluminum magnesium hydroxide is an inorganic compound with significant applications in pharmaceutical and industrial research. Its primary research value lies in its role as an antacid and its utility as a flame retardant. In pharmaceutical studies, this compound is investigated for its efficacy in neutralizing gastric acid. The mechanism of action involves the hydroxide ions reacting with and neutralizing hydrochloric acid in the stomach, leading to an increased pH . The aluminum hydroxide component provides a longer duration of action but can cause constipation, while the magnesium hydroxide offers a rapid onset with a mild laxative effect; their combination is often studied to balance efficacy and side effect profiles . Beyond pharmacology, this compound is a subject of interest in material science. It functions as a flame retardant filler in polymers and plastics. When exposed to high heat, it undergoes an endothermic decomposition reaction, releasing water vapor which dilutes combustible gases and cools the substrate, thereby suppressing combustion . Researchers also explore its use in environmental applications, such as in wastewater treatment for neutralizing acidic pollutants, and in chemical manufacturing as a catalyst stabilizer . This product is intended for laboratory research purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

39366-43-3

Molecular Formula

AlH5MgO5

Molecular Weight

136.32 g/mol

IUPAC Name

aluminum;magnesium;pentahydroxide

InChI

InChI=1S/Al.Mg.5H2O/h;;5*1H2/q+3;+2;;;;;/p-5

InChI Key

RJZNFXWQRHAVBP-UHFFFAOYSA-I

SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3]

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3]

Other CAS No.

39366-43-3

Synonyms

Alucol
Aludrox
aluminum hydroxide - magnesium hydroxide
aluminum hydroxide, magnesium hydroxide, drug combination
aluminum magnesium hydroxide
Maalox
Maalox TC
Maaloxan
Maaloxon
magnesium aluminum hydroxide
Novalucol
Supralox

Origin of Product

United States

Foundational & Exploratory

The Crystal Structure of Mg-Al Layered Double Hydroxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Magnesium-Aluminum Layered Double Hydroxide (Mg-Al LDH), a material of significant interest in drug delivery and other biomedical applications. This document details its structural characteristics, methods of synthesis and characterization, and the mechanisms governing its interaction with therapeutic molecules.

Core Crystal Structure

Mg-Al Layered Double Hydroxide (LDH), often referred to as hydrotalcite, is a class of anionic clays (B1170129) with a unique layered crystal structure. The general formula is [Mg²⁺₁₋ₓAl³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where 'x' is the molar ratio of Al³⁺ to the total metal cations, 'Aⁿ⁻' is an intercalated anion with charge 'n', and 'm' represents the number of interlayer water molecules.[1]

The structure is composed of positively charged brucite-like [Mg(OH)₂] layers, where some of the Mg²⁺ ions are isomorphously replaced by Al³⁺ ions. This substitution results in a net positive charge on the layers, which is balanced by the presence of anions and water molecules in the interlayer space.[1] The crystal system for the naturally occurring analogue, quintinite, is trigonal, with the space group P-3c1.[1]

The arrangement of atoms in the brucite-like layers and the interlayer gallery dictates the material's properties, particularly its ability to intercalate and release guest molecules. The interlayer spacing, or basal spacing (d₀₀₃), is a critical parameter that depends on the size and orientation of the intercalated anion.

dot

G cluster_layer Brucite-like Layer (Positively Charged) cluster_interlayer Interlayer Space cluster_layer2 Brucite-like Layer (Positively Charged) Mg1 Mg²⁺ OH1 OH⁻ Mg1->OH1 OH2 OH⁻ Mg1->OH2 OH3 OH⁻ Mg1->OH3 OH4 OH⁻ Mg1->OH4 OH5 OH⁻ Mg1->OH5 OH6 OH⁻ Mg1->OH6 Al1 Al³⁺ Al1->OH1 Al1->OH2 Al1->OH3 Al1->OH4 Al1->OH5 Al1->OH6 Anion Anion (Aⁿ⁻) Water H₂O cluster_layer cluster_layer cluster_interlayer cluster_interlayer cluster_layer2 cluster_layer2 cluster_interlayer->cluster_layer2 Electrostatic Interaction Mg2 Mg²⁺ OH7 OH⁻ OH8 OH⁻ OH9 OH⁻ OH10 OH⁻ OH11 OH⁻ OH12 OH⁻ Al2 Al³⁺ Al2->OH7 Al2->OH8 Al2->OH9 Al2->OH10 Al2->OH11 Al2->OH12 G cluster_solution_prep 1. Solution Preparation cluster_precipitation 2. Co-precipitation cluster_aging 3. Aging cluster_purification 4. Purification & Drying A Solution A: Dissolve Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O in deionized water (e.g., Mg:Al ratio of 3:1). C Slowly add Solution A to Solution B under vigorous stirring at a constant pH (e.g., pH 10). A->C B Solution B: Dissolve NaOH and Na₂CO₃ in deionized water. B->C D Age the resulting slurry at an elevated temperature (e.g., 60-80°C) for several hours (e.g., 18 hours). C->D E Filter the precipitate and wash with deionized water until the pH is neutral. D->E F Dry the solid product in an oven (e.g., at 80°C). E->F G cluster_intercalation Drug Intercalation cluster_release Drug Release LDH Mg-Al LDH Intercalated Drug-Intercalated LDH LDH->Intercalated Anion Exchange / Co-precipitation Drug Anionic Drug Drug->Intercalated Intercalated_Rel Drug-Intercalated LDH Released_Drug Released Drug Intercalated_Rel->Released_Drug Anion Exchange with physiological anions Degraded_LDH Degraded LDH (Mg²⁺, Al³⁺) Intercalated_Rel->Degraded_LDH Dissolution in acidic environment (e.g., tumor microenvironment, endosomes) Degraded_LDH->Released_Drug

References

The Cornerstone of Versatility: A Technical Guide to the Fundamental Chemistry of Hydrotalcite-Like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrotalcite-like compounds (HTlcs), also known as layered double hydroxides (LDHs), represent a class of synthetic anionic clays (B1170129) with a unique layered structure, remarkable compositional flexibility, and a wide range of applications. Their utility spans from catalysis and environmental remediation to advanced drug delivery systems. This in-depth technical guide delves into the core chemistry of HTlcs, providing a comprehensive resource on their structure, synthesis, and characterization, with a particular focus on their application in drug development.

The Fundamental Structure of Hydrotalcite-Like Compounds

Hydrotalcite-like compounds are structurally analogous to the natural mineral hydrotalcite, Mg₆Al₂(OH)₁₆CO₃·4H₂O.[1] Their structure is composed of positively charged brucite-like [Mg(OH)₂] layers, where some of the divalent cations (M²⁺) are isomorphously substituted by trivalent cations (M³⁺). This substitution generates a net positive charge on the layers, which is compensated by interlayer anions (Aⁿ⁻) and water molecules.[2][3]

The general chemical formula for a hydrotalcite-like compound is:

[M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O

Where:

  • M²⁺ is a divalent cation (e.g., Mg²⁺, Zn²⁺, Co²⁺, Ni²⁺)

  • M³⁺ is a trivalent cation (e.g., Al³⁺, Fe³⁺, Cr³⁺)

  • Aⁿ⁻ is an n-valent interlayer anion (e.g., CO₃²⁻, Cl⁻, NO₃⁻, drug anions)

  • x is the molar ratio of M³⁺/(M²⁺ + M³⁺), typically ranging from 0.2 to 0.4.[4]

  • m is the number of moles of interlayer water.

The value of 'x' is a critical parameter as it determines the layer charge density, which in turn influences the anion exchange capacity and the interlayer spacing.[5]

Synthesis of Hydrotalcite-Like Compounds: Tailoring Properties

The versatility of HTlcs stems from the ability to tailor their chemical composition and physical properties through various synthesis methods. The choice of synthesis route significantly impacts crystallinity, particle size, specific surface area, and ultimately, the material's performance in a specific application.

Co-precipitation Method

Co-precipitation is the most widely employed method for synthesizing HTlcs due to its relative simplicity and scalability.[6] It involves the simultaneous precipitation of divalent and trivalent metal salts from an aqueous solution by the addition of a base at a controlled pH.

Experimental Protocol: Co-precipitation of Mg-Al-CO₃ HTlc

Materials:

  • Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure: [2][7]

  • Solution A (Metal Salt Solution): Dissolve 0.075 mol of Mg(NO₃)₂·6H₂O and 0.025 mol of Al(NO₃)₃·9H₂O in 100 mL of deionized water. This creates a solution with a Mg²⁺/Al³⁺ molar ratio of 3:1.

  • Solution B (Alkaline Solution): Dissolve 0.05 mol of Na₂CO₃ and 0.17 mol of NaOH in 100 mL of deionized water.

  • Precipitation: Slowly add Solution A dropwise to Solution B under vigorous stirring. Maintain a constant pH between 9 and 11 by the controlled addition of a separate NaOH solution (e.g., 2 M). The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 65 °C).

  • Aging: After the addition is complete, continue stirring the resulting slurry at the reaction temperature for a period of 1 to 24 hours. This aging step promotes crystal growth and improves crystallinity.

  • Washing: Filter the precipitate and wash it repeatedly with deionized water until the filtrate is neutral (pH ≈ 7). This removes residual salts.

  • Drying: Dry the washed solid in an oven at 80-100 °C overnight.

Hydrothermal Synthesis

Hydrothermal synthesis involves the crystallization of HTlcs from a precursor gel or solution under elevated temperature and pressure. This method often yields highly crystalline materials with well-defined morphologies.[4][8]

Experimental Protocol: Hydrothermal Synthesis of Mg-Al-CO₃ HTlc

Materials:

  • Magnesium oxide (MgO)

  • Aluminum hydroxide (Al(OH)₃)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

Procedure: [4][9]

  • Mixture Preparation: Prepare an aqueous suspension containing MgO, Al(OH)₃ (in a desired M²⁺/M³⁺ molar ratio, e.g., 3:1), and NaHCO₃.

  • Hydrothermal Treatment: Transfer the suspension to a Teflon-lined stainless-steel autoclave. Heat the autoclave to a temperature between 150 °C and 200 °C and maintain it for a period of 4 to 72 hours.

  • Cooling and Washing: Allow the autoclave to cool to room temperature. Filter the solid product and wash it thoroughly with deionized water.

  • Drying: Dry the product in an oven at 100 °C.

Urea (B33335) Hydrolysis Method

The urea hydrolysis method is a homogeneous precipitation technique where the slow decomposition of urea at elevated temperatures generates hydroxide and carbonate ions in a controlled manner, leading to the formation of highly crystalline and uniform HTlc particles.[10][11][12]

Experimental Protocol: Urea Hydrolysis Synthesis of Mg-Al-CO₃ HTlc

Materials:

  • Magnesium chloride (MgCl₂)

  • Aluminum chloride (AlCl₃)

  • Urea (CO(NH₂)₂)

  • Deionized water

Procedure: [10][13]

  • Solution Preparation: Prepare a homogeneous aqueous solution containing the desired molar ratio of MgCl₂ and AlCl₃ (e.g., 3:1) and an excess of urea.

  • Heating: Heat the solution in a sealed container (e.g., a reflux setup or an autoclave) to a temperature above 90 °C (typically 100-180 °C) and maintain for 12 to 48 hours. The decomposition of urea will gradually increase the pH and provide carbonate ions.

  • Washing and Drying: After the reaction, cool the mixture, filter the precipitate, wash thoroughly with deionized water, and dry at 80-100 °C.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of HTlcs is crucial for their effective application. These properties are intricately linked to the synthesis method and chemical composition.

Quantitative Data Summary

The following tables summarize key quantitative data for hydrotalcite-like compounds, providing a basis for comparison and material selection.

Table 1: Influence of Synthesis Parameters on Specific Surface Area (SSA) of Mg-Al-CO₃ HTlcs [3][7][14]

Synthesis MethodM²⁺/M³⁺ RatiopHTemperature (°C)Aging Time (h)SSA (m²/g)
Co-precipitation3102524~110
Co-precipitation3142524~90
Co-precipitation382524~15
Hydrothermal3-15048~50-100
Urea Hydrolysis2-10048~80-120

Table 2: Interlayer Spacing of Hydrotalcite with Various Interlayer Anions [3][15][16]

Interlayer Anion (Aⁿ⁻)Basal Spacing (d₀₀₃) (Å)
Carbonate (CO₃²⁻)7.6 - 7.8
Nitrate (NO₃⁻)8.8 - 8.9
Chloride (Cl⁻)7.8 - 8.0
Sulfate (SO₄²⁻)8.2 - 11.2
Hydroxide (OH⁻)7.6 - 7.8
Diclofenac~18.2
Ibuprofen~22.4
Aspirin~14.8

Table 3: Drug Loading Capacity of Hydrotalcites for Various Drugs [17][18]

DrugM²⁺/M³⁺ SystemLoading MethodDrug Loading (%)
AspirinMg-AlAnion Exchange40 - 55
DiclofenacMg-AlAnion Exchange~55
5-FluorouracilMg-AlAnion Exchange~15-20
IbuprofenMg-AlCo-precipitation~30-40
Characterization Techniques

XRD is the primary technique for confirming the layered structure of HTlcs and determining their crystallinity and interlayer spacing.

Experimental Protocol: XRD Analysis of HTlcs

  • Sample Preparation: Gently grind the dried HTlc sample into a fine powder. Mount the powder on a sample holder, ensuring a flat, smooth surface.

  • Data Acquisition: Collect the XRD pattern typically over a 2θ range of 5° to 70° using Cu Kα radiation.

  • Data Interpretation:

    • Phase Identification: The presence of sharp, symmetric reflections at low 2θ values (corresponding to the (003), (006), and (009) planes) and broader, asymmetric reflections at higher 2θ values are characteristic of the hydrotalcite structure.[19]

    • Interlayer Spacing (d₀₀₃): Calculate the basal spacing using Bragg's Law (nλ = 2dsinθ) from the position of the (003) reflection. This provides information about the size and orientation of the interlayer anion.

    • Crystallinity: The sharpness and intensity of the diffraction peaks are indicative of the degree of crystallinity. Broader peaks suggest smaller crystallite size or lower crystallinity.[20]

FT-IR spectroscopy is used to identify the functional groups present in the HTlc, including the brucite-like layers, interlayer anions, and water molecules.

Experimental Protocol: FT-IR Analysis of HTlcs

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried HTlc sample with spectroscopic grade KBr and pressing it into a transparent disk.

  • Data Acquisition: Record the FT-IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Interpretation: [21][22][23]

    • ~3400-3500 cm⁻¹: A broad absorption band corresponding to the O-H stretching vibrations of the hydroxyl groups in the brucite-like layers and interlayer water molecules.

    • ~1630 cm⁻¹: A bending vibration of interlayer water molecules.

    • ~1350-1380 cm⁻¹: A strong, sharp absorption band characteristic of the asymmetric stretching vibration of interlayer carbonate anions (ν₃). The position and splitting of this band can provide information about the symmetry of the carbonate ion in the interlayer.

    • < 800 cm⁻¹: Bands corresponding to the lattice vibrations of M-O and M-OH bonds in the brucite-like layers.

TGA provides quantitative information about the thermal stability of HTlcs and the different stages of their decomposition.

Experimental Protocol: TGA of HTlcs

  • Sample Preparation: Place a small, accurately weighed amount of the dried HTlc sample into a TGA crucible.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the weight loss as a function of temperature.

  • Data Interpretation: [5][6][24]

    • Stage 1 (below ~250 °C): Weight loss corresponding to the removal of physisorbed and interlayer water. Deconvolution of the derivative thermogravimetric (DTG) curve can sometimes distinguish between these two types of water.

    • Stage 2 (~250-450 °C): Weight loss due to the dehydroxylation of the brucite-like layers.

    • Stage 3 (above ~450 °C): Weight loss associated with the decomposition and removal of the interlayer anions (e.g., CO₂ from carbonate).

Applications in Drug Development

The unique properties of HTlcs, such as their anion-exchange capacity, biocompatibility, and pH-dependent solubility, make them highly promising platforms for drug delivery.[25]

Mechanism of Drug Intercalation and Release

Drug molecules, particularly those with an anionic functional group (e.g., carboxylates, sulfonates), can be intercalated into the interlayer space of HTlcs, primarily through anion exchange. The drug-loaded HTlc can then act as a carrier, protecting the drug from degradation and controlling its release.

The release of the drug from the HTlc carrier is typically triggered by two main mechanisms:

  • Anion Exchange: In the physiological environment, the intercalated drug anion can be exchanged with other anions present in the biological fluids, such as chloride, phosphate, or bicarbonate ions.

  • pH-Dependent Dissolution: HTlcs are soluble in acidic environments (pH < 5). This property is particularly advantageous for oral drug delivery, as the HTlc matrix can dissolve in the acidic environment of the stomach, leading to a rapid release of the intercalated drug.[26] In the neutral pH of the intestines, the release is slower and primarily governed by anion exchange.

Factors Influencing Drug Loading and Release

The efficiency of drug loading and the kinetics of drug release are influenced by several factors:

  • Layer Charge Density of the HTlc: A higher charge density generally leads to a higher drug loading capacity.

  • Size and Charge of the Drug Molecule: The size of the drug molecule must be compatible with the available interlayer space. The charge of the drug anion also influences the strength of its interaction with the positively charged layers.

  • pH of the Loading and Release Media: The pH affects the ionization state of the drug and the solubility of the HTlc.

  • Presence of Competing Anions: The concentration and affinity of other anions in the medium can compete with the drug for intercalation and release.[27][28]

Visualizing Core Concepts with Graphviz

To further elucidate the fundamental concepts, the following diagrams were generated using the DOT language.

Anion_Exchange Anion Exchange Mechanism in Hydrotalcite cluster_0 Initial State: Drug-Loaded HTlc cluster_1 External Environment cluster_2 Final State: Drug Release HTlc_Drug Hydrotalcite Layers (+) Interlayer Drug Anion (D⁻) Released_Drug Released Drug (D⁻) HTlc_Drug:inter->Released_Drug Release External_Anion External Anion (A⁻) HTlc_Exchanged Hydrotalcite Layers (+) Interlayer Anion (A⁻) External_Anion->HTlc_Exchanged:inter Uptake

Caption: Anion exchange mechanism for drug release from a hydrotalcite carrier.

Drug_Delivery_Workflow Workflow for HTlc-Based Drug Delivery System Development start Identify Therapeutic Need & Drug Candidate synthesis Synthesize HTlc Carrier (e.g., Co-precipitation) start->synthesis characterization1 Characterize HTlc Carrier (XRD, FT-IR, TGA, SSA) synthesis->characterization1 loading Drug Loading (Anion Exchange or Co-precipitation) characterization1->loading characterization2 Characterize Drug-Loaded HTlc (Drug Content, Interlayer Spacing) loading->characterization2 release In Vitro Drug Release Studies (pH, Time) characterization2->release evaluation Evaluate Biocompatibility & Efficacy release->evaluation end Formulation & Preclinical Studies evaluation->end

Caption: A logical workflow for the development of a hydrotalcite-based drug delivery system.

Aldol_Condensation Catalytic Cycle of Aldol (B89426) Condensation on a Rehydrated HTlc-Derived Mixed Oxide catalyst Basic Site on Catalyst (e.g., OH⁻) enolate Enolate Intermediate catalyst->enolate Proton Abstraction aldehyde Aldehyde/Ketone (with α-H) aldehyde->enolate alkoxide Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack carbonyl Second Aldehyde/Ketone Molecule carbonyl->alkoxide aldol Aldol Product alkoxide->aldol Protonation aldol->catalyst Catalyst Regeneration water H₂O water->aldol

Caption: Simplified catalytic cycle for aldol condensation mediated by a basic hydrotalcite-derived catalyst.

Conclusion

Hydrotalcite-like compounds possess a rich and tunable chemistry that makes them exceptionally versatile materials. Their well-defined layered structure, coupled with the ability to control their composition and properties through tailored synthesis, has positioned them as materials of significant interest for researchers, scientists, and drug development professionals. A thorough understanding of their fundamental chemistry, as outlined in this guide, is the cornerstone for unlocking their full potential in a wide array of advanced applications.

References

An In-depth Technical Guide on the Exploratory Synthesis of Aluminum Magnesium Hydroxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory synthesis of aluminum magnesium hydroxide (B78521) nanoparticles, often referred to as Layered Double Hydroxides (LDHs). It details common synthesis methodologies, presents quantitative data for process optimization, and elucidates the mechanisms of action relevant to drug delivery and vaccine adjuvant applications.

Introduction

Aluminum magnesium hydroxide nanoparticles are a class of synthetic anionic clays (B1170129) with a unique layered crystal structure. These materials are characterized by positively charged brucite-like layers of mixed magnesium and aluminum hydroxides, with interlayer spaces occupied by anions and water molecules. This structure imparts valuable properties such as high anion exchange capacity, biocompatibility, and pH-dependent solubility, making them highly attractive for biomedical applications, including as drug delivery vehicles and vaccine adjuvants. The precise control over nanoparticle size, composition, and surface properties during synthesis is critical to optimizing their performance in these roles.

Synthesis Methodologies

The synthesis of this compound nanoparticles can be achieved through several methods, each offering distinct advantages in controlling the physicochemical properties of the final product. The most common methods are co-precipitation, hydrothermal synthesis, and the sol-gel method.

Co-precipitation Method

Co-precipitation is a widely used, relatively simple, and cost-effective method for synthesizing this compound nanoparticles.[1] It involves the simultaneous precipitation of magnesium and aluminum salts from a solution by adding a base. The key to this method is maintaining a constant pH to ensure the homogeneous formation of the layered structure.[2]

Experimental Protocol: Co-precipitation Synthesis

  • Preparation of Salt Solution: Dissolve magnesium chloride hexahydrate (MgCl₂·6H₂O) and aluminum chloride nonahydrate (AlCl₃·9H₂O) in deionized water to achieve the desired Mg/Al molar ratio. Common molar ratios range from 2:1 to 4:1.[3]

  • Preparation of Alkaline Solution: Prepare a separate solution of a base, typically sodium hydroxide (NaOH), often in combination with sodium carbonate (Na₂CO₃) if carbonate intercalation is desired.

  • Precipitation: Slowly add the salt solution to the alkaline solution under vigorous stirring, while continuously monitoring and maintaining a constant pH, typically between 9 and 11.[2]

  • Aging: The resulting slurry is then aged at a specific temperature (e.g., 60-80°C) for a set duration (e.g., 18-24 hours) to allow for crystal growth and improved crystallinity.[1]

  • Washing and Collection: The precipitate is collected by centrifugation or filtration and washed repeatedly with deionized water to remove excess salts.

  • Drying: The final product is dried in an oven at a specific temperature (e.g., 80°C) for 24 hours.[2]

Hydrothermal Method

The hydrothermal method involves carrying out the synthesis in a sealed reactor (autoclave) at elevated temperatures and pressures. This method generally yields nanoparticles with higher crystallinity and a more uniform size distribution compared to the co-precipitation method.[3]

Experimental Protocol: Hydrothermal Synthesis

  • Precursor Solution: Prepare a solution containing magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in deionized water at the desired Mg/Al molar ratio.

  • Addition of Precipitating Agent: Add a precipitating agent, such as urea (B33335) or ammonia (B1221849) solution, to the precursor solution.

  • Hydrothermal Treatment: Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat it in an oven at a temperature between 100°C and 150°C for a duration of 12 to 48 hours.[3]

  • Cooling and Collection: Allow the autoclave to cool down to room temperature. The resulting solid product is then collected by filtration or centrifugation.

  • Washing and Drying: Wash the product thoroughly with deionized water and ethanol, followed by drying in an oven.

Sol-Gel Method

The sol-gel method offers excellent control over the purity, homogeneity, and textural properties of the nanoparticles.[4] It involves the hydrolysis and condensation of metal alkoxide precursors to form a "sol" (a colloidal suspension) that is then converted into a "gel" (a solid network).[5]

Experimental Protocol: Sol-Gel Synthesis

  • Precursor Solution: Dissolve aluminum and magnesium alkoxide precursors (e.g., aluminum isopropoxide and magnesium ethoxide) in an alcohol solvent under an inert atmosphere.

  • Hydrolysis: Add a controlled amount of water, often mixed with the alcohol solvent and a catalyst (acid or base), to the alkoxide solution under vigorous stirring to initiate hydrolysis.

  • Condensation and Gelation: Continue stirring to promote condensation reactions, leading to the formation of a gel.

  • Aging: The gel is aged for a period to allow for further network formation and strengthening.

  • Drying: The solvent is removed from the gel, typically through oven drying or supercritical drying, to obtain the final nanoparticle powder.[6]

Data Presentation: Influence of Synthesis Parameters

The properties of this compound nanoparticles are highly dependent on the synthesis parameters. The following tables summarize the influence of key parameters on the resulting nanoparticle characteristics for the co-precipitation and hydrothermal methods.

Table 1: Co-precipitation Synthesis Parameters and Resulting Nanoparticle Properties

Mg/Al Molar RatiopHAging Temperature (°C)Aging Time (h)Average Particle Size (nm)Reference
2:110652450-100[7]
3:1118018100-150[2]
4:1106024150-200[3]
3:1101001680-120[8]

Table 2: Hydrothermal Synthesis Parameters and Resulting Nanoparticle Properties

Mg/Al Molar RatioTemperature (°C)Time (h)Stirring Rate (rpm)Average Particle Size (nm)Reference
3:110024No stirring100-150[9]
2:11202420080-100[7]
3:1804825086.87[3]
2:115016No stirring~100[8]

Mandatory Visualizations

Experimental Workflows

Co_precipitation_Workflow cluster_prep Preparation Salt_Solution Prepare Mg/Al Salt Solution Precipitation Co-precipitation (Constant pH) Salt_Solution->Precipitation Alkaline_Solution Prepare Alkaline Solution Alkaline_Solution->Precipitation Aging Aging (e.g., 60-80°C, 18-24h) Precipitation->Aging Washing Washing & Centrifugation Aging->Washing Drying Drying (e.g., 80°C, 24h) Washing->Drying Nanoparticles This compound Nanoparticles Drying->Nanoparticles

Caption: Workflow for co-precipitation synthesis.

Hydrothermal_Workflow Precursor_Solution Prepare Mg/Al Precursor Solution Precipitating_Agent Add Precipitating Agent (e.g., Urea) Precursor_Solution->Precipitating_Agent Autoclave Hydrothermal Treatment (Autoclave, 100-150°C, 12-48h) Precipitating_Agent->Autoclave Cooling Cooling to Room Temperature Autoclave->Cooling Washing Washing & Filtration Cooling->Washing Drying Drying Washing->Drying Nanoparticles Crystalline Aluminum Magnesium Hydroxide Nanoparticles Drying->Nanoparticles

Caption: Workflow for hydrothermal synthesis.

Signaling Pathways

Drug_Delivery_Pathway cluster_cell Target Cell Cell_Membrane Cell Membrane Clathrin_Pit Clathrin-coated Pit Cell_Membrane->Clathrin_Pit Clathrin-mediated Endocytosis Endosome Early Endosome (pH ~6.0-6.5) Clathrin_Pit->Endosome Lysosome Late Endosome/Lysosome (pH ~4.5-5.0) Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release LDH dissolution in acidic pH Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect LDH_Nanoparticle Drug-loaded LDH Nanoparticle LDH_Nanoparticle->Cell_Membrane Attachment Adjuvant_Pathway cluster_apc Antigen Presenting Cell (APC) Phagocytosis Phagocytosis Lysosome Lysosomal Destabilization & K+ Efflux Phagocytosis->Lysosome NLRP3 NLRP3 Inflammasome Assembly Lysosome->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage IL1b IL-1β Secretion Pro_IL1b->IL1b Immune_Response Enhanced Immune Response (Th1/Th2) IL1b->Immune_Response AlMgOH_Adjuvant Al-Mg(OH)₂ Nanoparticle Adjuvant AlMgOH_Adjuvant->Phagocytosis

References

The Core Chemistry of Layered Double Hydroxides: An In-depth Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemistry of Layered Double Hydroxides (LDHs), detailing their structure, synthesis, and characterization. It is designed to serve as a technical resource for researchers and professionals in the field of drug development, offering insights into the application of LDHs as versatile drug delivery systems.

Introduction to Layered Double Hydroxides (LDHs)

Layered Double Hydroxides (LDHs), also known as hydrotalcite-like compounds or anionic clays, are a class of two-dimensional layered materials.[1] Their unique structure consists of positively charged brucite-like layers, where some divalent cations are isomorphously substituted by trivalent cations.[2] This substitution generates a net positive charge on the layers, which is compensated by the presence of exchangeable anions and water molecules in the interlayer region.[1] This layered structure and anion-exchange capability make LDHs highly attractive for various applications, particularly in the biomedical field as carriers for drugs and other therapeutic agents.[3][4]

The general formula for LDHs is represented as: [ [M^{II}_{1-x}M^{III}_x(OH)2]^{x+}[A^{n-}{x/n}] \cdot mH_2O ]

Where:

  • MII represents a divalent cation (e.g., Mg2+, Zn2+, Ca2+, Co2+, Ni2+).

  • MIII represents a trivalent cation (e.g., Al3+, Fe3+, Cr3+, Ga3+).

  • An- is an n-valent interlayer anion (e.g., CO32-, Cl-, NO3-, or an anionic drug).

  • x is the molar ratio of MIII/(MII + MIII), typically ranging from 0.2 to 0.4.

  • m represents the number of water molecules in the interlayer space.

The versatility of LDHs stems from the ability to tailor their chemical composition by varying the divalent and trivalent cations and the interlayer anions. This allows for the fine-tuning of their physicochemical properties, such as particle size, surface charge, and drug loading capacity, to meet the specific requirements of a drug delivery system.[5]

Synthesis of Layered Double Hydroxides

Several methods have been developed for the synthesis of LDHs, each offering distinct advantages in terms of controlling the material's properties. The choice of synthesis method significantly influences the crystallinity, particle size, and morphology of the resulting LDH, which in turn affects its performance as a drug carrier.

Co-precipitation Method

Co-precipitation is the most common and straightforward method for synthesizing LDHs. It involves the simultaneous precipitation of divalent and trivalent metal salts from an aqueous solution by adding an alkaline solution. The drug to be intercalated can be added to the metal salt solution, leading to its direct incorporation into the interlayer space.

Experimental Protocol: Co-precipitation Synthesis of Mg-Al-CO3 LDH

  • Preparation of Solutions:

    • Solution A: Prepare an aqueous solution containing Mg(NO3)2·6H2O and Al(NO3)3·9H2O in a desired molar ratio (e.g., 2:1 to 4:1).

    • Solution B: Prepare an aqueous solution of Na2CO3 and NaOH. The amount of NaOH should be sufficient to precipitate all the metal cations.

  • Precipitation:

    • Slowly add Solution A to Solution B under vigorous stirring at a constant pH (typically between 8 and 10). The pH can be maintained by the controlled addition of a NaOH solution.

  • Aging:

    • Age the resulting slurry at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 18-24 hours) to improve crystallinity.

  • Washing and Drying:

    • Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts.

    • Dry the final product in an oven at a specific temperature (e.g., 60-80 °C).

Ion-Exchange Method

The ion-exchange method is employed to intercalate a desired drug anion into a pre-synthesized LDH. This is particularly useful when the drug is sensitive to the high pH conditions of the co-precipitation method.

Experimental Protocol: Ion-Exchange for Drug Intercalation

  • Preparation of LDH Precursor:

    • Synthesize an LDH with a readily exchangeable interlayer anion, such as nitrate (B79036) (NO3-) or chloride (Cl-), using the co-precipitation method.

  • Anion Exchange:

    • Disperse the LDH precursor in an aqueous solution containing the anionic drug.

    • Stir the suspension for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for the exchange of the interlayer anions with the drug molecules.

  • Washing and Drying:

    • Separate the drug-intercalated LDH by centrifugation or filtration.

    • Wash the product with deionized water to remove any unbound drug.

    • Dry the final product under vacuum or at a low temperature.

Hydrothermal Method

The hydrothermal method involves carrying out the synthesis or aging of LDHs in a sealed autoclave under elevated temperature and pressure. This method generally yields highly crystalline and well-defined LDH particles.

Experimental Protocol: Hydrothermal Synthesis of LDHs

  • Preparation of Precursor Slurry:

    • Prepare a precursor slurry as described in the co-precipitation method.

  • Hydrothermal Treatment:

    • Transfer the slurry into a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to a specific temperature (e.g., 100-180 °C) and maintain it for a set duration (e.g., 12-24 hours).

  • Washing and Drying:

    • After cooling, filter, wash, and dry the product as described previously.

Calcination-Reconstruction Method

This method takes advantage of the "memory effect" of LDHs. Upon heating (calcination) at moderate temperatures (around 400-500 °C), LDHs lose their interlayer water and anions, and the layered structure collapses to form a mixed metal oxide. This mixed oxide can then reconstruct the original layered structure when exposed to water containing the desired anionic drug.

Experimental Protocol: Calcination-Reconstruction for Drug Intercalation

  • Calcination:

    • Calcine a pre-synthesized LDH (e.g., Mg-Al-CO3 LDH) in a furnace at a temperature between 400 °C and 500 °C for several hours. This will result in the formation of a calcined LDH (CLDH) or mixed metal oxide.

  • Reconstruction:

    • Disperse the CLDH powder in an aqueous solution of the anionic drug.

    • Stir the suspension for a sufficient time (e.g., 12-24 hours) at room temperature to allow for the reconstruction of the layered structure with the drug intercalated in the interlayer.

  • Washing and Drying:

    • Collect, wash, and dry the final product.

Mandatory Visualization: Synthesis Workflows

Synthesis_Workflows cluster_coprecipitation Co-precipitation Method cluster_ion_exchange Ion-Exchange Method cluster_hydrothermal Hydrothermal Method cluster_reconstruction Calcination-Reconstruction cp1 Metal Salt Solution (M-II, M-III) cp3 Precipitation (Constant pH) cp1->cp3 cp2 Alkaline Solution (NaOH, Na2CO3) cp2->cp3 cp4 Aging cp3->cp4 cp5 Washing & Drying cp4->cp5 cp6 Drug-intercalated LDH cp5->cp6 ie1 LDH Precursor (e.g., LDH-NO3) ie3 Anion Exchange ie1->ie3 ie2 Anionic Drug Solution ie2->ie3 ie4 Washing & Drying ie3->ie4 ie5 Drug-intercalated LDH ie4->ie5 ht1 Precursor Slurry ht2 Autoclave (High T & P) ht1->ht2 ht3 Washing & Drying ht2->ht3 ht4 Highly Crystalline LDH ht3->ht4 cr1 LDH Precursor cr2 Calcination (400-500°C) cr1->cr2 cr3 Mixed Metal Oxide (CLDH) cr2->cr3 cr5 Reconstruction cr3->cr5 cr4 Anionic Drug Solution cr4->cr5 cr6 Washing & Drying cr5->cr6 cr7 Drug-intercalated LDH cr6->cr7

Caption: Experimental workflows for the synthesis of Layered Double Hydroxides.

Characterization of Layered Double Hydroxides

A thorough characterization of synthesized LDHs is crucial to understand their properties and to ensure their suitability for drug delivery applications.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique used to determine the crystalline structure and interlayer spacing of LDHs. The diffraction pattern of a well-crystallized LDH typically shows sharp and symmetric reflections at low 2θ angles, corresponding to the (00l) planes, and broader, asymmetric reflections at higher 2θ angles.[2]

Experimental Protocol: Powder X-ray Diffraction Analysis

  • Sample Preparation:

    • Finely grind the LDH powder to ensure random orientation of the crystallites.

    • Mount the powder on a sample holder.

  • Data Acquisition:

    • Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan the sample over a 2θ range, typically from 2° to 70°.

  • Data Analysis: Calculation of Interlayer Spacing (d-spacing)

    • Identify the position of the (003) diffraction peak (the most intense peak at low 2θ).

    • Use Bragg's Law to calculate the d-spacing: nλ = 2d sin(θ) Where:

      • n = 1 (for the first-order reflection)

      • λ = Wavelength of the X-ray source (e.g., 1.5406 Å for Cu Kα)

      • d = Interlayer spacing

      • θ = Bragg angle (half of the 2θ value of the diffraction peak)

Spectroscopic and Microscopic Techniques
  • Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups of the intercalated drug and to confirm the presence of water and hydroxyl groups in the LDH structure.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Provide information about the morphology, particle size, and particle size distribution of the LDH.[1][6]

Thermal Analysis
  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): Used to study the thermal stability of the LDH and the intercalated drug, and to quantify the amount of interlayer water.

Particle Size and Zeta Potential Analysis
  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and size distribution of LDH particles in a suspension.

  • Zeta Potential Measurement: Determines the surface charge of the LDH particles, which is a critical parameter for their stability in suspension and their interaction with cell membranes. LDHs typically exhibit a positive zeta potential.[5][7]

Quantitative Data Presentation

The following tables summarize key quantitative data for LDHs relevant to drug delivery applications.

Table 1: Drug Loading Capacity and Interlayer Spacing of Various Drug-LDH Formulations

DrugLDH CompositionSynthesis MethodDrug Loading (%)Interlayer Spacing (Å)Reference
IbuprofenMgAlCo-precipitation~3321.7[8]
NaproxenMgAlCo-precipitation-21.8[8]
DiclofenacMgAlIon-exchange-18.1[8]
AtorvastatinMgAlCo-precipitation-33.3[9]
MethotrexateMgAlIon-exchange13.114.99[10]

Table 2: Influence of Synthesis Method on Particle Size and Zeta Potential of MgAl-LDH

Synthesis MethodParticle Size (nm)Zeta Potential (mV)Reference
Co-precipitation100 - 200+30 to +40[5]
Hydrothermal50 - 150+35 to +45[11]
Delaminated40 - 80+42 to +49[7]

Drug Delivery Applications of LDHs

The unique properties of LDHs make them excellent candidates for advanced drug delivery systems.

pH-Responsive Drug Release

LDHs are soluble in acidic environments.[12] This property is particularly advantageous for targeted drug delivery to acidic microenvironments, such as tumor tissues or the intracellular compartments of endosomes and lysosomes. The dissolution of the LDH matrix in acidic pH triggers the release of the intercalated drug.[13]

Cellular Uptake and Intracellular Drug Release

LDH nanoparticles are readily taken up by cells, primarily through endocytosis.[14] The positively charged surface of LDHs facilitates their interaction with the negatively charged cell membrane. Once inside the cell, the acidic environment of the endosomes and lysosomes promotes the dissolution of the LDH and the release of the drug into the cytoplasm.

Mandatory Visualization: Cellular Uptake and Drug Release

Cellular_Uptake_and_Release cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Space ldh Drug-Loaded LDH Nanoparticle cell_membrane Cell Membrane ldh->cell_membrane Endocytosis endosome Endosome (Acidic pH) drug_release Drug Release endosome->drug_release Acidic pH Trigger ldh_dissolution LDH Dissolution (M-II, M-III ions) endosome->ldh_dissolution Acidic pH Trigger cytoplasm Cytoplasm drug_release->cytoplasm therapeutic_target Therapeutic Target cytoplasm->therapeutic_target Therapeutic Action

References

The Formation of Layered Double Hydroxides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds or anionic clays, are a class of two-dimensional layered materials with a unique structure that makes them highly valuable in various fields, including catalysis, environmental remediation, and significantly, in drug delivery. Their structure consists of positively charged brucite-like layers, where some divalent cations are isomorphously substituted by trivalent cations. This substitution generates a net positive charge on the layers, which is compensated by the presence of exchangeable anions and water molecules in the interlayer region. The general formula for LDHs is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M(II) and M(III) are divalent and trivalent cations respectively, Aⁿ⁻ is an interlayer anion, and x represents the molar fraction of M(III).[1][2]

This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of LDHs, details key synthesis methodologies, presents quantitative data on the influence of synthesis parameters, and explains essential characterization techniques.

Core Mechanisms of Layered Double Hydroxide (B78521) Formation

The formation of well-ordered LDH structures is a complex process governed by the principles of nucleation and crystal growth. The specific mechanism can vary depending on the chosen synthesis method, but generally involves the controlled precipitation of metal hydroxides from a supersaturated solution.

Co-precipitation: A Nucleation-Growth Paradigm

Co-precipitation is the most widely used method for LDH synthesis and fundamentally proceeds in three overlapping stages: mixing of the metal cations with a base, homogeneous nucleation upon reaching supersaturation, and subsequent seed-assisted crystal growth.[3] The degree of supersaturation is a critical factor influencing the final properties of the LDH material; high supersaturation levels tend to favor the formation of smaller crystallites with lower crystallinity.[4]

The overall process can be described as the simultaneous precipitation of divalent and trivalent metal hydroxides in the presence of the desired interlayer anion. The pH of the reaction medium is a dominant factor, controlling the speciation of the metal ions and the availability of hydroxide ions, which directly impacts the nucleation and growth kinetics.[5] In situ studies have revealed that upon addition of a basic solution to the metal salt solution, a stable pH is reached as hydroxyl ions are consumed for the formation of nuclei. This is followed by a crystal growth phase, which can be monitored by techniques like light scattering and in situ X-ray diffraction.[6]

Hydrothermal Synthesis: Dissociation-Deposition-Diffusion

The hydrothermal method involves heating an aqueous suspension of metal precursors in a sealed autoclave. This process often leads to the formation of highly crystalline LDHs with larger crystal sizes. A proposed mechanism for the formation of Mg-Al LDH from mixed metal oxides under hydrothermal conditions is the "dissociation-deposition-diffusion" model.[7][8] This mechanism involves the following steps:

  • Hydration: The metal oxides (e.g., MgO and Al₂O₃) are first hydrated to form their respective hydroxides, Mg(OH)₂ and Al(OH)₃.

  • Dissociation and Deposition: Depending on the pH, either Mg(OH)₂ dissociates to Mg²⁺ and OH⁻ which then deposit on the surface of Al(OH)₃, or Al(OH)₃ forms Al(OH)₄⁻ which deposits on the surface of Mg(OH)₂. This leads to the formation of a pre-LDH material.

  • Crystallization via Diffusion: Upon continuous heating, the metal ions diffuse within the solid lattice, leading to the crystallization of the well-ordered LDH structure.[7]

Sol-Gel Synthesis: Hydrolysis and Condensation

The sol-gel method offers a route to highly homogeneous and pure LDHs with large specific surface areas.[1] This technique involves the hydrolysis and condensation of metal precursors, typically metal alkoxides or salts, in a solvent. The fundamental steps are:

  • Hydrolysis: The metal precursors react with water, leading to the formation of metal-hydroxyl (M-OH) bonds.

  • Condensation: The hydrolyzed species then undergo condensation reactions, forming M-O-M bridges and releasing water or alcohol molecules. This process leads to the formation of a three-dimensional network (a gel) from which the LDH structure is subsequently formed.[9]

The rates of hydrolysis and condensation are crucial parameters that can be controlled to tailor the properties of the final LDH product.[10]

Data Presentation: Influence of Synthesis Parameters

The physicochemical properties of LDHs, such as crystallinity, crystallite size, surface area, and interlayer spacing, are highly dependent on the synthesis parameters. A summary of these relationships is presented in the tables below.

ParameterEffect on LDH PropertiesReference(s)
pH Influences crystallinity, crystallite size, and phase purity. Optimal pH range for many LDHs is 8-12. High pH can lead to the formation of spherical grains.[5],[11]
Temperature Higher temperatures, especially in hydrothermal synthesis, generally lead to increased crystallinity and larger crystallite sizes.[6],[12]
M(II)/M(III) Ratio Affects the charge density of the brucite-like layers and the interlayer spacing. The ideal ratio for a pure LDH phase is typically between 2 and 4.[13],[14]
Aging Time Longer aging times generally promote crystal growth, leading to larger crystallites and improved crystallinity.[5]
Stirring Speed Higher agitation rates can lead to smaller crystallite sizes and a more uniform particle size distribution.[5]
Reactant Concentration Higher concentrations can lead to increased supersaturation, favoring nucleation over crystal growth and resulting in smaller particles.[6]
Synthesis ParameterM(II)/M(III) RatiopHTemperature (°C)Aging Time (h)Crystallite Size (nm)Surface Area (m²/g)Interlayer Spacing (Å)Reference(s)
Co-precipitation Mg/Al = 310651870.99 - 174.7969.81 - 97.62~7.8[5]
Co-precipitation Zn/Al = 2102524~30~50~7.6[11]
Hydrothermal Mg/Al = 2-12024>100-~7.8[12]
Hydrothermal Zn/Al = 2-15024--~7.6[15]
Sol-Gel Mg/Al = 2---smallup to 290-[1]

Experimental Protocols

Detailed methodologies for the synthesis of LDHs are crucial for reproducibility and for tailoring their properties for specific applications.

Co-precipitation Synthesis of Mg-Al-CO₃ LDH

This protocol describes a standard co-precipitation method for synthesizing Mg-Al LDH with carbonate as the interlayer anion.

Materials:

  • Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • Solution A: Dissolve 38.46 g of Mg(NO₃)₂·6H₂O and 18.76 g of Al(NO₃)₃·9H₂O in 180 mL of deionized water to achieve a Mg²⁺/Al³⁺ molar ratio of 2:1.[6]

  • Solution B: Dissolve 13.64 g of NaOH and 11.31 g of Na₂CO₃ in 80 mL of deionized water.[6]

  • Precipitation: Slowly add Solution A and Solution B simultaneously into a reaction vessel containing deionized water under vigorous stirring, maintaining a constant pH of 10.

  • Aging: Age the resulting white slurry at 60-70°C for 18 hours with continuous stirring.

  • Washing: Filter the precipitate and wash it repeatedly with hot deionized water until the pH of the filtrate is neutral (pH ≈ 7).

  • Drying: Dry the obtained solid in an oven at 80°C overnight.

Hydrothermal Synthesis of Zn-Al-NO₃ LDH

This protocol details the hydrothermal synthesis of Zn-Al LDH, which typically yields highly crystalline materials.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Urea (B33335) (CO(NH₂)₂)

  • Deionized water

Procedure:

  • Precursor Solution: Prepare a mixed salt solution by dissolving zinc nitrate and aluminum nitrate in deionized water to achieve the desired Zn²⁺/Al³⁺ molar ratio (e.g., 2:1).

  • Urea Addition: Add urea to the precursor solution. The urea will decompose upon heating to generate hydroxide ions and carbonate ions in situ.

  • Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it at a specific temperature (e.g., 120-150°C) for a defined period (e.g., 12-24 hours).[12][15]

  • Cooling and Washing: Allow the autoclave to cool down to room temperature. Collect the precipitate by centrifugation or filtration and wash it thoroughly with deionized water and ethanol.

  • Drying: Dry the final product in an oven at 60-80°C.

Sol-Gel Synthesis of Mg-Al LDH

This protocol outlines a sol-gel method for preparing Mg-Al LDH, which often results in materials with high surface area.

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Citric acid (C₆H₈O₇)

  • Ethylene (B1197577) glycol (C₂H₆O₂)

  • Deionized water

Procedure:

  • Precursor Solution: Dissolve stoichiometric amounts of Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O in deionized water.[2]

  • Complexation: Add citric acid to the solution to chelate the metal cations.

  • Gel Formation: Add ethylene glycol and heat the solution with stirring. During the evaporation of the solvent, a transparent gel will form.[2]

  • Drying: Dry the gel in an oven at 105°C for 24 hours.[2]

  • Calcination: Calcine the dried gel at a high temperature (e.g., 650°C) for several hours to obtain a mixed metal oxide (MMO).[2]

  • Reconstruction: Reconstruct the LDH structure by dispersing the MMO powder in deionized water and stirring at 80°C for 6 hours.[2]

  • Washing and Drying: Collect the solid by filtration, wash with deionized water, and dry at a moderate temperature.

Reconstruction Synthesis of Oleate-Intercalated LDH

This protocol describes the intercalation of oleate (B1233923) anions into an LDH structure via the reconstruction method, which leverages the "memory effect" of LDHs.

Materials:

  • Pre-synthesized Mg-Al-CO₃ LDH

  • Sodium oleate

  • Deionized water

Procedure:

  • Calcination: Calcine the pre-synthesized Mg-Al-CO₃ LDH at a temperature around 450-500°C for several hours to form a mixed metal oxide (MMO).

  • Rehydration-Reconstruction: Disperse the calcined MMO in an aqueous solution of sodium oleate.

  • Stirring: Stir the suspension at room temperature or under mild heating for a prolonged period (e.g., 24 hours) to allow for the reconstruction of the layered structure with oleate anions in the interlayer.

  • Washing: Filter the product and wash it thoroughly with deionized water to remove any excess sodium oleate.

  • Drying: Dry the oleate-intercalated LDH at a low temperature (e.g., 60°C).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanisms and relationships in LDH formation.

LDH_Coprecipitation_Mechanism cluster_0 Reactant Solutions cluster_1 Co-precipitation Process cluster_2 Post-synthesis Metal Salt Solution\n(M(II) and M(III)) Metal Salt Solution (M(II) and M(III)) Mixing Mixing Metal Salt Solution\n(M(II) and M(III))->Mixing Basic Solution\n(e.g., NaOH, Na2CO3) Basic Solution (e.g., NaOH, Na2CO3) Basic Solution\n(e.g., NaOH, Na2CO3)->Mixing Supersaturation Supersaturation Mixing->Supersaturation Controlled Addition Nucleation Nucleation Supersaturation->Nucleation Crystal Growth Crystal Growth Nucleation->Crystal Growth Aging Aging Crystal Growth->Aging Washing & Drying Washing & Drying Aging->Washing & Drying LDH Nanoparticles LDH Nanoparticles Washing & Drying->LDH Nanoparticles

Caption: Co-precipitation mechanism of LDH formation.

Hydrothermal_Mechanism Metal Oxides/Salts Metal Oxides/Salts Hydration Hydration Metal Oxides/Salts->Hydration Aqueous Suspension Metal Hydroxides\n(e.g., Mg(OH)2, Al(OH)3) Metal Hydroxides (e.g., Mg(OH)2, Al(OH)3) Hydration->Metal Hydroxides\n(e.g., Mg(OH)2, Al(OH)3) Dissociation & Deposition Dissociation & Deposition Metal Hydroxides\n(e.g., Mg(OH)2, Al(OH)3)->Dissociation & Deposition pH dependent Pre-LDH Material Pre-LDH Material Dissociation & Deposition->Pre-LDH Material Crystallization via Diffusion Crystallization via Diffusion Pre-LDH Material->Crystallization via Diffusion Hydrothermal Treatment (High T & P) Well-crystallized LDH Well-crystallized LDH Crystallization via Diffusion->Well-crystallized LDH

Caption: Hydrothermal synthesis mechanism of LDH.

Sol_Gel_Mechanism Metal Precursors\n(Alkoxides/Salts) Metal Precursors (Alkoxides/Salts) Hydrolysis Hydrolysis Metal Precursors\n(Alkoxides/Salts)->Hydrolysis + H2O Hydrolyzed Species\n(M-OH) Hydrolyzed Species (M-OH) Hydrolysis->Hydrolyzed Species\n(M-OH) Condensation Condensation Hydrolyzed Species\n(M-OH)->Condensation - H2O / ROH Sol (Colloidal Suspension) Sol (Colloidal Suspension) Condensation->Sol (Colloidal Suspension) Gelation Gelation Sol (Colloidal Suspension)->Gelation Gel (3D Network) Gel (3D Network) Gelation->Gel (3D Network) Drying & Calcination Drying & Calcination Gel (3D Network)->Drying & Calcination LDH Material LDH Material Drying & Calcination->LDH Material

Caption: Sol-gel synthesis mechanism of LDH.

Synthesis_Parameters_Influence cluster_0 Synthesis Parameters cluster_1 Formation Process cluster_2 Final LDH Properties pH pH Nucleation Rate Nucleation Rate pH->Nucleation Rate Phase Purity Phase Purity pH->Phase Purity Temperature Temperature Crystal Growth Rate Crystal Growth Rate Temperature->Crystal Growth Rate Crystallinity Crystallinity Temperature->Crystallinity M(II)/M(III) Ratio M(II)/M(III) Ratio M(II)/M(III) Ratio->Phase Purity Interlayer Spacing Interlayer Spacing M(II)/M(III) Ratio->Interlayer Spacing Aging Time Aging Time Aging Time->Crystal Growth Rate Aging Time->Crystallinity Crystallite Size Crystallite Size Nucleation Rate->Crystallite Size Crystal Growth Rate->Crystallite Size Phase Purity->Crystallinity Surface Area Surface Area

Caption: Logical relationships between synthesis parameters and LDH properties.

Characterization of LDH Formation

Several analytical techniques are essential for confirming the successful formation of LDHs and for elucidating their structural and compositional properties.

  • X-Ray Diffraction (XRD): XRD is the primary technique used to identify the crystalline structure of LDHs. The diffraction patterns of LDHs are characterized by sharp, intense reflections at low 2θ angles, corresponding to the (003), (006), and (009) planes, which are indicative of a well-ordered layered structure. The position of the (003) peak can be used to calculate the basal spacing (d-spacing), which provides information about the size of the interlayer anion and the layer stacking.[16]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in the LDH material. The spectra typically show a broad absorption band around 3400 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups in the brucite-like layers and interlayer water molecules. Bands corresponding to the interlayer anion (e.g., carbonate, nitrate) and M-O and M-O-H vibrations in the lattice are also observed at lower wavenumbers.[17]

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability and composition of LDHs. The thermal decomposition of LDHs typically occurs in two main stages: the first, at lower temperatures (around 100-250°C), corresponds to the loss of physisorbed and interlayer water; the second, at higher temperatures (around 250-450°C), is due to the dehydroxylation of the brucite-like layers and the decomposition of the interlayer anions. The weight loss at each stage can be used to quantify the water content and the amount of interlayer anion.[1]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Mg-Al Layered Double Hydroxides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of Magnesium-Aluminum Layered Double Hydroxides (Mg-Al LDHs). It is intended for researchers, scientists, and drug development professionals who are exploring the potential of these versatile nanomaterials. This document details their structural and functional characteristics, methods of synthesis and analysis, and their interactions with biological systems, particularly in the context of drug delivery.

Core Physicochemical Properties of Mg-Al LDH

Mg-Al LDHs, also known as hydrotalcite-like compounds, are a class of anionic clays (B1170129) with a unique layered structure. Their general chemical formula is [Mg²⁺₁₋ₓAl³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M²⁺ and M³⁺ are divalent (Mg²⁺) and trivalent (Al³⁺) cations, respectively, and Aⁿ⁻ is an n-valent anion residing in the interlayer space to balance the positive charge of the brucite-like layers.[1][2][3] The value of x, the molar ratio of Al³⁺/(Mg²⁺ + Al³⁺), typically ranges from 0.2 to 0.4.[3]

The structure consists of positively charged brucite-like layers, [Mg(OH)₂], where some of the Mg²⁺ ions are isomorphously substituted by Al³⁺ ions. This substitution generates a net positive charge on the layers, which is compensated by interlayer anions and water molecules.[2] This unique layered structure and the anion-exchange capability are central to many of their applications, particularly in drug delivery.[4]

Data Presentation: Quantitative Physicochemical Properties

The following tables summarize key quantitative data for Mg-Al LDHs synthesized under various conditions, providing a comparative overview for researchers.

PropertyMg:Al Molar RatioInterlayer AnionValueReference
Structural Properties
Basal Spacing (d₀₀₃)2:1CO₃²⁻7.52 - 7.64 Å[1]
3:1NO₃⁻8.0 - 8.9 Å[5]
2:1Cl⁻~7.8 Å[4]
Crystallite Size2:1CO₃²⁻13.10 - 38.94 nm[1]
Compositional Properties
Mg:Al Molar Ratio--2:1 to 4:1[4]
Layer Charge Density2:1-Higher[4]
4:1-Lower[4]
Surface Properties
BET Surface Area3:1CO₃²⁻85.4 m²/g[6]
2.2:1NO₃⁻~50 m²/g[5]
Average Pore Diameter3:1CO₃²⁻65 Å[6]
Thermal Properties
Decomposition Temperature (Interlayer Water)3:1CO₃²⁻~200 °C[7]
Decomposition Temperature (Dehydroxylation)3:1CO₃²⁻~400 °C[7]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of Mg-Al LDHs. The following sections provide step-by-step protocols for key experiments.

Synthesis of Mg-Al LDH by Co-precipitation

The co-precipitation method is the most common and versatile technique for synthesizing Mg-Al LDHs.[2]

Materials:

  • Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • Solution A (Metal Salt Solution): Dissolve stoichiometric amounts of Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O in deionized water to achieve the desired Mg:Al molar ratio (e.g., 2:1 or 3:1). A typical concentration is 0.5 M for Mg²⁺ and 0.25 M for Al³⁺.

  • Solution B (Alkaline Solution): Prepare a solution of NaOH and Na₂CO₃ in deionized water. The concentration of NaOH is typically around 2 M, and Na₂CO₃ is in excess to provide the interlayer carbonate anions.

  • Co-precipitation: Slowly add Solution A to Solution B dropwise under vigorous stirring at a constant pH, typically between 9 and 10. The pH can be maintained by the controlled addition of a more concentrated NaOH solution.

  • Aging: The resulting white slurry is aged at an elevated temperature (e.g., 60-80 °C) for a period of 18-24 hours with continuous stirring. This aging step promotes crystal growth and improves crystallinity.

  • Washing and Collection: The precipitate is then collected by centrifugation or filtration and washed repeatedly with deionized water until the pH of the supernatant is neutral. This removes any unreacted salts.

  • Drying: The final product is dried in an oven at a specific temperature (e.g., 80 °C) for 12-24 hours.

Characterization Techniques

PXRD is used to determine the crystalline structure and measure the basal spacing of the LDH.

Sample Preparation:

  • A small amount of the dried LDH powder is gently ground to a fine powder using an agate mortar and pestle.

  • The powder is then mounted onto a sample holder, ensuring a flat and even surface.

Analysis:

  • The sample is analyzed using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Data is typically collected over a 2θ range of 5° to 70° with a step size of 0.02°.

  • The basal spacing (d₀₀₃) is calculated from the position of the (003) reflection using Bragg's Law (nλ = 2dsinθ).

FTIR is used to identify the functional groups present in the LDH, including the hydroxyl groups, interlayer anions, and water molecules.

Sample Preparation:

  • The LDH powder is mixed with potassium bromide (KBr) in a ratio of approximately 1:100 (LDH:KBr).

  • The mixture is ground to a very fine powder and pressed into a thin, transparent pellet using a hydraulic press.

Analysis:

  • The KBr pellet is placed in the sample holder of the FTIR spectrometer.

  • Spectra are typically recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

TGA is used to study the thermal stability and decomposition behavior of the LDH.

Sample Preparation:

  • A small, accurately weighed amount of the dried LDH powder (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

Analysis:

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is recorded as a function of temperature. The resulting curve shows distinct weight loss steps corresponding to the removal of physisorbed water, interlayer water, and the dehydroxylation of the brucite-like layers.

SEM is used to visualize the morphology and particle size of the LDH.

Sample Preparation:

  • A small amount of the LDH powder is dispersed on a carbon tape adhered to an aluminum stub.

  • The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

Analysis:

  • The coated sample is placed in the SEM chamber.

  • The surface is scanned with a focused electron beam, and the resulting images reveal the shape and size of the LDH particles.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to Mg-Al LDH structure, experimental workflow, and its interaction with biological systems.

Structure of Mg-Al LDH

MgAl_LDH_Structure cluster_brucite Brucite-like Layer Mg1 Mg²⁺ OH1 OH⁻ Mg1->OH1 OH2 OH⁻ Mg1->OH2 Al1 Al³⁺ Al1->OH2 OH3 OH⁻ Al1->OH3 OH4 OH⁻ Anion Anion (Aⁿ⁻) Water H₂O cluster_brucite cluster_brucite cluster_interlayer cluster_interlayer cluster_brucite->cluster_interlayer Electrostatic Interaction

Schematic representation of the Mg-Al LDH structure.
Experimental Workflow for Mg-Al LDH Synthesis and Characterization

LDH_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Analysis Start Metal Salt & Alkaline Solutions Coprecipitation Co-precipitation (pH control) Start->Coprecipitation Aging Aging (Heat) Coprecipitation->Aging Washing Washing & Centrifugation Aging->Washing Drying Drying Washing->Drying LDH_Powder Mg-Al LDH Powder Drying->LDH_Powder PXRD PXRD LDH_Powder->PXRD FTIR FTIR LDH_Powder->FTIR TGA TGA LDH_Powder->TGA SEM SEM LDH_Powder->SEM Structure Structure & Basal Spacing PXRD->Structure Functional_Groups Functional Groups FTIR->Functional_Groups Thermal_Stability Thermal Stability TGA->Thermal_Stability Morphology Morphology & Particle Size SEM->Morphology

Workflow for the synthesis and characterization of Mg-Al LDH.
Cellular Uptake and NF-κB Signaling Pathway Activation by Mg-Al LDH

LDH_Signaling cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LDH Mg-Al LDH Nanoparticle Cell_Membrane Cell Membrane LDH->Cell_Membrane Clathrin-mediated Endocytosis Endosome Endosome (Acidic pH) Drug_Release Drug Release Endosome->Drug_Release Dissolution IKK IKK Complex Endosome->IKK Activates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB IkB->NFkB_IkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_IkB Binds NFkB_IkB->IkB Degradation NFkB_active Active NF-κB NFkB_IkB->NFkB_active Release DNA DNA NFkB_active->DNA Translocates & Binds Gene_Expression Gene Expression (e.g., Cytokines) DNA->Gene_Expression Induces

Cellular uptake of Mg-Al LDH and activation of the NF-κB signaling pathway.

Conclusion

Mg-Al Layered Double Hydroxides represent a highly versatile class of nanomaterials with significant potential in biomedical applications, particularly as carriers for drug delivery. Their tunable physicochemical properties, including composition, particle size, and interlayer chemistry, allow for the design of sophisticated delivery systems. A thorough understanding of their synthesis, characterization, and interaction with biological systems is paramount for the successful development of novel and effective therapeutic strategies. This guide provides a foundational resource for researchers and professionals in the field, summarizing key data and methodologies to facilitate further innovation.

References

The Pivotal Role of Interlayer Anions in Layered Double Hydroxides: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of synthetic clays (B1170129) with a unique layered structure, making them highly versatile materials for a range of applications, particularly in the biomedical field.[1][2] Their structure consists of positively charged brucite-like layers, which are counterbalanced by interlayer anions and water molecules.[3] The ability to intercalate a wide variety of anions into the interlayer space makes LDHs exceptional candidates for use as drug delivery systems, offering advantages such as protection of the drug molecule, enhanced stability, and controlled release.[4] This technical guide provides an in-depth exploration of the critical role that these interlayer anions play in defining the physicochemical properties and, consequently, the functional performance of LDHs, with a specific focus on their application in drug development.

The Fundamental Structure of Layered Double Hydroxides

The general chemical formula for LDHs is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺[Aⁿ⁻]ₓ/ₙ·mH₂O, where M(II) and M(III) represent divalent and trivalent metal cations, respectively, and Aⁿ⁻ is an interlayer anion with charge n.[3] The isomorphous substitution of a portion of the divalent cations with trivalent cations within the hydroxide (B78521) layers results in a net positive charge on the layers. This positive charge is neutralized by the presence of anions in the interlayer region. The choice of these interlayer anions is a crucial determinant of the material's properties.

The interactions within the LDH structure are primarily electrostatic forces between the positively charged layers and the negatively charged interlayer anions, supplemented by hydrogen bonding between the hydroxyl groups of the layers, the interlayer anions, and intercalated water molecules.[4] This intricate network of interactions governs the overall stability and reactivity of the LDH material.

The Influence of Interlayer Anions on Physicochemical Properties

The nature of the interlayer anion profoundly influences several key physicochemical properties of LDHs. These properties, in turn, dictate the suitability of the LDH for specific applications, such as drug delivery.

Interlayer Spacing

The size, charge, and orientation of the interlayer anion are the primary factors determining the distance between the brucite-like layers, known as the interlayer spacing or basal spacing (d-spacing).[5] Larger anions or those with a more perpendicular orientation to the layers will result in a greater interlayer spacing.[3] This is a critical parameter in drug delivery, as a larger interlayer space can accommodate larger drug molecules.

The orientation of polyatomic anions is particularly significant. For instance, anions with a large difference between their long and short axes tend to orient themselves with their long axis perpendicular to the hydroxide layers to maximize stability, thereby increasing the interlayer spacing.[3]

Below is a table summarizing the effect of various interlayer anions on the interlayer spacing of NiAl-LDHs and MgAl-LDHs, as determined by X-ray diffraction (XRD).

Interlayer AnionChemical FormulaLDH TypeInterlayer Spacing (Å)Reference(s)
HydroxideOH⁻Ni₃Al-LDH< 7.0[6],[4],[7]
CarbonateCO₃²⁻Ni₃Al-LDH~7.6[6],[4],[7]
ChlorideCl⁻Ni₃Al-LDH~7.9[6],[4],[7]
BromideBr⁻Ni₃Al-LDH~8.0[6],[4],[7]
IodideI⁻Ni₃Al-LDH~8.2[6],[4],[7]
FormateHCOO⁻Ni₃Al-LDH~8.3[6],[4],[7]
SulfateSO₄²⁻Ni₃Al-LDH~8.8[6],[4],[7]
Nitrate (B79036)NO₃⁻Ni₃Al-LDH~8.8[6],[4],[7]
BenzenesulfonateC₆H₅SO₃⁻Ni₃Al-LDH~16.0[6],[4],[7]
DodecylsulfonateC₁₂H₂₅SO₃⁻Ni₃Al-LDH~24.3[6],[4],[7]
CarbonateCO₃²⁻MgAl-LDH7.65[8]
NitrateNO₃⁻MgAl-LDH8.77[8]
Anion Exchange Capacity and Selectivity

LDHs possess a significant anion exchange capacity, which is the basis for their use in intercalating anionic drugs.[9] The ease with which an interlayer anion can be replaced by another is governed by several factors, including the charge density of the LDH layers and the relative affinity of the anions for the interlayer space.

The general order of anion exchangeability, from most difficult to easiest to exchange, is as follows: PO₄³⁻ > CO₃²⁻ > SO₄²⁻ > OH⁻ > F⁻ > Cl⁻ > Br⁻ > NO₃⁻ > I⁻[10]

This sequence highlights the strong affinity of multivalent anions, like carbonate and phosphate, for the LDH interlayer, which is attributed to stronger electrostatic interactions.[11] Consequently, LDHs synthesized with highly exchangeable anions like nitrate or chloride are often used as precursors for intercalating other functional anions, including drugs.[12]

Surface Properties and Reactivity

The interlayer anion also has a considerable impact on the surface properties of LDH particles, such as their surface charge and hydrophobicity.[13] For example, the intercalation of long-chain organic anions, like dodecyl sulfate, can render the typically hydrophilic surface of LDHs more hydrophobic.[13] This modification can be crucial for improving the compatibility of LDHs with organic matrices or for influencing their interaction with biological membranes.

The reactivity of LDHs is also determined by the interlayer composition.[13] For instance, the basicity of the material can be tuned by the choice of the interlayer anion, with anions of higher charge generally leading to stronger basicity.[10]

Experimental Protocols

The synthesis and modification of LDHs are critical steps in harnessing their potential. The following sections provide detailed methodologies for the most common experimental procedures.

Synthesis of LDHs by Coprecipitation

The coprecipitation method is the most widely used technique for synthesizing LDHs due to its simplicity and the ability to control the composition and particle size.[14]

Protocol:

  • Preparation of Salt Solution: Prepare an aqueous solution containing the desired divalent and trivalent metal salts (e.g., nitrates or chlorides) in the desired molar ratio (M²⁺/M³⁺ typically ranges from 2 to 4).

  • Preparation of Alkaline Solution: Prepare an alkaline solution, typically containing NaOH and Na₂CO₃ (if carbonate is the desired interlayer anion). The carbonate is added to prevent contamination from atmospheric CO₂.

  • Coprecipitation: Slowly add the metal salt solution to the alkaline solution under vigorous stirring. Alternatively, simultaneously add both solutions to a reactor containing deionized water. Maintain a constant pH (typically between 8 and 10) by controlling the addition rate of the alkaline solution.[15]

  • Aging: Age the resulting slurry at a specific temperature (e.g., 60-80 °C) for a set period (e.g., 18-24 hours) to improve crystallinity.[15]

  • Washing and Drying: Centrifuge or filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts. Dry the final product in an oven at a specific temperature (e.g., 60-80 °C).

LDH_Coprecipitation_Workflow cluster_solutions Solution Preparation cluster_reaction Reaction cluster_processing Product Processing Metal_Salts Divalent & Trivalent Metal Salt Solution Coprecipitation Coprecipitation (Constant pH) Metal_Salts->Coprecipitation Alkaline_Solution Alkaline Solution (e.g., NaOH + Na2CO3) Alkaline_Solution->Coprecipitation Aging Aging (e.g., 60-80 °C) Coprecipitation->Aging Washing Washing Aging->Washing Drying Drying Washing->Drying Final_Product LDH Powder Drying->Final_Product

Caption: Workflow for LDH synthesis via the coprecipitation method.

Anion Exchange for Drug Loading

The anion exchange method is employed to intercalate a desired anion, such as a drug molecule, into a pre-synthesized LDH. LDHs with highly mobile interlayer anions like nitrate or chloride are typically used as precursors.[16]

Protocol:

  • Dispersion of LDH: Disperse the pre-synthesized LDH powder (e.g., LDH-NO₃) in deionized water to form a suspension.

  • Preparation of Drug Solution: Prepare a solution of the anionic drug in a suitable solvent (preferably water).

  • Anion Exchange Reaction: Add the drug solution to the LDH suspension and stir the mixture at a specific temperature (e.g., room temperature or slightly elevated) for an extended period (e.g., 24-48 hours) to allow for complete anion exchange. The pH of the solution may need to be adjusted to ensure the drug is in its anionic form.

  • Washing and Drying: Separate the solid product by centrifugation or filtration, wash it thoroughly to remove any un-intercalated drug, and dry it under vacuum or at a low temperature to obtain the drug-intercalated LDH.

Anion_Exchange_Workflow LDH_Precursor LDH Precursor (e.g., LDH-NO3) Reaction_Mixture Reaction Mixture (Stirring) LDH_Precursor->Reaction_Mixture Drug_Solution Anionic Drug Solution Drug_Solution->Reaction_Mixture Washing_Drying Washing & Drying Reaction_Mixture->Washing_Drying Anion Exchange Drug_LDH_Hybrid Drug-Intercalated LDH Washing_Drying->Drug_LDH_Hybrid

Caption: General workflow for drug loading into LDHs via anion exchange.

Characterization of LDHs

A suite of analytical techniques is employed to characterize the structure, morphology, and composition of synthesized LDHs.

  • Powder X-ray Diffraction (XRD): Used to determine the crystal structure and measure the interlayer spacing (d-spacing).[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups of the interlayer anions and the hydroxide layers.[16]

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the LDH and quantify the amount of intercalated water and anions.[16]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the LDH crystals.[8]

In Vitro Drug Release Studies

Evaluating the drug release profile from LDH-drug hybrids is crucial for assessing their potential as drug delivery systems.

Generalized Protocol:

  • Preparation of Release Medium: Prepare a buffer solution that mimics the physiological environment of interest (e.g., phosphate-buffered saline (PBS) at pH 7.4 for intestinal fluid or a buffer at pH 1.2 for gastric fluid).[12]

  • Drug Release Experiment: Disperse a known amount of the drug-LDH hybrid in a specific volume of the release medium. Place the dispersion in a constant temperature shaker (e.g., 37 °C).

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain a constant volume.

  • Analysis: Centrifuge the collected samples to remove any LDH particles. Analyze the supernatant for the concentration of the released drug using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile. The release kinetics can be fitted to various mathematical models (e.g., first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[2]

Drug_Release_Signaling_Pathway cluster_environment Physiological Environment (e.g., pH 7.4) cluster_ldh LDH-Drug Hybrid Anions_in_Medium Phosphate/Chloride Anions in Medium Intercalated_Drug Intercalated Drug Anion Anions_in_Medium->Intercalated_Drug Anion Exchange Released_Drug Released Drug (in solution) Intercalated_Drug->Released_Drug LDH_Layers Positively Charged LDH Layers Degraded_LDH Dissolution of LDH Layers (at low pH) LDH_Layers->Degraded_LDH Degraded_LDH->Released_Drug

Caption: Signaling pathway of drug release from LDHs.

Conclusion

The interlayer anions in Layered Double Hydroxides are not merely passive charge-compensating species; they are active components that fundamentally dictate the material's structural and functional properties. For researchers and professionals in drug development, a thorough understanding of how to select, control, and characterize these anions is paramount. By judiciously tuning the interlayer composition, it is possible to design and fabricate LDH-based drug delivery systems with tailored properties, such as high drug loading capacity and controlled release kinetics, thereby paving the way for the development of more effective and safer therapeutic formulations. The experimental protocols and data presented in this guide offer a solid foundation for the rational design and synthesis of advanced LDH materials for biomedical applications.

References

Core Principles of Layered Double Hydroxides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the fundamental structure, synthesis, and properties of Layered Double Hydroxides (LDHs), and their application in advanced drug delivery systems.

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds or anionic clays, are a class of two-dimensional lamellar materials that have garnered significant attention in the biomedical field, particularly in drug delivery. Their unique layered structure, compositional flexibility, and biocompatibility make them promising carriers for a wide range of therapeutic agents. This technical guide provides a comprehensive overview of the theoretical principles of LDHs, detailing their structure, synthesis, and physicochemical properties, with a focus on their application in drug development.

Fundamental Structure and Composition

LDHs are characterized by a crystal structure consisting of positively charged brucite-like layers, with charge-compensating anions and water molecules situated in the interlayer region.[1][2] The general chemical formula for LDHs is:

[M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O [1][3][4]

Where:

  • M(II) and M(III) represent divalent (e.g., Mg²⁺, Zn²⁺, Ni²⁺, Co²⁺) and trivalent (e.g., Al³⁺, Fe³⁺, Cr³⁺) metal cations, respectively.[3][5]

  • x is the molar ratio of M(III)/(M(II) + M(III)), typically ranging from 0.2 to 0.4.[4]

  • Aⁿ⁻ is an exchangeable interlayer anion with charge n (e.g., CO₃²⁻, Cl⁻, NO₃⁻, or a drug molecule).[3]

  • m represents the number of interlayer water molecules.[1]

The isomorphous substitution of a portion of the divalent cations with trivalent cations within the hydroxide (B78521) layers results in a net positive charge, which is neutralized by the interlayer anions.[6] This unique architecture allows for the intercalation of a wide variety of anionic species, including therapeutic molecules, into the interlayer space.[7]

Synthesis of Layered Double Hydroxides

The synthesis method employed significantly influences the physicochemical properties of the resulting LDH nanoparticles, such as their size, morphology, crystallinity, and surface area.[8][9] The most common methods for preparing LDHs for drug delivery applications are co-precipitation and ion exchange.

Co-precipitation Method

Co-precipitation is the most widely used technique for LDH synthesis due to its simplicity and scalability.[2] This method involves the controlled precipitation of divalent and trivalent metal salts from a solution in the presence of the desired interlayer anion under alkaline conditions.[8][10]

  • Preparation of Salt Solution: Dissolve magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in deionized water to achieve a desired M(II)/M(III) molar ratio (e.g., 2:1 to 4:1).

  • Preparation of Alkaline Solution: Prepare a separate solution of sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃) in deionized water.

  • Precipitation: Slowly add the metal salt solution to the alkaline solution under vigorous stirring, maintaining a constant pH between 9 and 10.[10]

  • Aging: The resulting suspension is aged at a specific temperature (e.g., 60-80°C) for a period of time (e.g., 18-24 hours) to improve crystallinity.[10]

  • Washing and Drying: The precipitate is then collected by centrifugation or filtration, washed thoroughly with deionized water to remove excess salts, and dried in an oven at a controlled temperature (e.g., 60-80°C).[10]

Ion Exchange Method

The ion exchange method is employed to intercalate anions that are not suitable for direct synthesis via co-precipitation.[11][12] This technique involves replacing the existing interlayer anions of a pre-synthesized LDH with new guest anions.

  • Preparation of LDH Precursor: Synthesize an LDH with a readily exchangeable interlayer anion, such as nitrate (NO₃⁻) or chloride (Cl⁻), using the co-precipitation method.

  • Preparation of Drug Solution: Prepare a solution of the anionic drug to be intercalated.

  • Anion Exchange Reaction: Disperse the LDH precursor in the drug solution and stir the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature. The pH of the solution may need to be adjusted to facilitate the exchange.

  • Washing and Drying: Collect the resulting drug-intercalated LDH by centrifugation or filtration, wash it to remove any non-intercalated drug, and dry it under appropriate conditions.[2]

Physicochemical Properties and Characterization

The efficacy of LDHs as drug carriers is dictated by their physicochemical properties, which can be tailored through careful control of the synthesis parameters.

Quantitative Data Summary

The following tables summarize key quantitative data for LDHs relevant to drug delivery applications.

Interlayer AnionInterlayer Spacing (Å)Reference
OH⁻~7.6[7]
CO₃²⁻~7.8[7]
Cl⁻~7.9[7]
Br⁻~8.0[7]
I⁻~8.1[7]
NO₃⁻~8.8[7]
SO₄²⁻~8.9[7]
C₆H₅SO₃⁻~17.5[7]
C₁₂H₂₅SO₃⁻~24.3[7]
Table 1: Typical interlayer spacing of NiAl-LDHs with various intercalated anions.
Synthesis MethodBET Surface Area (m²/g)Reference
Co-precipitation (conventional)5 - 15[13]
Co-precipitation (with modifications)up to 120[13]
Sol-Gelup to 290[14]
Microwave-Hydrothermal~354[9]
Acetone Rinsing/Drying142 - 364[13][15]
Table 2: Typical BET surface areas of LDHs prepared by different methods.
DrugLDH CompositionDrug Loading Capacity (%)Reference
Doxorubicin (DOX)MgAl-LDH26.4[5]
Doxorubicin (DOX)LDH-PAA31.95[5]
5-Fluorouracil (5-FU)ZnAl-LDH-[16]
IbuprofenMgAl-LDH-[17]
NaproxenMgAl-LDH-[17]
Table 3: Examples of drug loading capacities for different LDH formulations. Note: Specific loading capacities can vary significantly based on synthesis conditions and drug properties.
Characterization Techniques

A suite of analytical techniques is employed to characterize the structure, morphology, and properties of LDHs.

TechniqueInformation Obtained
Powder X-ray Diffraction (PXRD)Crystalline structure, interlayer spacing, phase purity.
Fourier-Transform Infrared Spectroscopy (FTIR)Presence of functional groups, confirmation of interlayer species.
Scanning Electron Microscopy (SEM)Particle morphology, size, and aggregation.
Transmission Electron Microscopy (TEM)Particle morphology, size, and internal structure.
Thermogravimetric Analysis (TGA)Thermal stability, decomposition behavior, water content.
Brunauer-Emmett-Teller (BET) AnalysisSpecific surface area and pore size distribution.
Table 4: Common characterization techniques for LDHs.

LDHs in Drug Delivery: Mechanisms and Pathways

The application of LDHs in drug delivery leverages their unique properties to achieve controlled release and targeted delivery.

Cellular Uptake Mechanism

LDH nanoparticles are primarily internalized by cells through an energy-dependent endocytic pathway, specifically clathrin-mediated endocytosis.[1][6][18] The particle size of the LDH plays a crucial role in the efficiency of cellular uptake, with smaller nanoparticles (around 50-200 nm) demonstrating higher uptake rates.[6]

Cellular_Uptake_of_LDH cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space LDH_NP LDH Nanoparticle (50-200 nm) Receptor Receptor LDH_NP->Receptor Binding Clathrin_Pit Clathrin-coated Pit Receptor->Clathrin_Pit Recruitment Endosome Early Endosome (pH ~6.0-6.5) Clathrin_Pit->Endosome Internalization Late_Endosome Late Endosome/ Lysosome (pH ~4.5-5.0) Endosome->Late_Endosome Maturation Drug_Release Drug Release Late_Endosome->Drug_Release LDH Dissolution (Acidic pH)

Cellular uptake of LDH nanoparticles via clathrin-mediated endocytosis.
Drug Release Mechanisms

The release of intercalated drugs from LDHs is often triggered by the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[5] The LDH structure dissolves in this acidic milieu, leading to the release of the therapeutic agent into the cytoplasm.[18] This pH-dependent release mechanism is highly advantageous for targeted drug delivery to tumor microenvironments, which are characteristically acidic.[5]

Signaling Pathway Activation

LDHs have been shown to interact with and modulate cellular signaling pathways. For instance, certain LDH formulations can activate dendritic cells (DCs) through the NF-κB signaling pathway, suggesting their potential as vaccine adjuvants.[19]

NFkB_Activation_by_LDH LDH_NP LDH Nanoparticle DC_Surface Dendritic Cell Surface Receptor LDH_NP->DC_Surface Binding & Internalization IKK IKK Complex DC_Surface->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-12, CD86, CD40) Nucleus->Gene_Expression Transcription

Activation of the NF-κB signaling pathway in dendritic cells by LDH nanoparticles.

Logical Workflow for LDH-Based Drug Development

The development of an LDH-based drug delivery system follows a logical progression from material synthesis to preclinical evaluation.

LDH_Drug_Development_Workflow Synthesis LDH Synthesis & Drug Loading (Co-precipitation/Ion Exchange) Characterization Physicochemical Characterization (XRD, FTIR, TEM, etc.) Synthesis->Characterization In_Vitro_Release In Vitro Drug Release Studies (pH-dependent) Characterization->In_Vitro_Release Cellular_Uptake Cellular Uptake & Cytotoxicity Assays In_Vitro_Release->Cellular_Uptake In_Vivo_Studies In Vivo Animal Models (Efficacy & Biodistribution) Cellular_Uptake->In_Vivo_Studies Preclinical Preclinical Evaluation In_Vivo_Studies->Preclinical

References

Methodological & Application

Application Notes and Protocols for Aluminum Magnesium Hydroxide as a Catalyst Support

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum magnesium hydroxide (B78521), often synthesized in the form of layered double hydroxides (LDHs) with a hydrotalcite-like structure, is a versatile material with significant applications as a catalyst support. Its unique properties, including high surface area, tunable basicity, and the ability to stabilize metal nanoparticles, make it an attractive alternative to traditional supports like alumina (B75360) or silica. The combination of aluminum and magnesium hydroxides can enhance the efficiency and longevity of catalysts in various chemical transformations.[1][2] This document provides detailed application notes, experimental protocols for synthesis and characterization, and a comparative analysis of materials produced through different synthetic routes.

Applications

Aluminum magnesium hydroxide supports are utilized in a range of catalytic applications:

  • Catalyst Stabilization: In chemical manufacturing, this support material helps in stabilizing catalysts, ensuring their efficiency and extending their operational lifetime, which can lead to improved production yields.[1][3]

  • Propane Dehydrogenation: Platinum catalysts supported on this compound have shown enhanced stability and higher propylene (B89431) yields compared to conventional alumina-supported catalysts.[2]

  • Fine Chemical Synthesis: Nanostructured magnesium-aluminum hydrotalcite serves as an efficient solid base catalyst, replacing homogeneous alkaline bases and thereby allowing for catalyst reuse and reduction in waste streams.[4]

  • Heterogeneous Hydrogen-Transfer Reactions: The use of magnesium oxide as a support for aluminum isopropoxide, a related system, has demonstrated enhanced catalytic activity in the reduction of carbonyl compounds.[5][6]

Synthesis Protocols

The properties of the this compound support are highly dependent on the synthesis method. Three common methods are co-precipitation, hydrothermal synthesis, and the sol-gel method.

Co-Precipitation Method

This is a widely used method for synthesizing Mg-Al LDHs with good control over the Mg/Al molar ratio.

Experimental Protocol:

  • Precursor Solution A: Prepare an aqueous solution containing magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O). The molar ratio of Mg²⁺ to Al³⁺ is typically set between 2:1 and 5:1.

  • Precipitating Solution B: Prepare an aqueous solution of a base, such as sodium hydroxide (NaOH), and a source of carbonate, like sodium carbonate (Na₂CO₃).

  • Precipitation: Slowly add Solution A dropwise into Solution B under vigorous stirring. It is crucial to maintain a constant pH, typically between 8 and 10, by adjusting the addition rate of the base.[6]

  • Aging: The resulting slurry is aged at a specific temperature (e.g., 60-80°C) for a period of several hours (e.g., 18 hours) to allow for crystal growth and improved crystallinity.

  • Washing: The precipitate is then filtered and washed repeatedly with deionized water until the filtrate is neutral (pH ~7) to remove any residual salts.

  • Drying: The washed solid is dried in an oven, typically at 80-100°C, overnight.

  • Calcination (Optional): To obtain mixed metal oxides with higher surface areas and basicity, the dried LDH can be calcined at temperatures ranging from 400 to 600°C.

Co_Precipitation_Workflow cluster_prep Solution Preparation cluster_reaction Synthesis cluster_processing Post-Synthesis Processing A Prepare Solution A (Mg(NO₃)₂ + Al(NO₃)₃) C Co-precipitation (Constant pH 8-10) A->C B Prepare Solution B (NaOH + Na₂CO₃) B->C D Aging (e.g., 60-80°C, 18h) C->D E Filtration & Washing (until pH ~7) D->E F Drying (80-100°C) E->F G Calcination (Optional) (400-600°C) F->G Hydrothermal_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_processing Processing A Prepare Precursor Mixture (Mg/Al salts + Precipitant) B Hydrothermal Treatment (Autoclave, 100-200°C) A->B C Cooling to Room Temperature B->C D Filtration & Washing C->D E Drying (80-100°C) D->E Sol_Gel_Workflow cluster_synthesis Synthesis cluster_conversion Conversion & Reconstruction cluster_processing Processing A Sol Formation (Metal Precursors) B Gelation A->B C Calcination to MMO (e.g., 650°C) B->C D Reconstruction in Water (e.g., 80°C) C->D E Washing & Drying D->E Characterization_Workflow cluster_synthesis Material Synthesis cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation A Synthesized Mg-Al Hydroxide B XRD (Crystallinity, Phase) A->B C BET Analysis (Surface Area, Porosity) A->C D TEM/SEM (Morphology, Size) A->D E Catalytic Testing B->E C->E D->E

References

Application of Magnesium-Aluminum Layered Double Hydroxide (Mg-Al LDH) in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Magnesium-Aluminum Layered Double Hydroxide (B78521) (Mg-Al LDH), a type of hydrotalcite-like compound, has emerged as a promising and versatile adsorbent for the removal of a wide array of contaminants from wastewater. Its unique layered structure, high anion exchange capacity, large surface area, and the "memory effect" make it particularly effective for treating industrial effluents. This document provides detailed application notes and experimental protocols for the synthesis and utilization of Mg-Al LDH in wastewater treatment, targeting researchers and professionals in environmental science and drug development who may encounter wastewater remediation challenges.

Introduction to Mg-Al LDH in Wastewater Treatment

Mg-Al LDHs consist of positively charged brucite-like layers of magnesium and aluminum hydroxides, with interlayer anions and water molecules that can be readily exchanged. This property allows for the effective removal of anionic pollutants such as phosphates, nitrates, and anionic dyes.[1][2] Furthermore, the surface hydroxyl groups and the potential for co-precipitation enable the removal of cationic heavy metals.[3][4] The "memory effect," where the calcined LDH (Layered Double Oxide or LDO) can reconstruct its original layered structure in the presence of water and anions, further enhances its application in pollutant removal.

The primary mechanisms of pollutant removal by Mg-Al LDH include:

  • Anion Exchange: Interlayer anions are exchanged with anionic pollutants from the wastewater.[1][3]

  • Surface Adsorption: Pollutants adhere to the surface of the LDH particles through electrostatic interactions and the formation of surface complexes.[5][6]

  • Co-precipitation: Dissolved metal cations can be incorporated into the LDH structure or precipitate as metal hydroxides on the LDH surface.[3][4]

  • Intercalation: Organic molecules can be intercalated into the interlayer space of the LDH.

Experimental Protocols

The co-precipitation method is a widely used, relatively simple, and cost-effective technique for synthesizing Mg-Al LDH.[1][7]

Materials:

  • Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃) (optional, for carbonate intercalated LDH)

  • Deionized water

Procedure:

  • Preparation of Salt Solution: Prepare a mixed salt solution by dissolving magnesium nitrate and aluminum nitrate in deionized water. A common molar ratio of Mg²⁺ to Al³⁺ is 2:1, 3:1, or 4:1.[3][8] For example, to prepare a 2:1 molar ratio solution, dissolve 0.05 mol of Mg(NO₃)₂·6H₂O and 0.025 mol of Al(NO₃)₃·9H₂O in 100 mL of deionized water.

  • Preparation of Alkaline Solution: Prepare an alkaline solution by dissolving NaOH and Na₂CO₃ in deionized water. The amount of NaOH should be sufficient to maintain a constant pH during the synthesis.

  • Co-precipitation: Slowly add the mixed salt solution to the alkaline solution under vigorous stirring. Maintain a constant pH, typically between 9 and 10, by controlling the addition rate of the salt solution or by adding NaOH solution.[1]

  • Aging: Age the resulting slurry at a specific temperature (e.g., 60-80°C) for a period of time (e.g., 18-24 hours) to improve the crystallinity of the LDH.

  • Washing and Drying: Filter the precipitate and wash it thoroughly with deionized water until the pH of the filtrate is neutral. This removes any residual salts.

  • Drying: Dry the washed product in an oven at 80-100°C overnight. The resulting white powder is the Mg-Al LDH.

This protocol outlines a general procedure for evaluating the performance of Mg-Al LDH in removing pollutants from a synthetic wastewater sample.

Materials:

  • Synthesized Mg-Al LDH powder

  • Synthetic wastewater containing a known concentration of the target pollutant (e.g., phosphate (B84403), nitrate, heavy metal, or dye)

  • pH meter

  • Shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • Analytical instrument for measuring the pollutant concentration (e.g., UV-Vis spectrophotometer, Atomic Absorption Spectrometer)

Procedure:

  • Adsorbent Dosage: Add a specific amount of Mg-Al LDH powder (e.g., 0.1 g) to a known volume of the synthetic wastewater (e.g., 100 mL) in a flask.[3]

  • pH Adjustment: Adjust the initial pH of the solution to the desired value using dilute HCl or NaOH. The optimal pH for pollutant removal varies depending on the target contaminant.[5][9]

  • Adsorption: Place the flask on a shaker or magnetic stirrer and agitate at a constant speed (e.g., 150-200 rpm) and temperature for a specific contact time.

  • Separation: After the desired contact time, separate the LDH from the solution by centrifugation or filtration.

  • Analysis: Analyze the concentration of the pollutant remaining in the supernatant or filtrate using an appropriate analytical technique.

  • Calculation of Removal Efficiency and Adsorption Capacity:

    • Removal Efficiency (%): ((C₀ - Cₑ) / C₀) * 100, where C₀ is the initial pollutant concentration and Cₑ is the equilibrium pollutant concentration.

    • Adsorption Capacity (qₑ, mg/g): ((C₀ - Cₑ) * V) / m, where V is the volume of the solution (L) and m is the mass of the adsorbent (g).

Data Presentation

The following tables summarize the quantitative data on the performance of Mg-Al LDH in removing various pollutants from wastewater, as reported in the literature.

Table 1: Adsorption Capacities of Mg-Al LDH for Heavy Metals

Heavy MetalMg/Al RatioAdsorption Capacity (mg/g)Reference
Pb(II)2:11151.97
Co(II)-63.67[10]
Fe2:1371 (mg/L removed)[8]
Cu2:1121 (mg/L removed)[8]
Zn4:17.2 (mg/L removed)[8]
Cr(VI)Fe²⁺ doped12.5 (mmol/g)[11]

Table 2: Adsorption Capacities of Mg-Al LDH for Anions

AnionAdsorbentAdsorption Capacity (mg/g)Reference
PhosphateBiochar-MgAl LDH177.97[12][13]
NitrateBiochar-MgAl LDH28.06[12][13]
PhosphateAC/MgAl-3 LDH337.2[5]
NitrateMg₅Al-LDH9.76[2]
PhosphateMgAlFe-LDH~215[14]

Table 3: Adsorption Capacities of Mg-Al LDH for Organic Dyes

DyeMg/Al RatioAdsorption Capacity (mg/g)Reference
Congo Red2:1285.71[9]
Congo Red3:1166.66[9]
Reactive Red3:1131.58[15]
Congo RedMgNiAl-LDH4043[16]
Congo RedMgNiFe-LDH5548[16]
Congo RedLDH-P400243.90[17]

Table 4: Removal Efficiencies of Mg-Al LDH for Various Pollutants

PollutantAdsorbentRemoval Efficiency (%)Reference
PhosphateBiochar-MgAl LDH84.80 (in real wastewater)[12]
NitrateBiochar-MgAl LDH41.90 (in real wastewater)[12]
NitrateMg₅Al-LDH~80[2]
Congo RedDE-LDH98.6[18]
Congo RedMgNiAl-LDH99.59[16]
Congo RedMgNiFe-LDH99.83[16]

Mandatory Visualizations

Synthesis_Workflow cluster_solutions Solution Preparation cluster_process Synthesis Process Mg(NO3)2 + Al(NO3)3 Mg(NO3)2 + Al(NO3)3 Co-precipitation Co-precipitation Mg(NO3)2 + Al(NO3)3->Co-precipitation NaOH + Na2CO3 NaOH + Na2CO3 NaOH + Na2CO3->Co-precipitation Aging Aging Co-precipitation->Aging Slurry Washing Washing Aging->Washing Crystalline Precipitate Drying Drying Washing->Drying Washed Precipitate Mg-Al LDH Powder Mg-Al LDH Powder Drying->Mg-Al LDH Powder

Caption: Workflow for Mg-Al LDH synthesis by co-precipitation.

Wastewater_Treatment_Workflow Wastewater Sample Wastewater Sample Batch Adsorption Batch Adsorption Wastewater Sample->Batch Adsorption Mg-Al LDH Mg-Al LDH Mg-Al LDH->Batch Adsorption Separation Separation Batch Adsorption->Separation Mixture Treated Water Treated Water Separation->Treated Water Spent LDH Spent LDH Separation->Spent LDH Analysis Analysis Data Evaluation Data Evaluation Analysis->Data Evaluation Treated Water->Analysis

Caption: Batch adsorption experimental workflow.

Removal_Mechanisms Mg-Al LDH Mg-Al LDH Anion Exchange Surface Adsorption Co-precipitation Removed Pollutants Removed Pollutants Mg-Al LDH->Removed Pollutants Anionic Pollutants Anionic Pollutants (e.g., PO4³⁻, NO₃⁻, Dyes) Anionic Pollutants->Mg-Al LDH:p1 Anionic Pollutants->Mg-Al LDH:p2 Cationic Pollutants Cationic Pollutants (e.g., Heavy Metals) Cationic Pollutants->Mg-Al LDH:p2 Cationic Pollutants->Mg-Al LDH:p3

Caption: Pollutant removal mechanisms of Mg-Al LDH.

Regeneration and Reusability

The regeneration and reusability of Mg-Al LDH are crucial for its cost-effective and sustainable application in wastewater treatment. Spent LDH can often be regenerated by washing with an alkaline solution (e.g., NaOH) to desorb the pollutants.[14] For some pollutants, a simple washing with deionized water might be sufficient. The regenerated LDH can then be reused for several cycles, although a gradual decrease in adsorption capacity may be observed.[19][20] For instance, one study showed that an MgAlFe-LDH adsorbent retained over 75% of its adsorption capacity after five consecutive adsorption-desorption cycles for phosphate removal.[14] Another study on a composite material indicated reusability for up to three cycles without a significant decrease in adsorption capacity for antibiotic removal.[19]

References

Application Notes and Protocols for the Characterization of Aluminum Magnesium Hydroxide by XRD and FTIR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aluminum magnesium hydroxide (B78521), often referred to as hydrotalcite or a layered double hydroxide (LDH), is a versatile material with applications in catalysis, as an antacid, a polymer additive, and a drug delivery vehicle. Its unique layered structure, composed of positively charged brucite-like layers of magnesium and aluminum hydroxides, is charge-balanced by interlayer anions and water molecules. The precise characterization of its crystal structure and chemical functionality is paramount for its effective application. This document provides detailed protocols for the characterization of aluminum magnesium hydroxide powder using X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR).

Principle of Techniques

X-ray Diffraction (XRD): XRD is a non-destructive analytical technique used to determine the crystallographic structure of a material. When a crystalline sample is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays at specific angles. The resulting diffraction pattern is a fingerprint of the crystal structure, providing information about the phase, crystal size, and lattice parameters. For this compound, XRD is crucial for confirming the layered hydrotalcite structure and determining the interlayer spacing.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer collects high-resolution spectral data over a wide spectral range. This is achieved by illuminating the sample with a broad range of infrared frequencies simultaneously. The resulting spectrum represents the molecular absorption and transmission, creating a molecular fingerprint of the sample. For this compound, FTIR is used to identify the functional groups present, such as hydroxyl groups, interlayer water, and any intercalated anions.

Experimental Protocols

X-ray Diffraction (XRD) Analysis of this compound Powder

Objective: To obtain the powder XRD pattern of this compound to confirm its crystalline phase and determine its structural parameters.

Materials and Equipment:

  • This compound powder sample

  • Powder X-ray diffractometer with a copper (Cu) Kα radiation source (λ = 1.5406 Å)

  • Sample holder (zero-background sample holder is recommended)

  • Spatula

  • Mortar and pestle (if sample requires grinding)

Protocol:

  • Sample Preparation:

    • Ensure the this compound powder is homogeneous and has a fine particle size. If necessary, gently grind the sample using a mortar and pestle to obtain a fine, uniform powder.

    • Carefully pack the powder into the sample holder, ensuring a flat and level surface that is flush with the holder's top edge. Avoid excessive pressure, which can induce preferred orientation.

  • Instrument Setup (Typical Parameters):

    • X-ray Source: Cu Kα

    • Voltage: 40 kV

    • Current: 40 mA

    • Goniometer Scan Range (2θ): 5° to 70°

    • Scan Speed/Step Size: 0.02° per step with a counting time of 1-2 seconds per step.

    • Divergence Slit:

    • Receiving Slit: 0.2 mm

  • Data Acquisition:

    • Place the sample holder into the diffractometer.

    • Set up the data acquisition software with the parameters listed above.

    • Initiate the scan and collect the diffraction pattern.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Identify the peak positions (2θ values), intensities, and full width at half maximum (FWHM).

    • Compare the obtained diffraction pattern with standard patterns for hydrotalcite-like compounds (e.g., from the JCPDS database) to confirm the phase.

    • Use the Bragg's Law equation (nλ = 2d sinθ) to calculate the d-spacing for the observed peaks.

    • The Scherrer equation can be used to estimate the crystallite size from the FWHM of a well-defined peak.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of this compound Powder

Objective: To obtain the FTIR spectrum of this compound to identify its characteristic functional groups.

Materials and Equipment:

  • This compound powder sample

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

  • Potassium bromide (KBr), spectroscopy grade (for pellet method)

  • Spatula

  • Mortar and pestle

  • Hydraulic press (for KBr pellet method)

  • Ethanol (B145695) or isopropanol (B130326) for cleaning

Protocol (ATR Method):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with ethanol or isopropanol, followed by a dry tissue.

    • Acquire a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

  • Instrument Setup (Typical Parameters):

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (signal-averaged)

  • Data Analysis:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups present in this compound.

Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Dry the KBr powder in an oven to remove any adsorbed water.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

    • Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-forming die and press it under a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum with an empty sample holder.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect the sample spectrum using the same instrument parameters as the ATR method.

  • Data Analysis:

    • As with the ATR method, the software will generate the absorbance spectrum.

    • Identify and assign the characteristic absorption bands.

Data Presentation

Table 1: Typical XRD Peak Positions for this compound (Hydrotalcite Structure)
2θ (°) (Cu Kα)d-spacing (Å)Miller Indices (hkl)
~11.6~7.6(003)
~23.3~3.8(006)
~34.8~2.6(009)
~39.2~2.3(015)
~46.5~1.9(018)
~60.8~1.5(110)
~62.1~1.4(113)

Note: The exact 2θ positions and d-spacings can vary depending on the Mg/Al ratio and the nature of the interlayer anion.

Table 2: Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeAssignment
~3400-3500 (broad)O-H stretchingHydroxyl groups in the brucite-like layers and interlayer water molecules
~1630H-O-H bendingInterlayer water molecules.[1]
~1360-1380ν₃ (asymmetric stretching)Interlayer carbonate anions (if present).[2]
Below 1000M-O and M-OH vibrationsStretching and bending modes of Mg-O, Al-O, Mg-OH, and Al-OH.[2]

Visualizations

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Aluminum Magnesium Hydroxide Powder B Grind to Homogeneous Fine Powder (Optional) A->B C Pack into Sample Holder B->C D Place Holder in XRD Instrument C->D E Set Instrument Parameters (Voltage, Current, 2θ Range) D->E F Acquire Diffraction Pattern E->F G Process Raw Data (Background Subtraction) F->G H Identify Peak Positions (2θ) and Intensities G->H I Calculate d-spacing (Bragg's Law) H->I J Phase Identification (Compare to Standards) I->J

Caption: XRD Experimental Workflow.

FTIR_Workflow cluster_prep_ftir Sample Preparation (ATR) cluster_acq_ftir Data Acquisition cluster_analysis_ftir Data Analysis A_ftir Clean ATR Crystal B_ftir Acquire Background Spectrum A_ftir->B_ftir C_ftir Place Powder on Crystal D_ftir Apply Pressure C_ftir->D_ftir E_ftir Set Instrument Parameters (Range, Resolution, Scans) D_ftir->E_ftir F_ftir Collect Sample Spectrum E_ftir->F_ftir G_ftir Generate Absorbance Spectrum F_ftir->G_ftir H_ftir Identify Characteristic Bands G_ftir->H_ftir I_ftir Assign Bands to Functional Groups H_ftir->I_ftir

Caption: FTIR (ATR) Experimental Workflow.

Characterization_Logic cluster_sample Material cluster_techniques Analytical Techniques cluster_info Information Obtained Sample Aluminum Magnesium Hydroxide XRD XRD Sample->XRD FTIR FTIR Sample->FTIR Structure Crystal Structure Phase Purity Interlayer Spacing XRD->Structure Functionality Functional Groups (O-H, H₂O, Anions) M-O, M-OH Bonds FTIR->Functionality

Caption: Logical Relationship of Characterization.

References

Co-precipitation Synthesis of Magnesium-Aluminum Layered Double Hydroxides (Mg-Al LDHs): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the synthesis of Magnesium-Aluminum Layered Double Hydroxides (Mg-Al LDHs) via the co-precipitation method. This versatile and widely used technique allows for the formation of these inorganic layered materials with tunable properties, making them highly suitable for various applications, particularly in drug delivery.

Layered double hydroxides are a class of synthetic clays (B1170129) with a brucite-like [Mg(OH)₂] cationic layer structure. In Mg-Al LDHs, the partial substitution of divalent Mg²⁺ by trivalent Al³⁺ cations results in a net positive charge on the layers, which is balanced by interlayer anions and water molecules.[1] This unique structure allows for the intercalation of a wide range of anionic guest molecules, including drugs, making LDHs excellent candidates for controlled-release drug delivery systems.[2][3] The co-precipitation method is favored for its simplicity, scalability, and the ability to produce well-crystallized LDHs.[4][5]

Principle of Co-precipitation

The co-precipitation method involves the simultaneous precipitation of magnesium and aluminum hydroxides from a solution containing their respective salts in the presence of an alkaline solution. The key is to maintain a constant pH to ensure the formation of the desired layered structure.[6][7][8] The general chemical formula for Mg-Al LDH is [Mg²⁺₁₋ₓAl³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where Aⁿ⁻ is the interlayer anion.[9]

Experimental Protocols

This section details the standard laboratory procedure for the synthesis of Mg-Al LDHs using the co-precipitation method.

Materials and Reagents
  • Magnesium salt (e.g., Mg(NO₃)₂·6H₂O[4], MgCl₂·6H₂O[10][11])

  • Aluminum salt (e.g., Al(NO₃)₃·9H₂O[4], AlCl₃·6H₂O[10][11])

  • Alkaline solution (e.g., NaOH[1][10][11])

  • Source of interlayer anion (e.g., Na₂CO₃[10][11][12])

  • Deionized water[4]

Standard Synthesis Protocol
  • Preparation of Salt Solution (Solution A): Dissolve stoichiometric amounts of the magnesium and aluminum salts in deionized water. The Mg²⁺/Al³⁺ molar ratio is a critical parameter that influences the properties of the final LDH and typically ranges from 2:1 to 4:1.[4][13]

  • Preparation of Alkaline Solution (Solution B): Prepare an aqueous solution of sodium hydroxide (B78521) and sodium carbonate. The carbonate ions will serve as the interlayer anions.

  • Co-precipitation: Slowly add the salt solution (Solution A) dropwise into the alkaline solution (Solution B) under vigorous stirring.[1][10] It is crucial to maintain a constant pH, typically between 9 and 11, throughout the addition process.[6][7][8][10] This can be achieved by the dropwise addition of a more concentrated NaOH solution as needed.

  • Aging (Crystallization): The resulting slurry is then aged at a specific temperature for a set period. Aging, often carried out between 60°C and 80°C for several hours (e.g., 4 to 24 hours), promotes crystal growth and improves the crystallinity of the LDH.[1][10][14]

  • Washing and Collection: After aging, the precipitate is collected by centrifugation or filtration and washed repeatedly with deionized water until the pH of the supernatant is neutral (pH ≈ 7).[10][11] This step is essential to remove any residual salts.

  • Drying: The final product is dried in an oven, typically at a temperature between 60°C and 80°C, for 12 to 24 hours.[11][13][15]

Experimental Workflow for Mg-Al LDH Synthesis

G Experimental Workflow for Mg-Al LDH Synthesis cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Product Processing prep_A Prepare Mg²⁺/Al³⁺ Salt Solution (A) coprecipitation Co-precipitation (Constant pH) prep_A->coprecipitation prep_B Prepare Alkaline/Carbonate Solution (B) prep_B->coprecipitation aging Aging (e.g., 60-80°C) coprecipitation->aging Vigorous Stirring washing Washing to Neutral pH aging->washing drying Drying (e.g., 60-80°C) washing->drying product Final Mg-Al LDH Powder drying->product G Influence of Synthesis Parameters on Mg-Al LDH Properties cluster_params Synthesis Parameters cluster_props LDH Properties ratio Mg²⁺/Al³⁺ Molar Ratio crystallinity Crystallinity ratio->crystallinity charge_density Charge Density ratio->charge_density ph pH ph->crystallinity size Particle Size ph->size temp Temperature temp->crystallinity temp->size aging Aging Time aging->crystallinity surface_area Surface Area aging->surface_area G pH-Responsive Drug Release from Mg-Al LDH cluster_neutral Neutral/Alkaline pH (e.g., Bloodstream) cluster_acidic Acidic pH (e.g., Tumor Microenvironment, Endosome) ldh_stable Drug-loaded LDH (Stable Structure) ldh_dissolves LDH Dissolution ldh_stable->ldh_dissolves Exposure to Acidic Environment drug_release Drug Release ldh_dissolves->drug_release

References

Application Notes and Protocols for Drug Delivery Systems Using Layered Double hydroxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Layered Double Hydroxides (LDHs) as versatile nanocarriers for drug delivery. The accompanying protocols offer detailed experimental procedures for the synthesis, characterization, and evaluation of drug-loaded LDH systems.

Introduction to Layered Double Hydroxides (LDHs)

Layered double hydroxides are a class of two-dimensional inorganic nanomaterials with a unique layered structure, making them highly suitable for biomedical applications.[1][2][3] Also known as hydrotalcite-like compounds or anionic clays, LDHs consist of positively charged brucite-like layers.[4][5][6] This positive charge arises from the partial substitution of divalent cations (like Mg²⁺, Zn²⁺) with trivalent cations (like Al³⁺, Fe³⁺) within the hydroxide (B78521) layers.[5] To maintain charge neutrality, the interlayer space accommodates anions and water molecules.[4][6] This structural feature allows for the intercalation of a wide variety of anionic drugs and biomolecules, protecting them from degradation and enabling controlled release.[7][8] LDHs are recognized for their biocompatibility, biodegradability, high drug loading capacity, and pH-responsive drug release, making them promising candidates for advanced drug delivery systems.[2][9]

Applications in Drug Delivery

LDH-based nanocarriers have been extensively explored for various therapeutic applications, including:

  • Cancer Therapy: LDHs are widely investigated for the delivery of anticancer drugs (e.g., methotrexate, 5-fluorouracil, doxorubicin), gene therapy (siRNA, DNA plasmids), immunotherapy, and photothermal therapy.[1][10][11] Their ability to preferentially accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect, coupled with pH-triggered drug release in the acidic tumor microenvironment, enhances therapeutic efficacy while minimizing systemic toxicity.[12][13]

  • Anti-Inflammatory Drug Delivery: Non-steroidal anti-inflammatory drugs (NSAIDs) with carboxylic groups can be readily intercalated into the LDH interlayer, offering sustained release and potentially reducing gastrointestinal side effects.[4][7]

  • Cardiovascular Drug Delivery: LDHs have been used to deliver cardiovascular drugs, providing controlled release profiles that can improve patient compliance and therapeutic outcomes.[4]

  • Gene Delivery: The positively charged layers of LDHs can effectively bind and protect negatively charged nucleic acids (DNA and siRNA) from enzymatic degradation, facilitating their delivery into cells for gene silencing or gene therapy applications.[7][14][15]

  • Oral Drug Delivery: Modified LDHs, for instance by coating with enteric polymers, can protect drugs from the harsh acidic environment of the stomach and ensure their release in the intestine.[2][9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on drug-loaded LDH systems.

Table 1: Drug Loading and Encapsulation Efficiency

DrugLDH CompositionSynthesis MethodDrug Loading (%)Encapsulation Efficiency (%)Reference
Doxorubicin (DOX)MgAl-LDHAdsorption26.4Not Reported[9]
DOX-PAAMgAl-LDHCo-intercalation31.95Not Reported[9]
Methotrexate (MTX)MgAl-LDHIon Exchange~17Not Reported[16]
Methotrexate (MTX)ZnAl-LDHCo-precipitationNot ReportedNot Reported[10]
5-Fluorouracil (5-FU)MgAl-LDHReconstructionNot ReportedNot Reported[10]
Folic AcidMgAl-LDHCo-precipitation19Not Reported[16]
Folic AcidMgAl-LDHIon Exchange17Not Reported[16]

Table 2: Physicochemical Properties of Drug-LDH Nanoparticles

LDH SystemParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
Zn/Al-NO3 LDH< 150~70Narrow[17]
Li-Al LDH~80Not ReportedNot Reported[15]
FITC-LDH50 - 200Not ReportedNot Reported[18]
Mg3Al(OH)8(CO3)0.520Not ReportedNarrowly dispersed[19]

Table 3: In Vitro Drug Release

DrugLDH SystempHTime (h)Cumulative Release (%)Reference
Doxorubicin (DOX)DOX@MgAl-LDH5.072Higher than at pH 7.4[2]
Doxorubicin (DOX)DOX@MgAl-LDH7.472Lower than at pH 5.0[2]
Niacin (NA)Eudragit® S100-coated NA-LDH1.2~2< 20[20]
Niacin (NA)Eudragit® S100-coated NA-LDH6.8> 2Gradual release[2]
Captopril (Cpl)Cpl-LDH4.602.3~94.2[6]
Captopril (Cpl)Cpl-LDH7.452.3~92.4[6]
FluvastatinMgAl-LDH-fluva (0.2 mg/mL)Not Specified16100[6]
PravastatinMgAl-LDH-prava (0.2 mg/mL)Not Specified10100[6]
Low Molecular Weight Heparin (LMWH)MgAl-LMWH-LDH7.412~20[21]
Low Molecular Weight Heparin (LMWH)MgAl-LMWH-LDH7.4120~40[21]

Experimental Protocols

Protocol 1: Synthesis of Drug-Loaded LDHs by Co-precipitation

The co-precipitation method is one of the most common techniques for preparing drug-LDH nanohybrids.[2][22] It involves the simultaneous precipitation of divalent and trivalent metal hydroxides in the presence of the anionic drug.

Materials:

  • Divalent metal salt (e.g., MgCl₂·6H₂O, ZnCl₂)

  • Trivalent metal salt (e.g., AlCl₃·6H₂O)

  • Anionic drug

  • Sodium hydroxide (NaOH)

  • Deionized water (decarbonated)

  • Nitrogen gas

Procedure:

  • Prepare an aqueous solution containing the divalent and trivalent metal salts in the desired molar ratio (e.g., Mg²⁺/Al³⁺ ratio of 2:1 to 4:1).

  • Prepare a separate aqueous solution of the anionic drug.

  • Combine the metal salt solution and the drug solution.

  • Under vigorous stirring and a nitrogen atmosphere to prevent carbonate contamination, slowly add a solution of NaOH to the mixed solution to raise the pH to a constant value (typically between 8 and 10). The pH should be controlled to ensure the precipitation of the metal hydroxides and the deprotonation of the drug.[2]

  • Age the resulting suspension at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 18-24 hours) with continuous stirring.

  • Collect the precipitate by centrifugation.

  • Wash the precipitate thoroughly with deionized water to remove any unreacted salts and impurities.

  • Dry the final product in an oven or by freeze-drying.

Protocol 2: Drug Loading by Ion Exchange

The ion exchange method is a post-synthetic approach where the interlayer anions of a pre-synthesized LDH are exchanged with the desired drug anions.[2]

Materials:

  • Pre-synthesized LDH (e.g., with NO₃⁻ or Cl⁻ as interlayer anions)

  • Anionic drug

  • Deionized water (decarbonated)

Procedure:

  • Disperse the pre-synthesized LDH powder in deionized water to form a suspension.

  • Prepare a solution of the anionic drug in deionized water, typically in a molar excess relative to the exchange capacity of the LDH.

  • Add the drug solution to the LDH suspension.

  • Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for an extended period (e.g., 24-72 hours) to allow for complete ion exchange.

  • Collect the drug-loaded LDH by centrifugation.

  • Wash the product with deionized water to remove any unbound drug molecules.

  • Dry the final product.

Protocol 3: Characterization of Drug-LDH Nanoparticles

1. X-ray Diffraction (XRD):

  • Purpose: To confirm the layered structure of the LDH and determine the interlayer spacing. An increase in the basal spacing (d-spacing of the (003) plane) after drug loading indicates successful intercalation.

  • Procedure: Analyze the powdered sample using an X-ray diffractometer with Cu Kα radiation.

2. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To identify the functional groups of the drug and the LDH, confirming the presence of the drug in the final product.

  • Procedure: Record the FTIR spectra of the pure drug, the pristine LDH, and the drug-loaded LDH.

3. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the morphology, size, and shape of the LDH nanoparticles.

  • Procedure: Disperse the nanoparticles in a suitable solvent (e.g., ethanol), deposit a drop onto a TEM grid or SEM stub, and image after drying.

4. Elemental Analysis:

  • Purpose: To determine the chemical composition of the LDH and quantify the amount of loaded drug.

  • Procedure: Use techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Energy-Dispersive X-ray Spectroscopy (EDX).

Protocol 4: In Vitro Drug Release Study

Purpose: To evaluate the release kinetics of the drug from the LDH carrier under simulated physiological conditions.

Materials:

  • Drug-loaded LDH nanoparticles

  • Phosphate-buffered saline (PBS) solutions at different pH values (e.g., pH 7.4 to simulate blood and normal tissues, and pH 5.0-6.5 to simulate the endosomal/lysosomal environment or tumor microenvironment).

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO).

Procedure:

  • Disperse a known amount of the drug-loaded LDH nanoparticles in a specific volume of PBS within a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of the same PBS solution.

  • Maintain the setup at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Cellular Uptake Pathway of LDH Nanoparticles

The primary mechanism for the cellular internalization of LDH nanoparticles is clathrin-mediated endocytosis.[10][18][23] This is an energy-dependent process.[18] The particle size plays a crucial role, with nanoparticles in the range of 50-200 nm being optimal for this specific uptake pathway.[16][18]

G Cellular Uptake of LDH Nanoparticles cluster_extracellular Extracellular Space cluster_cell Cell LDH_NP LDH Nanoparticle (50-200 nm) Clathrin_Pit Clathrin-Coated Pit LDH_NP->Clathrin_Pit Binding Cell_Membrane Cell Membrane Endosome Early Endosome (Acidic pH) Clathrin_Pit->Endosome Internalization Lysosome Lysosome (More Acidic pH) Endosome->Lysosome Maturation Drug_Release Drug Release Endosome->Drug_Release Lysosome->Drug_Release Cytoplasm Cytoplasm Therapeutic_Action Therapeutic Action Cytoplasm->Therapeutic_Action Drug_Release->Cytoplasm Released Drug

Caption: Cellular uptake of LDH nanoparticles via clathrin-mediated endocytosis.

Experimental Workflow for LDH-Based Drug Delivery System Development

This workflow outlines the key steps involved in the development and evaluation of an LDH-based drug delivery system.

G Workflow for LDH Drug Delivery System Development cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Start Start Synthesis Synthesis of Drug-LDH (e.g., Co-precipitation) Start->Synthesis Characterization Physicochemical Characterization (XRD, FTIR, TEM, etc.) Synthesis->Characterization InVitro In Vitro Evaluation Characterization->InVitro InVivo In Vivo Evaluation InVitro->InVivo Drug_Release Drug Release Kinetics Cellular_Uptake Cellular Uptake Cytotoxicity Cytotoxicity Assay End End InVivo->End Biocompatibility Biocompatibility Biodistribution Biodistribution Therapeutic_Efficacy Therapeutic Efficacy

Caption: A typical experimental workflow for developing LDH-based drug delivery systems.

References

Application Notes and Protocols: Flame Retardant Mechanism of Aluminum and Magnesium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the flame retardant mechanisms of aluminum hydroxide (B78521) (ATH) and magnesium hydroxide (MDH), key experimental protocols for their evaluation, and a summary of their performance data.

Introduction

Aluminum hydroxide (Al(OH)₃) and magnesium hydroxide (Mg(OH)₂) are widely utilized as halogen-free flame retardants in various polymeric materials. Their efficacy stems from their ability to suppress the combustion process through a combination of chemical and physical mechanisms. These compounds are favored for their low cost, low smoke emission, and the non-toxic nature of their decomposition products.[1][2][3] Understanding their mechanism of action and having standardized protocols for their evaluation is crucial for the development of fire-safe materials.

Flame Retardant Mechanism

The primary flame retardant mechanism of both ATH and MDH is an endothermic decomposition process that occurs at elevated temperatures. This process interferes with the fire triangle (heat, fuel, and oxygen) in multiple ways.

Key Mechanisms:

  • Endothermic Decomposition: When heated, ATH and MDH undergo a decomposition reaction that absorbs a significant amount of heat from the polymer matrix.[4][5] This cooling effect slows down the rate of polymer degradation, reducing the release of flammable volatiles that fuel the fire.[4][5] The decomposition reactions are as follows:

    • 2Al(OH)₃ (s) → Al₂O₃ (s) + 3H₂O (g)

    • Mg(OH)₂ (s) → MgO (s) + H₂O (g)

  • Dilution of Flammable Gases: The decomposition releases a substantial amount of water vapor. This water vapor dilutes the concentration of flammable gases and oxygen in the vicinity of the flame, thereby inhibiting combustion.[2][4]

  • Formation of a Protective Layer: The solid byproducts of the decomposition, aluminum oxide (Al₂O₃) and magnesium oxide (MgO), form a protective char layer on the surface of the polymer.[2][6] This layer acts as a physical barrier, insulating the underlying material from heat and preventing the access of oxygen, which further suppresses the combustion process.[6]

  • Smoke Suppression: The presence of water vapor can also aid in the agglomeration of smoke particles, leading to a reduction in smoke density.[4]

The following diagram illustrates the multi-faceted flame retardant mechanism of aluminum and magnesium hydroxide.

Flame_Retardant_Mechanism cluster_cause Cause cluster_hydroxide Flame Retardant cluster_effects Effects cluster_outcomes Outcomes Heat Heat Hydroxide Al(OH)₃ / Mg(OH)₂ in Polymer Heat->Hydroxide Initiates Decomposition Endothermic_Decomposition Endothermic Decomposition Hydroxide->Endothermic_Decomposition Water_Vapor_Release Release of Water Vapor (H₂O) Hydroxide->Water_Vapor_Release Oxide_Layer_Formation Formation of Protective Oxide Layer (Al₂O₃ / MgO) Hydroxide->Oxide_Layer_Formation Cooling Cooling of Polymer Endothermic_Decomposition->Cooling Dilution Dilution of Flammable Gases & Oxygen Water_Vapor_Release->Dilution Smoke_Suppression Smoke Suppression Water_Vapor_Release->Smoke_Suppression Insulation Heat & Oxygen Barrier Oxide_Layer_Formation->Insulation Reduced Polymer\nDegradation Reduced Polymer Degradation Cooling->Reduced Polymer\nDegradation Inhibition of\nCombustion Inhibition of Combustion Dilution->Inhibition of\nCombustion Insulation->Inhibition of\nCombustion

Flame Retardant Mechanism of Aluminum and Magnesium Hydroxide

Quantitative Data Presentation

The flame retardant performance of ATH and MDH in various polymers has been quantified using standard fire tests. The following tables summarize key performance data.

Flame RetardantPolymerLoading (wt%)Decomposition Temp. (°C)Enthalpy of Decomposition (J/g)Reference
ATH--~180-220~1050-1170[7]
MDH--~300-330~1300-1389[7]
PolymerFlame RetardantLoading (phr)LOI (%)UL 94 RatingPeak Heat Release Rate (kW/m²)Reference
PPNone019.3NR~1750[8]
PPMDH10029.1V-0~490[8][9]
HDPENone0-NR~1350[10]
HDPEATH40--~600[10]
LDPEATH60---[11]
PP/CaCO₃MDH + Zinc Borate10 + 1029.4--[3]
PEMH/MQ@CaBO3027.1--[3]

LOI: Limiting Oxygen Index; PP: Polypropylene; HDPE: High-Density Polyethylene; LDPE: Low-Density Polyethylene; NR: Not Rated; phr: parts per hundred resin.

Experimental Protocols

The following are detailed protocols for common experimental methods used to evaluate the flame retardancy of materials containing aluminum and magnesium hydroxide.

Sample Preparation
  • Melt Compounding:

    • Dry the polymer pellets and hydroxide powders in a vacuum oven at 80-100 °C for at least 4 hours to remove moisture.

    • Mechanically mix the polymer pellets and the desired weight percentage of ATH, MDH, or a combination thereof.

    • Melt-compound the mixture using a twin-screw extruder. The processing temperature should be set above the melting point of the polymer but below the decomposition temperature of the hydroxide (e.g., below 200 °C for ATH and below 300 °C for MDH).

    • Extrude the molten blend and pelletize the strands.

  • Specimen Molding:

    • Dry the compounded pellets.

    • Use an injection molding or compression molding machine to prepare specimens of the required dimensions for each test (e.g., as per ASTM or ISO standards).

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile of the flame-retardant polymer.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Place a 10-15 mg sample of the material in a tared TGA pan (platinum or alumina).[12]

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min or 20 °C/min.[11]

    • The analysis can be run under an inert atmosphere (e.g., nitrogen at 50 mL/min) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to simulate combustion.[12]

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (T_onset) and the temperature of maximum weight loss rate (T_max) from the derivative of the TGA curve (DTG).

    • Quantify the char residue at the end of the test.

Limiting Oxygen Index (LOI) Test
  • Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support candle-like combustion of the material.

  • Standard: ASTM D2863.[13]

  • Apparatus: Limiting Oxygen Index Tester.

  • Procedure:

    • Mount a vertically oriented specimen of standard dimensions in the glass chimney of the LOI apparatus.[13]

    • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.

    • Ignite the top of the specimen with a pilot flame.[13]

    • Observe the burning behavior of the specimen.

    • Vary the oxygen concentration in the gas mixture and repeat the test until the minimum oxygen concentration that sustains burning for a specified time or to a specified extent is determined.[14]

  • Data Analysis:

    • The LOI is expressed as the volume percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.[15]

Cone Calorimetry
  • Objective: To measure the heat release rate (HRR) and other combustion parameters of a material when exposed to a controlled level of radiant heat.

  • Standard: ASTM E1354 or ISO 5660.[16]

  • Apparatus: Cone Calorimeter.

  • Procedure:

    • Condition specimens (typically 100 mm x 100 mm x 3 mm) to a constant weight in a controlled environment (e.g., 23 °C and 50% relative humidity).[17]

    • Wrap the back and sides of the specimen in aluminum foil and place it in the sample holder.[17]

    • Position the sample holder under the conical heater.

    • Expose the specimen to a specified heat flux (e.g., 35 or 50 kW/m²).[17]

    • A spark igniter is used to ignite the flammable gases evolved from the sample surface.[17]

    • The combustion products are collected by an exhaust hood, and the oxygen concentration, smoke density, and mass loss are continuously measured throughout the test.[4]

  • Data Analysis:

    • Plot the heat release rate (HRR) versus time.

    • Determine key parameters such as time to ignition (TTI), peak heat release rate (pHRR), total heat released (THR), and smoke production rate (SPR).[12]

UL 94 Vertical Burn Test
  • Objective: To classify the flammability of a plastic material based on its response to a small open flame in a vertical orientation.

  • Standard: UL 94.

  • Apparatus: UL 94 test chamber.

  • Procedure:

    • Clamp a rectangular specimen (typically 125 mm x 13 mm x specified thickness) at its upper end in a vertical position.[9]

    • Place a layer of dry absorbent cotton below the specimen.[9]

    • Apply a specified flame to the lower end of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time.

    • Immediately reapply the flame for another 10 seconds.

    • Remove the flame and record the afterflame and afterglow times.

    • Note if any flaming drips ignite the cotton below.

  • Data Analysis:

    • Classify the material as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton, according to the criteria in the UL 94 standard.[18][19]

The following diagram provides a workflow for the experimental evaluation of flame retardant materials.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis Drying Drying of Polymer & Hydroxide Mixing Mechanical Mixing Drying->Mixing Extrusion Twin-Screw Extrusion Mixing->Extrusion Molding Injection/Compression Molding Extrusion->Molding TGA TGA (ASTM E1131) Molding->TGA LOI LOI (ASTM D2863) Molding->LOI Cone Cone Calorimetry (ASTM E1354) Molding->Cone UL94 UL 94 Vertical Burn Molding->UL94 TGA_Data T_onset, T_max, Char Residue TGA->TGA_Data LOI_Data Oxygen Index (%) LOI->LOI_Data Cone_Data TTI, pHRR, THR, SPR Cone->Cone_Data UL94_Data V-0, V-1, V-2 Classification UL94->UL94_Data

Experimental Workflow for Evaluating Flame Retardant Materials

Synergistic Effects

While ATH and MDH are effective on their own, they can also be used in combination to achieve synergistic flame retardant effects. The lower decomposition temperature of ATH can initiate the protective mechanisms earlier in a fire scenario, while the higher decomposition temperature and greater heat absorption of MDH provide protection at more elevated temperatures. This combination can broaden the temperature range of flame retardancy. Additionally, they can be combined with other flame retardants, such as expandable graphite (B72142) or phosphorus-containing compounds, to further enhance performance.[6]

Conclusion

Aluminum hydroxide and magnesium hydroxide are effective and environmentally friendly flame retardants that function through a multi-modal mechanism of endothermic decomposition, water vapor dilution, and protective layer formation. Their performance can be reliably evaluated using a suite of standardized tests, including TGA, LOI, cone calorimetry, and UL 94. The data and protocols presented in these notes provide a comprehensive guide for researchers and scientists working on the development and characterization of fire-safe polymeric materials.

References

Application Notes and Protocols for Hydrothermal Synthesis of Aluminum Magnesium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of aluminum magnesium hydroxide (B78521), often referred to as layered double hydroxides (LDHs). This method is particularly advantageous for producing materials with high crystallinity and controlled morphology, which are desirable characteristics for applications in catalysis, adsorption, and notably, as nanocarriers in drug delivery systems.

Introduction to Hydrothermal Synthesis of Aluminum Magnesium Hydroxide

Hydrothermal synthesis is a versatile method for producing a wide range of inorganic materials from aqueous solutions under controlled temperature and pressure. For this compound (Mg-Al LDH), this technique facilitates the formation of well-ordered layered structures with the general formula [Mg₁₋ₓAlₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where Aⁿ⁻ is an intercalated anion. The hydrothermal process offers several advantages over traditional co-precipitation methods, including enhanced control over particle size, morphology, and crystallinity.[1][2] These properties are crucial for optimizing the performance of the material in various applications, including its use as a carrier for therapeutic agents.[3][4]

Experimental Protocols

Below are detailed protocols for the hydrothermal synthesis of Mg-Al LDH, derived from established research. These protocols offer variations in precursors and conditions to achieve different material properties.

Protocol 1: Synthesis using Nitrate (B79036) Precursors and Hexamethylenetetramine

This protocol is adapted from a method utilizing nitrate salts and hexamethylenetetramine (HMT) as a pH control agent, which slowly decomposes to ammonia, ensuring a gradual and homogeneous increase in pH.[1][5]

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Hexamethylenetetramine ((CH₂)₆N₄)

  • Deionized water

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.025 M aqueous solution of Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O with a desired Mg/Al molar ratio (e.g., 2:1, 3:1, or 4:1). For a 2:1 ratio, dissolve the appropriate amounts of the magnesium and aluminum salts in deionized water.

    • Prepare a separate 0.075 M aqueous solution of hexamethylenetetramine.

  • Mixing:

    • Mix the metal salt solution and the HMT solution in a 1:1 volume ratio.

  • Hydrothermal Treatment:

    • Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a temperature between 120°C and 180°C for a duration of 2 to 24 hours.[6] Higher temperatures and longer durations generally lead to increased crystallinity.[7]

  • Product Recovery and Washing:

    • After the hydrothermal treatment, allow the autoclave to cool to room temperature.

    • Collect the solid product by centrifugation or filtration.

    • Wash the precipitate thoroughly with deionized water and ethanol (B145695) three times to remove any residual reactants.[6]

  • Drying:

    • Dry the final product in an oven at 80-120°C for 12-16 hours.[6]

Protocol 2: Synthesis using Chloride Precursors and Urea (B33335)

This protocol utilizes chloride salts and urea, which hydrolyzes at elevated temperatures to provide a slow and controlled release of hydroxide ions for precipitation.[3]

Materials:

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Urea (CO(NH₂)₂)

  • Polyvinylpyrrolidone (PVP) (optional, as a morphology-directing agent)

  • Deionized water

Procedure:

  • Precursor Solution Preparation:

    • Dissolve MgCl₂·6H₂O and AlCl₃·6H₂O in deionized water to achieve the desired Mg/Al molar ratio (e.g., 2:1).

    • Add urea to the solution. A typical molar ratio of urea to the total metal ions is around 3.5:1.

    • For controlling morphology (e.g., to obtain hexagonal nanoplates), PVP can be added to the solution.[3]

  • Hydrothermal Treatment:

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to 150-180°C for 12-24 hours.

  • Product Recovery and Washing:

    • Cool the autoclave to room temperature.

    • Collect the precipitate by centrifugation.

    • Wash the product repeatedly with deionized water and ethanol.

  • Drying:

    • Dry the synthesized Mg-Al LDH in a vacuum oven at 60°C.

Data Presentation

The properties of hydrothermally synthesized Mg-Al LDH can be tailored by adjusting the synthesis parameters. The following tables summarize typical quantitative data from the literature.

Table 1: Influence of Hydrothermal Conditions on Mg-Al LDH Properties

Mg/Al Molar RatioTemperature (°C)Time (h)Crystallite Size (nm)BET Surface Area (m²/g)Interlayer Spacing (d₀₀₃) (nm)Reference
2:11502~14--[6]
3:11201211.635.4-[7]
3:12201618.917.2-[7]
2:115024--0.790[8]
2:1---28.5-[3]

Table 2: Characterization Data of Hydrothermally Synthesized Mg-Al LDH

Characterization TechniqueObserved FeaturesInterpretationReferences
X-Ray Diffraction (XRD) Sharp, symmetric peaks at low 2θ angles (e.g., ~11°, 23°) corresponding to (003) and (006) planes.Indicates a well-ordered layered hydrotalcite structure.[9][6][8][9]
Fourier-Transform Infrared Spectroscopy (FTIR) Broad absorption band around 3400 cm⁻¹; sharp peak around 1360-1380 cm⁻¹; bands below 800 cm⁻¹.O-H stretching of hydroxyl groups and interlayer water; presence of interlayer carbonate or nitrate anions; M-O and M-OH vibrations.[9][10]
Scanning Electron Microscopy (SEM) Plate-like or hexagonal morphology.Visual confirmation of the layered structure and particle shape.[6][8][6][8]
Thermogravimetric Analysis (TGA) Two main weight loss steps: one around 200°C and another around 400°C.Loss of interlayer and surface water, followed by dehydroxylation of the brucite-like layers and decomposition of interlayer anions.[9][9][11]

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the hydrothermal synthesis of this compound.

Hydrothermal_Synthesis_Workflow cluster_prep Solution Preparation cluster_synthesis Hydrothermal Synthesis cluster_recovery Product Recovery & Purification cluster_final Final Product MetalSalts Mg²⁺ and Al³⁺ Salts (Nitrates or Chlorides) PrecursorSol Precursor Solution MetalSalts->PrecursorSol pH_Agent pH Control Agent (e.g., HMT, Urea) pH_Agent->PrecursorSol Solvent Deionized Water Solvent->PrecursorSol Autoclave Teflon-lined Autoclave PrecursorSol->Autoclave Heating Heating (120-180°C, 2-24h) Autoclave->Heating Cooling Cooling to RT Heating->Cooling Centrifugation Centrifugation/ Filtration Cooling->Centrifugation Washing Washing (DI Water & Ethanol) Centrifugation->Washing Drying Drying (80-120°C) Washing->Drying FinalProduct Mg-Al LDH Powder Drying->FinalProduct

General workflow for hydrothermal synthesis of Mg-Al LDH.
Application in Drug Delivery: pH-Responsive Release

Mg-Al LDHs are particularly promising for drug delivery due to their pH-sensitive nature. The layered structure tends to dissolve in acidic environments, leading to the release of the intercalated drug. This is highly advantageous for targeted delivery to acidic microenvironments, such as tumors or specific intracellular compartments.[3]

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_cellular Cellular Uptake & Action LDH Mg-Al LDH Nanocarrier Loaded_LDH Drug-Loaded LDH LDH->Loaded_LDH Intercalation/ Adsorption Drug Anticancer Drug (e.g., Doxorubicin) Drug->Loaded_LDH Circulation Bloodstream (pH ≈ 7.4) Loaded_LDH->Circulation Minimal_Release Minimal Premature Drug Release Circulation->Minimal_Release Tumor Acidic Tumor Environment (pH < 7.0) Circulation->Tumor LDH_Dissolution LDH Dissolution Tumor->LDH_Dissolution Drug_Release Targeted Drug Release LDH_Dissolution->Drug_Release Cancer_Cell Cancer Cell Drug_Release->Cancer_Cell Therapeutic_Effect Therapeutic Effect Cancer_Cell->Therapeutic_Effect

pH-responsive drug delivery using Mg-Al LDH nanocarriers.

Conclusion

The hydrothermal synthesis method provides a robust and tunable platform for the production of high-quality this compound. By carefully controlling synthesis parameters such as temperature, time, and precursor chemistry, researchers can tailor the physicochemical properties of the resulting LDH materials to meet the specific demands of their intended applications. For drug development professionals, the inherent pH-sensitivity and biocompatibility of Mg-Al LDHs make them an exciting class of nanomaterials for creating advanced and targeted drug delivery systems.[2][12]

References

Application Notes and Protocols for the Intercalation of Organic Molecules into Layered Double Hydroxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the intercalation of various organic molecules into Layered Double Hydroxides (LDHs). LDHs, also known as hydrotalcite-like compounds or anionic clays, are materials with positively charged brucite-like layers and an interlayer region containing charge-compensating anions and water molecules.[1][2] Their unique properties, such as good biocompatibility, pH-dependent stability, high anion exchangeability, and high loading capacity, make them excellent candidates for various applications, particularly in drug delivery and environmental remediation.[3][4][5]

This guide offers a comprehensive overview of the synthesis, characterization, and application of LDH-organic molecule composites, with a focus on providing practical, step-by-step protocols for researchers in the field.

Applications of LDH-Organic Molecule Intercalation

The ability to intercalate a wide range of organic anions into the interlayer space of LDHs opens up numerous application possibilities.[6]

  • Controlled Drug Delivery: LDHs can host a variety of drug molecules, protecting them from degradation and enabling their controlled and targeted release.[3][4][7] The release is often triggered by pH changes, making LDHs particularly suitable for oral drug delivery, where the acidic environment of the stomach can be bypassed for release in the more neutral intestinal tract.[3][8] Anti-inflammatory drugs, anticancer agents, and antibiotics have been successfully intercalated into LDHs.[6][9][10]

  • Environmental Remediation: LDHs can be used to remove organic pollutants, such as pesticides and chlorinated organic solvents, from water.[7][11][12] The intercalated pollutants can be contained, and in some cases, the LDH can act as a catalyst for their degradation.

  • Biomolecule Stabilization: Amino acids, peptides, and DNA have been intercalated into LDHs, which can protect them from enzymatic degradation and facilitate their cellular uptake.[13][14][15]

  • Polymer Nanocomposites: LDHs intercalated with organic monomers or polymers can be used as fillers to enhance the thermal and mechanical properties of polymers.[16]

Synthesis of LDH-Organic Molecule Composites: Protocols

Several methods can be employed to synthesize LDHs with intercalated organic molecules. The choice of method depends on the properties of the organic molecule and the desired characteristics of the final composite.[17]

Coprecipitation Method

This is the most common method for synthesizing LDHs, where a solution containing the metal cations and the organic anion is precipitated by the addition of a base.[3]

Protocol for the Synthesis of Mg-Al-Ibuprofen LDH by Coprecipitation:

  • Prepare the metal salt solution: Dissolve Magnesium Chloride (MgCl₂·6H₂O) and Aluminum Chloride (AlCl₃·6H₂O) in deionized water to achieve a specific M²⁺/M³⁺ molar ratio (e.g., 2:1 to 4:1).[3][18]

  • Prepare the organic anion solution: Dissolve Ibuprofen sodium salt in deionized water.

  • Coprecipitation: Slowly add the metal salt solution to the Ibuprofen solution under vigorous stirring.

  • Maintain pH: Simultaneously, add a solution of Sodium Hydroxide (B78521) (NaOH) (e.g., 2 M) dropwise to maintain a constant pH between 8 and 10.[13]

  • Aging: Age the resulting slurry at a specific temperature (e.g., 60-80°C) for a designated time (e.g., 18-24 hours) with continuous stirring.[18]

  • Washing and Drying: Centrifuge the precipitate, wash it thoroughly with deionized water to remove impurities, and dry it in an oven at a specific temperature (e.g., 60-80°C).

Experimental Workflow for Coprecipitation Synthesis

cluster_solutions Solution Preparation cluster_reaction Reaction cluster_processing Product Processing Metal_Salts Metal Salt Solution (e.g., MgCl₂, AlCl₃) Coprecipitation Coprecipitation (Constant pH) Metal_Salts->Coprecipitation Organic_Anion Organic Anion Solution (e.g., Ibuprofen Sodium) Organic_Anion->Coprecipitation Base Base Solution (e.g., NaOH) Base->Coprecipitation Aging Aging (e.g., 60-80°C, 18-24h) Coprecipitation->Aging Washing Washing & Centrifugation Aging->Washing Drying Drying (e.g., 60-80°C) Washing->Drying Final_Product LDH-Organic Composite Drying->Final_Product

Caption: Workflow for LDH-organic composite synthesis via coprecipitation.

Ion Exchange Method

In this method, a pre-synthesized LDH with a readily exchangeable anion (e.g., nitrate (B79036) or chloride) is dispersed in a solution containing the desired organic anion.[6][19]

Protocol for the Intercalation of Ciprofloxacin (B1669076) into Zn-Al-NO₃ LDH by Ion Exchange:

  • Synthesize the precursor LDH: Prepare Zn-Al-NO₃ LDH using the coprecipitation method with Sodium Nitrate (NaNO₃) as the anion source.

  • Disperse the precursor: Disperse the synthesized Zn-Al-NO₃ LDH in a solution of the organic anion, Ciprofloxacin, dissolved in a suitable solvent (e.g., a water-ethanol mixture).[20]

  • Adjust pH: Adjust the pH of the mixture to a value that ensures the organic molecule is in its anionic form (e.g., pH 8 for ciprofloxacin).[20]

  • Anion Exchange: Stir the suspension for an extended period (e.g., 24-72 hours) at a specific temperature to allow for the exchange of nitrate ions with the ciprofloxacin anions.

  • Washing and Drying: Collect the solid product by centrifugation, wash it with deionized water and ethanol, and dry it in an oven.[20]

Experimental Workflow for Ion Exchange Synthesis

cluster_precursor Precursor Synthesis cluster_exchange Anion Exchange cluster_processing Product Processing Precursor_LDH Precursor LDH Synthesis (e.g., Zn-Al-NO₃) Dispersion Disperse Precursor in Organic Anion Solution Precursor_LDH->Dispersion pH_Adjustment pH Adjustment Dispersion->pH_Adjustment Stirring Stirring (e.g., 24-72h) pH_Adjustment->Stirring Washing Washing & Centrifugation Stirring->Washing Drying Drying Washing->Drying Final_Product LDH-Organic Composite Drying->Final_Product

Caption: Workflow for LDH-organic composite synthesis via ion exchange.

Reconstruction Method (Memory Effect)

This method involves the calcination of an LDH precursor (e.g., LDH-CO₃) to form a mixed metal oxide, which is then rehydrated in a solution containing the desired organic anion. The layered structure is reformed with the organic anion in the interlayer.[21]

Protocol for the Intercalation of Amino Acids into Mg-Al LDH by Reconstruction:

  • Calcination: Calcine a pre-synthesized Mg-Al-CO₃ LDH at a temperature around 450-500°C for several hours to form a mixed metal oxide (Mg(Al)O).[21]

  • Rehydration: Disperse the calcined product in an aqueous solution of the desired amino acid (e.g., phenylalanine).[5]

  • Stirring: Stir the suspension at room temperature for a sufficient time (e.g., 24 hours) to allow for the reconstruction of the LDH structure with the amino acid intercalated in the interlayer.

  • Washing and Drying: Collect the solid product by filtration or centrifugation, wash it with deionized water, and dry it.

Experimental Workflow for Reconstruction Synthesis

cluster_precursor Precursor Preparation cluster_reconstruction Reconstruction cluster_processing Product Processing Precursor_LDH Precursor LDH (e.g., Mg-Al-CO₃) Calcination Calcination (450-500°C) Precursor_LDH->Calcination MMO Mixed Metal Oxide Calcination->MMO Rehydration Rehydration in Organic Anion Solution MMO->Rehydration Stirring Stirring (e.g., 24h) Rehydration->Stirring Washing Washing & Filtration Stirring->Washing Drying Drying Washing->Drying Final_Product LDH-Organic Composite Drying->Final_Product

Caption: Workflow for LDH-organic composite synthesis via reconstruction.

Characterization of LDH-Organic Molecule Composites

A variety of techniques are used to confirm the successful intercalation of organic molecules and to characterize the properties of the resulting composites.

  • Powder X-ray Diffraction (PXRD): Used to determine the crystalline structure and the basal spacing (d-spacing) of the LDH. An increase in the basal spacing after intercalation confirms the presence of the organic molecule in the interlayer.[22]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the chemical bonds present in the material. The presence of characteristic peaks of both the LDH and the organic molecule in the composite's spectrum indicates successful intercalation.[23]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of the material as a function of temperature. It can be used to determine the thermal stability of the composite and to quantify the amount of intercalated organic molecule.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Used to visualize the morphology and particle size of the LDH composites.[24]

  • Elemental Analysis (CHN): Determines the percentage of carbon, hydrogen, and nitrogen in the composite, which can be used to calculate the loading amount of the organic molecule.[23]

Quantitative Data on Intercalation and Release

The following tables summarize quantitative data from various studies on the intercalation of different organic molecules into LDHs.

Table 1: Drug Loading and Basal Spacing of Intercalated Drugs in LDHs

DrugLDH CompositionSynthesis MethodDrug Loading (%)Basal Spacing (d₀₀₃) (Å)Reference
IbuprofenMgAlCoprecipitation~24.2114.71[22]
IbuprofenMgAlAnion Exchange-21.7[9]
CiprofloxacinCaAlAnion Exchange75.916.2[23]
CiprofloxacinZn-AlAnion Exchange--[20]
NaproxenMgAlCoprecipitation--[9]
DiclofenacMgAlAnion Exchange--[9]
AtorvastatinMgAlCoprecipitation-33.3[19]

Table 2: Release of Intercalated Drugs from LDHs

DrugLDH CompositionRelease Medium (pH)Release (%)Time (hours)Reference
IbuprofenMgAl7.4 (PBS)>8536[22]
CaptoprilMgAl4.60~94.2~2.3[9]
CaptoprilMgAl7.45~92.4~2.3[9]
MethotrexateMgAl7.4 (PBS)100192 (8 days)[9]

Mechanism of pH-Controlled Drug Release

The pH-responsive release of intercalated drugs is a key feature of LDH-based delivery systems. In acidic environments, the LDH layers are soluble, leading to the dissolution of the carrier and the release of the drug. In neutral or alkaline environments, the LDH structure is more stable, and drug release occurs primarily through anion exchange with other anions present in the medium (e.g., phosphate, carbonate).[10][25]

pH-Controlled Drug Release Mechanism

cluster_acidic Acidic Environment (e.g., Stomach) cluster_neutral Neutral/Alkaline Environment (e.g., Intestine) LDH_Drug_Acid LDH-Drug Composite Dissolution LDH Dissolution LDH_Drug_Acid->Dissolution H⁺ Drug_Release_Acid Rapid Drug Release Dissolution->Drug_Release_Acid LDH_Drug_Neutral LDH-Drug Composite Anion_Exchange Anion Exchange (with Phosphate, Carbonate, etc.) LDH_Drug_Neutral->Anion_Exchange Anions Drug_Release_Neutral Sustained Drug Release Anion_Exchange->Drug_Release_Neutral

References

Application Notes and Protocols for Surface Modification of Aluminum Magnesium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the surface modification of aluminum magnesium hydroxide (B78521), also known as layered double hydroxides (LDHs). These modifications are crucial for enhancing the material's properties for a wide range of applications, including drug delivery, polymer composites, and flame retardants.[1][2][3] The protocols outlined below cover common techniques such as silane (B1218182) coupling agent grafting and polymer coating.

Introduction to Surface Modification

Aluminum magnesium hydroxide (often in the form of hydrotalcite-like compounds) possesses a unique layered structure with hydroxyl groups covering its surface.[4][5] While beneficial for some applications, this inherent hydrophilicity can lead to challenges such as particle aggregation in non-polar media and poor interfacial adhesion with hydrophobic polymers.[1][6] Surface modification is a key strategy to overcome these limitations and to introduce new functionalities.[1] Common goals for surface modification include:

  • Improved Dispersion: Enhancing compatibility with organic matrices, such as polymers, to prevent agglomeration.[7][8]

  • Enhanced Hydrophobicity: Modifying the surface from hydrophilic to hydrophobic to improve performance in non-aqueous environments.[6]

  • Controlled Drug Release: Functionalizing the surface for targeted and controlled delivery of therapeutic agents.[1][9]

  • Increased Flame Retardancy: Improving the interaction between the hydroxide filler and the polymer matrix for better flame-retardant properties.[3][10][11]

Quantitative Data on Surface Modification

The following tables summarize quantitative data from various studies on the surface modification of this compound and related materials.

Table 1: Effect of Silane Modification on Surface Properties

ParameterUnmodified MaterialSilane-Modified MaterialReference
Water Vapor UptakeHigh (~10 wt%)Significantly Lower (<4 wt%)[6]
Surface PropertyHydrophilicHydrophobic[6][7]
Dispersion in Organic SolventPoorImproved[7]

Table 2: Composition and Properties of Flame-Retardant Coatings

Filler TypeFiller Content (wt.%)Key FindingReference
Magnesium Hydroxide (Mg(OH)₂)2 wt.% in acrylic emulsionShowed better efficacy in reducing damaged area compared to Al(OH)₃.[10]
Aluminum Hydroxide (Al(OH)₃)2 wt.% in acrylic emulsionSlightly larger damaged area compared to Mg(OH)₂ modified coatings.[10]
Mg(OH)₂ or Al(OH)₃>60 wt.% in polymer matricesHigh filler content required for significant flame retardancy, which can impact mechanical properties.[10]

Experimental Protocols

Protocol for Silane Grafting on this compound

This protocol describes the surface modification of this compound with a silane coupling agent in an anhydrous solvent to improve its hydrophobicity and dispersion in non-polar media.[6]

Materials:

  • This compound (as-synthesized or commercial)

  • Silane coupling agent (e.g., triethoxyoctylsilane, (3-glycidyloxypropyl)trimethoxysilane)[6]

  • Anhydrous acetone (B3395972)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Centrifuge and centrifuge tubes

  • Vacuum oven

Procedure:

  • Drying of Hydroxide: Dry the this compound powder in a vacuum oven at 80°C for 12 hours to remove adsorbed water.

  • Dispersion in Solvent: In a round-bottom flask, disperse the dried this compound powder in anhydrous acetone under a nitrogen or argon atmosphere. The concentration of the hydroxide in the solvent can be in the range of 1-5% (w/v).

  • Addition of Silane: While stirring the suspension, add the silane coupling agent dropwise. The amount of silane to be added typically ranges from 1% to 10% of the weight of the hydroxide.

  • Reaction: Heat the mixture to reflux (the boiling point of acetone, ~56°C) and maintain the reaction for 4-24 hours with continuous stirring. The reaction time will depend on the specific silane and hydroxide used.

  • Washing: After the reaction, cool the mixture to room temperature. Separate the solid particles by centrifugation.

  • Purification: Wash the collected particles multiple times with anhydrous acetone to remove any unreacted silane. Centrifuge after each wash.

  • Drying: Dry the surface-modified this compound powder in a vacuum oven at 60-80°C for 12 hours.

  • Characterization: The modified powder can be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the grafting of silane groups, thermogravimetric analysis (TGA) to quantify the amount of grafted silane, and contact angle measurements to assess the change in hydrophobicity.

Protocol for Polymer Coating of this compound for Drug Delivery

This protocol outlines a method for coating this compound with a biocompatible polymer, such as polyvinyl alcohol (PVA), which can be used for controlled drug delivery applications.[9]

Materials:

  • This compound nanoparticles

  • Polyvinyl alcohol (PVA)

  • Drug to be loaded (e.g., 5-fluorouracil)[9]

  • Deionized water

  • Magnetic stirrer

  • Centrifuge and centrifuge tubes

  • Freeze-dryer

Procedure:

  • Preparation of PVA Solution: Prepare a PVA solution (e.g., 1% w/v) by dissolving PVA powder in deionized water with gentle heating and stirring until a clear solution is obtained.

  • Dispersion of Hydroxide: Disperse the this compound nanoparticles in the PVA solution. The concentration of the nanoparticles can be optimized based on the desired loading capacity.

  • Drug Loading: Dissolve the drug (e.g., 5-fluorouracil) in the nanoparticle-PVA suspension. Stir the mixture for several hours at room temperature to allow for drug intercalation and adsorption.

  • Coating Formation: The polymer coating forms around the nanoparticles through self-assembly and interaction with the hydroxide surface.

  • Purification: Separate the polymer-coated, drug-loaded nanoparticles from the solution by centrifugation.

  • Washing: Wash the particles with deionized water to remove any unloaded drug and excess polymer.

  • Lyophilization: Freeze-dry the purified particles to obtain a stable powder.

  • Characterization: The resulting core-shell nanoparticles can be characterized by transmission electron microscopy (TEM) to visualize the coating, dynamic light scattering (DLS) to determine particle size, and drug release studies to evaluate the controlled release profile.[9]

Visualizations

The following diagrams illustrate the experimental workflow for surface modification and the mechanism of silane grafting.

experimental_workflow cluster_prep Preparation cluster_modification Modification cluster_purification Purification & Characterization start Start: Untreated This compound dry Drying of Hydroxide start->dry disperse Dispersion in Solvent dry->disperse add_modifier Addition of Surface Modifier (e.g., Silane, Polymer) disperse->add_modifier react Reaction/ Coating Formation add_modifier->react wash Washing & Centrifugation react->wash final_dry Final Drying/ Lyophilization wash->final_dry characterize Characterization final_dry->characterize end End: Surface Modified Product characterize->end

Caption: General workflow for the surface modification of this compound.

silane_grafting_mechanism cluster_surface Hydroxide Surface cluster_silane Silane Coupling Agent cluster_reaction Grafting Reaction cluster_modified_surface Modified Hydroxide Surface hydroxide_surface Al/Mg-OH Al/Mg-OH Al/Mg-OH condensation Condensation with Surface Hydroxyls hydroxide_surface->condensation silane R-Si-(OR')₃ R = Functional Group OR' = Hydrolyzable Group hydrolysis Hydrolysis of Silane (in presence of trace water) silane->hydrolysis hydrolysis->condensation modified_surface Al/Mg-O-Si-R Al/Mg-O-Si-R Al/Mg-O-Si-R condensation->modified_surface

Caption: Mechanism of silane grafting onto a hydroxide surface.

References

Application Notes and Protocols for CO2 Capture Using Aluminum Magnesium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of aluminum magnesium hydroxide (B78521), commonly known as hydrotalcite or layered double hydroxides (LDHs), as a sorbent for carbon dioxide (CO2) capture. The information is intended for researchers and scientists in materials science, environmental science, and chemical engineering, as well as professionals in drug development who may utilize CO2-sensitive processes.

Introduction

Aluminum magnesium hydroxide and its derivatives are promising materials for CO2 capture due to their layered structure, high surface area, and tunable basicity.[1][2][3] These materials can effectively adsorb CO2, particularly at elevated temperatures, making them suitable for post-combustion capture and other industrial applications.[2][4][5] The CO2 capture capacity of these materials can be significantly enhanced through thermal treatment (calcination) and by impregnation with promoters such as potassium carbonate.[4][6][7]

The general mechanism involves the calcination of the hydrotalcite to form a mixed metal oxide with a high density of basic sites. This mixed oxide then reacts with acidic CO2 gas. The process is reversible, allowing for the regeneration of the sorbent and the release of captured CO2 for storage or utilization.

Quantitative Data on CO2 Adsorption

The CO2 capture performance of this compound-based materials is influenced by factors such as composition (Mg/Al ratio), synthesis method, calcination temperature, adsorption temperature, and the presence of promoters.[3] The following tables summarize the CO2 adsorption capacities reported in the literature under various conditions.

MaterialAdsorption Temperature (°C)Adsorption ConditionsCO2 Adsorption Capacity (mmol/g)Reference
Mg-Al LDHNot SpecifiedNot Specified0.72[1]
Mg-Al LDH-P123Not SpecifiedNot Specified1.36[1]
MgAl-LDH(C16)350100% CO20.4[4]
12.5 wt% K2CO3/MgAl-LDH(C16)350100% CO21.12[4]
25 wt% K2CO3/MgAl-LDHNot SpecifiedLow-concentration CO20.722[4]
Ca-based LDHs3010 vol% CO2 in N2, 40% RH4.3 ± 0.5[8][9]
LiAl2 LDHs60Not Specified0.94[6]
LiAl2 LDHs200Not Specified0.51[6]
20 wt% K2CO3-promoted LiAl2 LDH60Not Specified1.27[6]
20 wt% K2CO3-promoted LiAl2 LDH200Not Specified0.83[6]
K-promoted Hydrotalcite40020% CO2, 16% H2O, balance N2 at 28 bar11.6[5]
Mg-Al LDH (5% Al content)30Dynamic flow system5.07[2]
Calcined Mg-Al hydrotalcite with tetradecanedioate0Up to 35 atm176.66 mg/g (4.01 mmol/g)[10]
Mg/Al ratio of 20240Not Specified407.9 mg/g (9.27 mmol/g)[3]
Mg/Al ratio of 73001 bar71.3 mg/g (1.62 mmol/g)[3]

Experimental Protocols

Synthesis of this compound (Co-precipitation Method)

This protocol describes a standard co-precipitation method for synthesizing Mg-Al layered double hydroxides.

Materials:

  • Magnesium nitrate (B79036) hexahydrate (Mg(NO3)2·6H2O)

  • Aluminum nitrate nonahydrate (Al(NO3)3·9H2O)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na2CO3)

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirrer

  • Two dropping funnels

  • pH meter

  • Heating mantle or water bath

  • Centrifuge and/or filtration apparatus (e.g., Büchner funnel)

  • Drying oven

  • Muffle furnace

Procedure:

  • Prepare Solutions:

    • Prepare a mixed salt solution by dissolving appropriate amounts of Mg(NO3)2·6H2O and Al(NO3)3·9H2O in deionized water to achieve the desired Mg/Al molar ratio (e.g., 3:1).

    • Prepare an alkaline solution of NaOH and Na2CO3 in deionized water. The concentration of NaOH is typically 4 M.[1]

  • Co-precipitation:

    • Add a specific volume of deionized water to the reactor and heat to the desired reaction temperature (e.g., 85°C).[11]

    • Simultaneously and slowly add the mixed salt solution and the alkaline solution to the reactor under vigorous stirring.

    • Monitor and maintain a constant pH of the suspension, typically between 10 and 12, by adjusting the addition rate of the alkaline solution.[3]

  • Aging:

    • After the addition is complete, continue stirring the resulting slurry at the reaction temperature for a specified aging time (e.g., 1 hour).[11]

  • Washing and Drying:

    • Cool the slurry to room temperature.

    • Separate the solid product by centrifugation or filtration.

    • Wash the precipitate repeatedly with deionized water until the pH of the wash water is neutral.

    • Dry the obtained solid in an oven at 100°C overnight.[1]

  • Calcination (for CO2 Adsorption Activation):

    • Place the dried hydrotalcite in a muffle furnace.

    • Heat the sample to the desired calcination temperature (e.g., 550°C) and hold for a specified duration (e.g., 3 hours).[1]

    • Cool the calcined material to room temperature, preferably in a desiccator to prevent rehydration and carbonation from ambient air.

CO2 Adsorption Measurement (Thermogravimetric Analysis - TGA)

This protocol outlines the procedure for measuring the CO2 adsorption capacity of the synthesized material using a thermogravimetric analyzer (TGA).

Equipment:

  • Thermogravimetric Analyzer (TGA) with gas switching capabilities

  • Gas cylinders (N2, CO2, and optionally steam)

  • Mass flow controllers

Procedure:

  • Sample Preparation:

    • Place a known mass of the calcined this compound (typically 10-20 mg) into the TGA sample pan.

  • Pre-treatment/Activation:

    • Heat the sample under a flow of inert gas (e.g., N2) to a high temperature (e.g., 400°C) to remove any adsorbed water and CO2.[5][7]

  • Adsorption:

    • Cool the sample to the desired adsorption temperature (e.g., 350°C).[4]

    • Switch the gas flow from the inert gas to the CO2-containing gas mixture (e.g., 10% CO2 in N2 or pure CO2).

    • Record the weight gain of the sample over time until it reaches a stable value, indicating saturation. The weight gain corresponds to the amount of CO2 adsorbed.

  • Desorption/Regeneration:

    • Switch the gas flow back to the inert gas or a purge gas (e.g., steam).[5]

    • Increase the temperature to the regeneration temperature (e.g., above 375°C) to release the adsorbed CO2.[12]

    • Record the weight loss until the sample weight returns to its initial activated mass.

  • Cyclic Stability:

    • Repeat the adsorption and desorption steps for multiple cycles to evaluate the stability and regenerability of the sorbent.[6][7]

Visualizations

Experimental Workflow for CO2 Capture using this compound

experimental_workflow cluster_synthesis Synthesis cluster_activation Activation cluster_testing CO2 Capture Testing prep_solutions Prepare Salt and Alkaline Solutions coprecipitation Co-precipitation (Control pH and Temp) prep_solutions->coprecipitation aging Aging coprecipitation->aging wash_dry Washing and Drying aging->wash_dry calcination Calcination (e.g., 550°C) wash_dry->calcination tga_setup TGA Setup and Pre-treatment calcination->tga_setup adsorption CO2 Adsorption tga_setup->adsorption desorption Desorption/ Regeneration adsorption->desorption cyclic_test Cyclic Stability Test desorption->cyclic_test Repeat

Caption: Workflow for synthesis, activation, and testing of this compound for CO2 capture.

Logical Relationship of Material Modification to Performance

logical_relationship cluster_material Material Properties cluster_characteristics Resulting Characteristics cluster_performance CO2 Capture Performance synthesis Synthesis Method (e.g., Co-precipitation) surface_area Surface Area synthesis->surface_area crystallinity Crystallinity synthesis->crystallinity composition Composition (Mg/Al Ratio) basicity Basicity composition->basicity modification Modification (e.g., K2CO3 Promotion) modification->basicity capacity Adsorption Capacity surface_area->capacity basicity->capacity kinetics Adsorption Kinetics basicity->kinetics stability Cyclic Stability crystallinity->stability

Caption: Factors influencing the CO2 capture performance of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Aluminum Magnesium Hydroxide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted assistance for the challenges encountered during the scale-up of aluminum magnesium hydroxide (B78521) production.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation and scale-up, offering potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps
Poor Yield of Precipitate - Incorrect pH of the reaction mixture. The optimal pH for co-precipitation is crucial.[1][2] - Incomplete reaction due to insufficient mixing or reaction time. - Reactant concentrations are too low.- Continuously monitor and adjust the pH of the reaction mixture to maintain the optimal range (typically pH 4.0-8.0).[1] - Ensure vigorous and consistent agitation throughout the reaction to promote contact between reactants. - Increase the concentration of aluminum and magnesium salt solutions or the precipitating agent.
Inconsistent Particle Size and Distribution - Fluctuations in pH during precipitation. - Inconsistent agitation speed. - Variations in reactant addition rate.[3] - Temperature fluctuations.- Implement precise pH control using automated titration systems. - Use a calibrated and reliable overhead stirrer to maintain a constant mixing speed. - Employ a peristaltic pump for the controlled and steady addition of reactants.[4] - Conduct the reaction in a temperature-controlled water bath.
Gelatinous Precipitate Leading to Filtration Difficulties - Rapid precipitation leading to the formation of amorphous, poorly crystalline material.[5] - High concentration of reactants.- Slow down the rate of addition of the precipitating agent to allow for crystal growth.[5] - Dilute the reactant solutions to favor more ordered crystal formation. - Consider an aging step where the precipitate is stirred in the mother liquor for a period to improve crystallinity.
Filter Blinding or Slow Filtration Rate - Fine, colloidal particles clogging the filter medium.[5] - Inappropriate filter cloth pore size.[6]- Optimize precipitation parameters to increase particle size. - Select a filter cloth with a pore size appropriate for the particle size distribution of your product. Polypropylene (PP) and polyester (B1180765) (PET) are often recommended.[6] - Consider using filter aids, but be mindful of potential product contamination.
Product Fails to Meet Purity Specifications - Contamination from starting materials. - Co-precipitation of unwanted ions. - Inadequate washing of the filter cake.- Use high-purity grades of aluminum and magnesium salts. - Analyze the reaction mixture for interfering ions and consider purification of the starting solutions. - Wash the filter cake with an adequate volume of deionized water to remove soluble impurities. Multiple washes may be necessary.
Difficulty in Resuspending Dried Product - Formation of hard agglomerates during drying. - High drying temperatures.- Employ a gentle drying method such as spray drying or freeze drying. - Control the drying temperature to avoid excessive heat that can lead to irreversible agglomeration.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the co-precipitation of aluminum magnesium hydroxide?

A1: The most critical parameters are pH, temperature, reactant concentration, and agitation rate.[7][8] pH is particularly crucial as it influences the simultaneous precipitation of both hydroxides and the final composition of the product.[1][2] Consistent agitation ensures homogeneity and uniform particle growth.

Q2: How can I control the particle size of the co-precipitated this compound?

A2: Particle size can be controlled by carefully managing the rate of nucleation and crystal growth.[8] Slower addition of the precipitating agent, lower reactant concentrations, and controlled temperatures generally favor the growth of larger particles.[5] Vigorous agitation can lead to smaller particles by promoting rapid nucleation.

Q3: What is the ideal pH for the co-precipitation of this compound?

A3: The optimal pH range for the co-precipitation is typically between 4.0 and 8.0.[1] It is essential to monitor the pH continuously during the reaction and maintain it within the desired range to ensure the formation of a homogeneous product.

Q4: My filtration process is extremely slow. What can I do to improve it?

A4: Slow filtration is often due to a gelatinous precipitate with very fine particles.[5] To improve filterability, you can try aging the precipitate in the reaction mixture to increase particle size and crystallinity. Optimizing the precipitation conditions to favor larger particles is also beneficial. Additionally, ensure you are using the correct type of filter cloth for your particle size.[6]

Q5: How do I ensure the correct stoichiometric ratio of aluminum to magnesium in the final product?

A5: The stoichiometry of the final product is primarily determined by the initial molar ratio of the aluminum and magnesium salts in the solution, provided the precipitation is carried out at a pH where both hydroxides precipitate completely. It is crucial to use accurate concentrations of your starting materials and to ensure complete precipitation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis and analysis of this compound.

ParameterValue/RangeSignificanceReference
Precipitation pH 4.0 - 8.0Critical for co-precipitation and product formation.[1]
Reaction Temperature 55 °C to 70 °CAffects agglomeration and crystal growth.[7]
Seed Concentration 10 to 150 g/LCan influence particle size and agglomeration.[7]
Stirring Speed 350 rpm to 515 rpmImpacts particle size and homogeneity.[7]
Filtration Operating Temperature ~60 °CCan reduce slurry viscosity and improve filtration speed.[6]
** solids in Filter Cake (Magaldrate)**10 to 13 wt%Indicates the difficulty in dewatering the product.[9]
EDTA Titration for Assay 0.05 MStandardized titrant for determining Al and Mg content.[10]

Experimental Protocols

Co-precipitation of this compound

This protocol describes a general method for the co-precipitation of this compound.

Materials:

  • Aluminum salt solution (e.g., aluminum chloride, aluminum sulfate) of known concentration.

  • Magnesium salt solution (e.g., magnesium chloride, magnesium sulfate) of known concentration.

  • Precipitating agent (e.g., sodium hydroxide, ammonium (B1175870) hydroxide) of known concentration.

  • Deionized water.

  • pH meter.

  • Overhead stirrer.

  • Temperature-controlled water bath.

  • Peristaltic pump.

Procedure:

  • Prepare a mixed solution of the aluminum and magnesium salts in the desired molar ratio in a reaction vessel.

  • Place the reaction vessel in a temperature-controlled water bath and begin stirring with an overhead stirrer at a constant rate.

  • Immerse a calibrated pH probe into the solution to monitor the pH continuously.

  • Using a peristaltic pump, slowly add the precipitating agent to the salt solution.

  • Continuously monitor the pH and adjust the addition rate to maintain the pH within the target range (e.g., 4.0-8.0).[1]

  • After the addition of the precipitating agent is complete, continue stirring for a defined period (aging) to allow for crystal growth and stabilization.

  • Turn off the stirrer and allow the precipitate to settle.

  • Decant the supernatant and wash the precipitate with deionized water. Repeat the washing step several times to remove soluble byproducts.

  • Filter the precipitate using an appropriate filter medium.

  • Dry the filter cake under controlled temperature conditions.

Assay of Aluminum and Magnesium Content by Titration

This protocol outlines a method for determining the aluminum and magnesium content in the final product.

Materials:

Procedure for Aluminum Assay:

  • Accurately weigh a sample of the dried product and dissolve it in a known volume of 3 N hydrochloric acid.

  • To a known volume of the sample solution, add a known excess of 0.05 M EDTA solution.

  • Warm the solution on a water bath for 30 minutes.[10]

  • Add hexamine and a few drops of xylenol orange indicator.[10]

  • Titrate the excess EDTA with a standardized 0.05 M lead nitrate solution until the color changes.[10]

  • Calculate the amount of aluminum hydroxide based on the volume of EDTA consumed.

Procedure for Magnesium Assay:

  • To a known volume of the dissolved sample solution, add triethanolamine and ammonia-ammonium chloride buffer.[10]

  • Add a few drops of eriochrome black T indicator.[10]

  • Titrate with a standardized 0.05 M EDTA solution until the color changes.

  • Calculate the amount of magnesium hydroxide based on the volume of EDTA consumed.

Visualizations

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Co-precipitation cluster_processing Downstream Processing cluster_analysis Quality Control Al_salt Aluminum Salt Solution Mixing Mixing & Agitation Al_salt->Mixing Mg_salt Magnesium Salt Solution Mg_salt->Mixing Base Precipitating Agent Precipitation Controlled pH Precipitation Base->Precipitation Mixing->Precipitation pH Control Aging Aging Precipitation->Aging Filtration Filtration Aging->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product Final Product Drying->Final_Product Assay Assay (Al & Mg Content) PSD Particle Size Analysis Final_Product->Assay Final_Product->PSD troubleshooting_logic Start Problem Encountered Problem_ID Identify Problem Start->Problem_ID Yield Low Yield Problem_ID->Yield Yield Particle_Size Inconsistent Particle Size Problem_ID->Particle_Size Particle Size Filtration Slow Filtration Problem_ID->Filtration Filtration Purity Low Purity Problem_ID->Purity Purity Check_pH Check & Adjust pH Yield->Check_pH Check_Agitation Verify Agitation Speed Yield->Check_Agitation Particle_Size->Check_pH Particle_Size->Check_Agitation Check_Addition_Rate Control Reactant Addition Rate Particle_Size->Check_Addition_Rate Filtration->Particle_Size Implement_Aging Implement Aging Step Filtration->Implement_Aging Check_Filter_Cloth Verify Filter Cloth Filtration->Check_Filter_Cloth Check_Washing Improve Washing Protocol Purity->Check_Washing

References

Technical Support Center: Controlling the Particle Size of Layered Double hydroxides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and particle size control of Layered Double Hydroxides (LDHs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during LDH synthesis.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: My LDH particles are too large.

Potential CauseRecommended Solution
High Reaction Temperature Lowering the synthesis temperature can lead to smaller particle sizes. For instance, in hydrothermal synthesis, lower temperatures (e.g., 60-80 °C) can produce smaller, sponge-like microspheres compared to the larger particles formed at higher temperatures (>150 °C).[1]
Prolonged Aging Time Shorter aging times generally result in smaller particles.[2] For example, Mg-Al-CO3 LDHs prepared with a shorter aging time (4 hours) exhibited a higher specific surface area, which is often associated with smaller particle size, compared to those aged for 8 hours.[3]
Slow Agitation Speed Increasing the agitation or stirring speed can lead to smaller and more uniform particles. Higher agitation rates (e.g., 1000 rpm) have been shown to yield smaller crystallite sizes compared to lower rates (200 rpm).[4]
Low Supersaturation at Nucleation A higher degree of supersaturation during nucleation promotes the formation of more nuclei, leading to smaller final particle sizes. This can be achieved by rapid mixing of reagents.
Ostwald Ripening During aging, larger particles can grow at the expense of smaller ones (Ostwald ripening), leading to an overall increase in average particle size. To minimize this, consider reducing the aging time or temperature.

Issue 2: My LDH particles are too small or I am getting nanoparticles when I want microparticles.

Potential CauseRecommended Solution
Low Reaction Temperature Increasing the reaction temperature during hydrothermal synthesis can promote crystal growth, leading to larger particles.[1][5]
Short Aging Time Extending the aging time allows for further crystal growth. Longer aging times have been shown to increase the crystallite size of LDHs.[4]
High Agitation Speed Decreasing the stirring speed can favor crystal growth over nucleation, resulting in larger particles.
Use of Specific Synthesis Methods Methods like the double microemulsion technique are specifically designed to produce nanoparticles (10-30 nm).[1] Conversely, hydrothermal methods are often employed to synthesize micrometer-scale LDH particles.[1]

Issue 3: My LDH particles have a wide size distribution (polydisperse).

Potential CauseRecommended Solution
Inhomogeneous Mixing of Reagents Ensure rapid and vigorous stirring during the co-precipitation process to achieve homogeneous supersaturation and simultaneous nucleation.[4] The use of baffles in the reactor can also improve mixing efficiency.[4]
Fluctuations in pH during Synthesis Maintaining a constant pH during co-precipitation is crucial for uniform particle growth.[2][6] Use a reliable pH controller and ensure efficient mixing to avoid localized pH variations.
Overlapping Nucleation and Growth Stages Separating the nucleation and aging steps can lead to a narrower particle size distribution.[1] This can be achieved by a fast initial precipitation followed by a controlled aging phase.
Coalescence of Particles The presence of certain anions or a high ionic strength in the mother liquor can lead to particle aggregation. Washing the precipitate thoroughly after synthesis can help.

Issue 4: My LDH particles are aggregated.

Potential CauseRecommended Solution
High Ionic Strength of the Mother Liquor After synthesis, thoroughly wash the LDH precipitate with deionized water to remove excess salts that can cause aggregation.
Drying Method The drying process can significantly impact agglomeration.[7][8] Consider gentler drying methods such as freeze-drying or spray-drying to minimize particle aggregation compared to conventional oven drying.
Interparticle Interactions The surface charge of LDH particles can influence their stability in suspension. Adjusting the pH of the suspension can sometimes help to increase electrostatic repulsion between particles and reduce aggregation.
Insufficient Stirring during Synthesis Vigorous stirring not only influences particle size but also helps to prevent the agglomeration of newly formed particles.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing LDHs and how does it affect particle size?

The co-precipitation method is the most widely used technique for LDH synthesis.[2][6] In this method, a mixed solution of divalent and trivalent metal salts is added to an alkaline solution, causing the LDH to precipitate. Key parameters that control particle size in this method include:

  • pH: Maintaining a constant pH is critical for obtaining a narrow particle size distribution.[6]

  • Temperature: Higher temperatures generally promote the growth of larger crystals.

  • Aging: The duration and temperature of the aging step significantly influence the final particle size and crystallinity.[3][4]

  • Stirring Rate: Higher stirring rates tend to produce smaller particles.[4]

Q2: How does pH influence the particle size of LDHs?

The pH of the synthesis solution is a critical factor that affects both nucleation and crystal growth. Generally, synthesizing at a constant pH leads to more uniform particle sizes.[6] The specific effect of pH on particle size can depend on the LDH composition. For some systems, higher pH values can lead to smaller particles.[9] It is essential to maintain the pH within the optimal range for the specific LDH being synthesized to avoid the formation of undesired metal hydroxides.[6]

Q3: What is the role of the aging process in controlling LDH particle size?

Aging, or hydrothermal treatment, is a post-synthesis step where the LDH precipitate is kept in its mother liquor or in pure water at a specific temperature for a certain period. This process generally leads to an increase in crystallinity and particle size.[2][5] The extent of these changes depends on the aging time and temperature.[1][3][4] Shorter aging times or lower temperatures will result in smaller particles, while longer times and higher temperatures promote the growth of larger, more well-defined crystals.[1][3]

Q4: Can the choice of solvent affect the particle size?

Yes, the solvent can influence the particle size. While water is the most common solvent, using other solvents like methanol (B129727) has been reported to produce LDH nanoparticles (~40 nm) after a solvothermal treatment.[1] The choice of solvent can affect the solubility of the metal salts and the nucleation and growth kinetics.

Q5: Are there synthesis methods specifically for producing LDH nanoparticles?

Yes, several methods are particularly suited for synthesizing LDH nanoparticles:

  • Double Microemulsion Technique: This method can produce LDH nanoparticles with mean sizes in the range of 10-30 nm.[1]

  • Solvothermal Treatment in Methanol: Vigorous stirring of metal nitrates and sodium hydroxide (B78521) in methanol followed by solvothermal treatment can yield nanoparticles of around 40 nm.[1]

  • Separation of Nucleation and Aging: By performing a rapid nucleation step followed by a controlled aging step, the particle size can be controlled in the nanometer range (e.g., 60-80 nm).[1]

Quantitative Data Summary

The following tables summarize the impact of various synthesis parameters on the particle size of LDHs based on reported data.

Table 1: Effect of Aging Time and Temperature on Particle Size

LDH CompositionSynthesis MethodAging/Hydrothermal Temperature (°C)Aging/Hydrothermal Time (h)Resulting Particle Size/MorphologyReference
Ni/AlHydrothermal1201Pompon-like morphology, < 1 µm[1]
Ni/AlHydrothermal12012Flower-like morphology[1]
Ni/AlHydrothermal8024Sponge-like microspheres[1]
Ni/AlHydrothermal>15024Large polydisperse stacked particles (200 nm - 3 µm)[1]
Mg-Al-CO3Co-precipitation904Higher specific surface area (103.7 m²/g)[3]
Mg-Al-CO3Co-precipitation908Well-formed hexagonal crystals[3]
Zn-AlCo-precipitation + Aging80-28.9 nm (crystallite size)[10]
Zn-AlCo-precipitation + Aging150-72.4 nm (crystallite size)[10]

Table 2: Effect of Agitation Speed on Crystallite Size

LDH CompositionSynthesis MethodAgitation Speed (rpm)Aging Time (h)Crystallite Size (nm)Reference
MgAlCo-precipitation200270.99[4]
MgAlCo-precipitation10002104.56[4]
MgAlCo-precipitation20018121.32[4]
MgAlCo-precipitation100018174.79[4]

Experimental Protocols

Protocol 1: Synthesis of Mg-Al-CO3 LDH via Co-precipitation at Constant pH

This protocol describes a standard method for synthesizing Mg-Al-CO3 LDH with control over particle size through aging.

Materials:

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • Prepare Metal Salt Solution: Dissolve MgCl₂·6H₂O and AlCl₃·6H₂O in deionized water to achieve a desired total metal concentration and a Mg²⁺/Al³⁺ molar ratio (e.g., 2:1).

  • Prepare Alkaline Solution: In a separate beaker, dissolve NaOH and Na₂CO₃ in deionized water. The amount of NaOH should be sufficient to maintain the desired pH, and Na₂CO₃ will serve as the source of interlayer carbonate anions.

  • Co-precipitation:

    • Place the alkaline solution in a reaction vessel equipped with a magnetic stirrer and a pH meter.

    • Slowly add the metal salt solution to the alkaline solution dropwise under vigorous stirring.

    • Simultaneously, add a separate NaOH solution (e.g., 1 M) dropwise to maintain a constant pH (e.g., pH 10).

  • Aging:

    • After the addition of the metal salt solution is complete, continue stirring the resulting slurry at a specific temperature (e.g., 60°C) for a defined period (the aging time). Refer to Table 1 for guidance on how aging time and temperature affect particle size.

  • Washing and Collection:

    • After aging, cool the suspension to room temperature.

    • Separate the precipitate by centrifugation.

    • Wash the precipitate repeatedly with deionized water until the supernatant is neutral (pH ~7) to remove residual salts.

  • Drying:

    • Dry the washed precipitate in an oven at a specific temperature (e.g., 80°C) overnight. For finer, less aggregated particles, consider freeze-drying.

Protocol 2: Synthesis of LDH Nanoparticles via Hydrothermal Method

This protocol is adapted for synthesizing LDH nanoparticles with a controlled size.

Materials:

  • Divalent metal nitrate (B79036) (e.g., Mg(NO₃)₂·6H₂O)

  • Trivalent metal nitrate (e.g., Al(NO₃)₃·9H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Fast Co-precipitation (Nucleation):

    • Prepare a mixed metal nitrate solution and a NaOH solution.

    • Rapidly add the NaOH solution to the metal nitrate solution under vigorous stirring to induce fast precipitation.

  • Separation:

    • Immediately after precipitation, separate the solid by centrifugation.

    • Wash the precipitate once with deionized water.

  • Hydrothermal Treatment (Growth):

    • Resuspend the washed precipitate in a specific volume of deionized water to form a slurry of a desired concentration.

    • Transfer the slurry to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at a controlled temperature (e.g., 100-150°C) for a specific duration (e.g., 4-24 hours). The particle size can be controlled between 40 and 300 nm by adjusting the temperature, time, and concentration.[11][12]

  • Washing and Collection:

    • After the hydrothermal treatment, cool the autoclave to room temperature.

    • Collect the product by centrifugation and wash it several times with deionized water.

  • Drying:

    • Dry the final product, preferably by freeze-drying to obtain a fine powder of nanoparticles.

Visualizations

experimental_workflow cluster_coprecipitation Co-precipitation Synthesis prep_sol Prepare Metal Salt & Alkaline Solutions coprecip Co-precipitation (Constant pH, Vigorous Stirring) prep_sol->coprecip aging Aging (Controlled Temperature & Time) coprecip->aging wash_dry Washing & Drying aging->wash_dry product LDH Microparticles wash_dry->product

Caption: Workflow for LDH synthesis via the co-precipitation method.

parameter_influence cluster_params Synthesis Parameters cluster_properties Particle Properties temp Temperature size Particle Size temp->size Higher temp -> Larger size time Aging Time time->size Longer time -> Larger size stir Stirring Speed stir->size Higher speed -> Smaller size dist Size Distribution stir->dist Vigorous -> Narrower dist. ph pH ph->dist Constant pH -> Narrower dist. agg Aggregation ph->agg Fluctuations -> Aggregation method Synthesis Method method->size e.g., Microemulsion -> Nanoparticles

Caption: Key synthesis parameters influencing LDH particle properties.

References

Technical Support Center: Synthesis of Aluminum Magnesium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of aluminum magnesium hydroxide (B78521), often referred to as hydrotalcite or layered double hydroxide (LDH). The information provided is intended to assist in overcoming common challenges encountered during experimental procedures, with a particular focus on the critical role of pH.

Troubleshooting Guide

Question: Why is the yield of my aluminum magnesium hydroxide synthesis very low?

Answer: A low yield can be attributed to several factors, primarily related to the pH of the reaction medium. If the pH is too low (below 7), the magnesium hydroxide precursor tends to dissociate into soluble Mg²⁺ and OH⁻ ions, which inhibits the formation of the layered hydrotalcite structure.[1] Ensure that the pH is maintained in the optimal range of 8 to 10 to promote the co-precipitation of both magnesium and aluminum hydroxides.[1] Additionally, incomplete precipitation due to insufficient addition of the precipitating agent (e.g., NaOH) or a very short reaction time can also lead to a reduced yield.

Question: The synthesized product is amorphous instead of crystalline. What went wrong?

Answer: The crystallinity of the final product is highly dependent on the synthesis pH. An amorphous product often results from a pH that is either too low or not precisely controlled. Maintaining a constant and appropriate pH throughout the addition of the metal salt solution is crucial for the formation of a well-ordered crystalline structure. For instance, at a pH between 6.5 and 7, the primary product can be amorphous γ-AlOOH.[2] It is also important to ensure adequate aging of the precipitate after synthesis, as this allows for the improvement of the crystalline structure.

Question: The particle size of my synthesized this compound is not uniform. How can I control it?

Answer: Particle size and morphology are significantly influenced by the synthesis pH. Variations in pH during the precipitation process can lead to non-uniform nucleation and growth, resulting in a wide particle size distribution. To achieve a more uniform particle size, it is essential to maintain a constant pH during the co-precipitation reaction. The rate of addition of the metal salt solution and the stirring speed are also critical parameters. A slower addition rate and vigorous stirring can help to ensure a homogeneous reaction environment, leading to more uniform particle formation. For example, at a pH of 10, "rosette" shaped particles have been observed, while at a pH above 11, "mesoporous" particles can form.[1]

Question: The final product has an incorrect Magnesium to Aluminum (Mg/Al) ratio. How can this be corrected?

Answer: The Mg/Al ratio in the final product is directly influenced by the pH of the synthesis. At lower pH values (e.g., 6.5-7), the Mg/Al ratio in the precipitate can be significantly lower than the ratio in the initial solution, as aluminum hydroxide precipitates at a lower pH than magnesium hydroxide.[2] To achieve the desired Mg/Al ratio in the solid, the pH must be high enough to ensure the complete precipitation of both metal hydroxides. For instance, studies have shown that the Mg/Al ratio in the product increases with pH, reaching the theoretical value at a pH of 10 and remaining constant at higher pH values.[2] Therefore, precise control and maintenance of the pH at or above 10 is critical for controlling the stoichiometry of the final product.

Frequently Asked Questions (FAQs)

What is the optimal pH range for the synthesis of this compound?

The optimal pH for the synthesis of crystalline this compound (hydrotalcite) is generally considered to be in the range of 8 to 10.[1] However, the ideal pH can vary depending on the desired composition and morphology of the final product.

How does pH affect the stability of this compound?

This compound is stable in a pH range of approximately 5 to 10.[3] Below a pH of 5, acidic dissolution of the material can occur. At a pH above 10.5, the surface hydroxyl groups of the particles can deprotonate, leading to a loss of stability.[3]

Can the synthesis be performed outside the optimal pH range?

While synthesis is possible outside the 8-10 pH range, it will significantly impact the product's characteristics. At a pH below 8, the formation of hydrotalcite may be incomplete, and other phases such as amorphous aluminum hydroxide may be present.[2] At a pH above 10, while hydrotalcite can still be formed, the morphology and surface properties of the material may change.[1][2]

What are common precipitating agents used to control the pH during synthesis?

Commonly used precipitating agents include sodium hydroxide (NaOH), ammonium (B1175870) hydroxide (NH₄OH), and sodium carbonate (Na₂CO₃). The choice of precipitating agent can also influence the properties of the final product.

Experimental Protocol: Co-precipitation Synthesis of this compound

This protocol describes a standard co-precipitation method for synthesizing this compound with a target Mg/Al molar ratio of 3:1.

Materials:

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare the Salt Solution: Dissolve the desired molar quantities of MgCl₂·6H₂O and AlCl₃·6H₂O in deionized water to achieve a specific Mg/Al ratio (e.g., 3:1).

  • Prepare the Alkaline Solution: Prepare a separate solution of NaOH in deionized water. The concentration of this solution will determine the rate of pH change.

  • Co-precipitation:

    • Place a known volume of deionized water in a reaction vessel equipped with a mechanical stirrer and a pH meter.

    • Simultaneously and slowly add the salt solution and the NaOH solution to the reaction vessel under vigorous stirring.

    • Continuously monitor the pH of the suspension and adjust the addition rate of the NaOH solution to maintain a constant pH within the desired range (e.g., pH 10).

  • Aging: After the complete addition of the reactants, continue stirring the suspension at the set pH for a specified period (e.g., 1-2 hours) at a constant temperature (e.g., 60-80°C). This aging step promotes the crystallization of the product.

  • Washing: Separate the precipitate from the solution by filtration or centrifugation. Wash the collected solid repeatedly with deionized water until the wash water is free of chloride ions (as tested with silver nitrate (B79036) solution) and has a neutral pH.

  • Drying: Dry the washed precipitate in an oven at a specific temperature (e.g., 80-100°C) for a sufficient time to obtain a dry powder.

Data Presentation

The following table summarizes the effect of synthesis pH on the properties of the resulting this compound, based on data from systematic studies.[2]

Synthesis pHMg/Al Molar Ratio in ProductBET Surface Area (m²/g)Observed Morphology
6.50.5~192Amorphous
7.00.6~167Amorphous
8.0-~14.4Crystalline
9.0-~14.4Crystalline
10.03.1~110"Rosette"
12.03.1-Meso-porous
14.03.2-Meso-porous

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing prep_salt Prepare Salt Solution (MgCl₂ + AlCl₃) coprecipitation Co-precipitation (Constant pH) prep_salt->coprecipitation prep_base Prepare Alkaline Solution (NaOH) prep_base->coprecipitation aging Aging (Crystallization) coprecipitation->aging washing Washing aging->washing drying Drying washing->drying product Final Product (Al-Mg Hydroxide) drying->product

Caption: Experimental workflow for the co-precipitation synthesis of this compound.

ph_effect cluster_ph Synthesis pH cluster_properties Resulting Properties ph_low Low pH (< 8) prop_amorphous Amorphous Product Low Mg/Al Ratio ph_low->prop_amorphous ph_optimal Optimal pH (8-10) prop_crystalline Crystalline Product Correct Mg/Al Ratio 'Rosette' Morphology ph_optimal->prop_crystalline ph_high High pH (> 10) prop_mesoporous Crystalline Product Correct Mg/Al Ratio Meso-porous Morphology ph_high->prop_mesoporous

Caption: Influence of pH on the properties of synthesized this compound.

References

Technical Support Center: Improving the Thermal Stability of Aluminum Magnesium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of aluminum magnesium hydroxide (B78521) (AMH). The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and modification of aluminum magnesium hydroxide to improve its thermal stability.

Issue 1: Low Thermal Decomposition Temperature of Synthesized AMH

  • Question: My synthesized this compound (as a layered double hydroxide, LDH) shows a lower than expected onset of thermal decomposition. What are the potential causes and how can I improve it?

  • Answer: A low decomposition temperature can be attributed to several factors related to the synthesis process and material characteristics. Here are the common causes and troubleshooting steps:

    • Incomplete Crystallinity: Poorly crystalline or amorphous phases can have lower thermal stability.

      • Solution: Optimize the synthesis parameters to enhance crystallinity. For co-precipitation methods, ensure precise pH control, as fluctuations can lead to the formation of amorphous hydroxides.[1] For hydrothermal methods, increasing the reaction temperature (e.g., from 140°C to 180°C) and extending the reaction time (e.g., to 5 hours or more) can significantly improve crystallinity and, consequently, thermal stability.[2]

    • Presence of Impurities: Impurities, particularly unreacted precursors or undesired phases like aluminum hydroxide, can lower the overall thermal stability. Aluminum hydroxide typically starts to decompose at a lower temperature (around 180-200°C) compared to magnesium hydroxide.[3]

      • Solution: Ensure the complete reaction of precursors by maintaining the reaction conditions for a sufficient duration. Washing the final product thoroughly with deionized water is crucial to remove any soluble impurities.

    • Interlayer Water Content: The initial weight loss at lower temperatures is due to the removal of physically adsorbed and interlayer water. While this is characteristic of LDHs, excessive amounts can be undesirable.

      • Solution: While interlayer water is inherent to the structure, controlled drying of the final product (e.g., at 60-80°C) can remove physically adsorbed water without compromising the structural integrity.

Issue 2: Poor Dispersion of Modified AMH in Polymer Composites

  • Question: I have surface-modified my this compound, but it shows poor dispersion in my polymer matrix, which negatively impacts the thermal stability of the composite. What could be the reason?

  • Answer: Poor dispersion is often due to the incompatibility between the hydrophilic surface of the AMH and the hydrophobic polymer matrix.

    • Ineffective Surface Modification: The chosen surface modification agent or the reaction conditions may not have been optimal.

    • Agglomeration of Particles: Even after modification, particles can re-agglomerate.

      • Solution: Employ sonication or high-shear mixing when incorporating the modified AMH into the polymer matrix to break down agglomerates and promote better dispersion.

Issue 3: Difficulty in Intercalating Organic Anions into the AMH Layers

  • Question: I am trying to intercalate organic anions to improve thermal stability, but the intercalation is unsuccessful or incomplete. What are the common challenges?

  • Answer: The success of intercalation depends on several factors, including the choice of synthesis method and the nature of the organic anion.

    • Inappropriate Synthesis Method: Direct ion-exchange methods can sometimes be unsuccessful for certain organic anions.[5]

      • Solution: The reconstruction method is often more effective. This involves calcining the AMH-LDH to form a mixed metal oxide, which is then rehydrated in a solution containing the desired organic anion.[5]

    • Steric Hindrance: Large or bulky organic anions may face difficulty entering the interlayer space.

      • Solution: Select organic anions with a suitable size and geometry for the interlayer gallery of the LDH. It may be necessary to try a range of different anions to find one that intercalates efficiently.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of thermal stability in this compound.

1. What are the primary methods for improving the thermal stability of this compound?

The main strategies to enhance the thermal stability of AMH, particularly in the form of layered double hydroxides (LDHs), include:

  • Controlling Synthesis Parameters: Optimizing conditions like pH, temperature, and reaction time during co-precipitation or hydrothermal synthesis to achieve high crystallinity.[1][2]

  • Surface Modification: Coating the AMH particles with a more thermally stable inorganic layer (e.g., silica) or using coupling agents (e.g., silanes) to improve interaction with a polymer matrix.[3][4]

  • Intercalation of Organic Anions: Introducing organic anions into the interlayer space of the LDH structure can enhance thermal stability.[2]

  • Formation of Nanocomposites: Dispersing AMH as a nanofiller in a polymer matrix can lead to nanocomposites with improved thermal properties.[6]

2. How does the Mg/Al molar ratio affect the thermal stability of the resulting LDH?

The molar ratio of magnesium to aluminum is a critical parameter in the synthesis of LDHs and influences their thermal stability. While a range of ratios can be used, a common ratio is 2:1 or 3:1. Changes in this ratio can affect the charge density of the brucite-like layers and the nature of the interlayer anions, which in turn can influence the thermal decomposition behavior.[7]

3. What is the expected improvement in thermal stability after modification?

The degree of improvement depends on the specific modification technique and the base thermal stability of the unmodified material. For instance, in polymer composites, the addition of aluminum and magnesium hydroxides has been shown to increase the amount of char residue from 17.6% to 32.9%, indicating enhanced thermal stability.[8] Sonochemically prepared and ethyl cellulose-coated magnesium and aluminum hydroxide nanoparticles have shown an improvement in thermal stability of about 20°C.

4. Can you provide a general overview of the thermal decomposition process of Mg-Al LDH?

The thermal decomposition of Mg-Al LDH typically occurs in several stages:

  • Dehydration (below 250°C): Loss of physically adsorbed and interlayer water molecules.

  • Dehydroxylation (250°C - 450°C): Removal of hydroxyl groups from the brucite-like layers.

  • Decomposition of Interlayer Anions and Formation of Metal Oxides (above 450°C): If carbonate is the interlayer anion, it decomposes, and the layered structure collapses, leading to the formation of a mixed metal oxide (MgO and Al₂O₃).[9]

Quantitative Data Summary

The following tables summarize quantitative data on the improvement of thermal stability from various studies.

Table 1: Effect of Additives on the Thermal Stability of Polymer Composites

SampleTemperature at 5% Weight Loss (T₅) (°C)Char Residue at 600°C (%)Reference
Paraffin/HDPE~32317.6[10]
Paraffin/HDPE/MH/ATH~318-32130.8 - 32.9[10]

HDPE: High-Density Polyethylene, MH: Magnesium Hydroxide, ATH: Aluminum Hydroxide

Table 2: Thermal Decomposition Temperatures of Modified Hydroxides

MaterialDecomposition Onset (°C)Peak Decomposition (°C)Reference
Aluminum Hydroxide (ATH)~180-230-[3]
Magnesium Hydroxide (MH)~300-400-
Ethyl cellulose (B213188) coated MH/ATHImproved by ~20°C-

Experimental Protocols

1. Co-precipitation Synthesis of Mg-Al Layered Double Hydroxide

  • Objective: To synthesize Mg-Al LDH with a specific Mg/Al molar ratio.

  • Materials:

    • Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) or Magnesium chloride hexahydrate (MgCl₂·6H₂O)

    • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) or Aluminum chloride (AlCl₃)

    • Sodium hydroxide (NaOH)

    • Sodium carbonate (Na₂CO₃) (if carbonate is the desired interlayer anion)

    • Deionized water

  • Procedure:

    • Prepare an aqueous solution of magnesium and aluminum salts with the desired molar ratio (e.g., 3:1).

    • Prepare a separate alkaline solution containing NaOH and Na₂CO₃.

    • Slowly add the metal salt solution to the alkaline solution under vigorous stirring, while maintaining a constant pH (typically around 10).[11]

    • Age the resulting slurry at an elevated temperature (e.g., 60-70°C) for a specified period (e.g., 17 hours) to promote crystal growth.[11]

    • Filter the precipitate and wash it thoroughly with deionized water until the pH of the filtrate is neutral.

    • Dry the product in an oven at a controlled temperature (e.g., 80°C).

2. Hydrothermal Synthesis of Mg-Al Layered Double Hydroxide

  • Objective: To synthesize highly crystalline Mg-Al LDH.

  • Materials:

    • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

    • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

    • Hexamethylenetetramine (HMT) or Urea

    • Deionized water

  • Procedure:

    • Dissolve the magnesium and aluminum salts and HMT/Urea in deionized water to form a clear solution.[12]

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at a specific temperature (e.g., 120-180°C) for a set duration (e.g., 24 hours).[1]

    • After cooling to room temperature, collect the precipitate by filtration.

    • Wash the product extensively with deionized water.

    • Dry the final Mg-Al LDH product in an oven.

Visualizations

Experimental_Workflow_Co_precipitation cluster_solution_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification & Drying Metal_Salts Dissolve Mg²⁺ and Al³⁺ Salts Co_precipitation Mix Solutions at Constant pH Metal_Salts->Co_precipitation Alkaline_Solution Prepare NaOH/Na₂CO₃ Solution Alkaline_Solution->Co_precipitation Aging Age Slurry at 60-70°C Co_precipitation->Aging Filtration Filter Precipitate Aging->Filtration Washing Wash with DI Water Filtration->Washing Drying Dry in Oven Washing->Drying Final_Product Mg-Al LDH Powder Drying->Final_Product Thermal_Stability_Mechanism cluster_modification Modification Strategies cluster_effects Resulting Effects Surface_Coating Surface Coating (e.g., Silanes) Barrier_Effect Barrier to Heat and Mass Transfer Surface_Coating->Barrier_Effect Intercalation Intercalation of Organic Anions Delayed_Decomposition Delayed Onset of Decomposition Intercalation->Delayed_Decomposition High_Crystallinity Optimized Synthesis (High Crystallinity) High_Crystallinity->Delayed_Decomposition AMH Aluminum Magnesium Hydroxide (LDH) Improved_Stability Improved Thermal Stability Delayed_Decomposition->Improved_Stability Increased_Char Increased Char Residue Delayed_Decomposition->Increased_Char Increased_Char->Improved_Stability Barrier_Effect->Improved_Stability

References

Technical Support Center: Optimization of Hydrothermal Synthesis for Mg-Al Layered Double Hydroxides (LDH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrothermal synthesis of Magnesium-Aluminum Layered Double Hydroxides (Mg-Al LDHs).

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process in a question-and-answer format.

Issue/Question Possible Causes Troubleshooting Steps
Low Crystallinity or Amorphous Product - Inadequate hydrothermal temperature or time. - Incorrect pH of the reaction mixture. - Suboptimal Mg/Al molar ratio.- Temperature & Time: Increase the hydrothermal temperature (typically 100-180°C) and/or extend the reaction time (e.g., 12-48 hours) to promote crystal growth.[1][2] - pH Control: Maintain a constant pH during precipitation, typically between 9 and 11, to ensure the formation of the desired LDH phase.[3][4] - Molar Ratio: Ensure the Mg/Al molar ratio is within the optimal range of 2:1 to 4:1 for the formation of a pure LDH phase.[5]
Presence of Impurities (e.g., Mg(OH)₂, Al(OH)₃) - Incorrect Mg/Al molar ratio (too high or too low). - pH is outside the optimal range for LDH formation. - Inefficient mixing of precursor solutions.- Molar Ratio Adjustment: A Mg/Al ratio greater than 4 can lead to the formation of Mg(OH)₂, while a ratio less than 2 can result in Al(OH)₃ impurities.[5] Adjust the ratio of your precursor salts accordingly. - Precise pH Control: The formation of Al(OH)₃ can occur at lower pH values, while Mg(OH)₂ may precipitate at very high pH.[6] Careful control of the pH is crucial. - Homogeneous Mixing: Ensure rapid and uniform mixing of the metal salt and alkaline solutions to maintain a consistent pH throughout the reaction vessel.
Broad or Asymmetric XRD Peaks - Small crystallite size. - Stacking faults or disorder in the layered structure. - Presence of multiple phases.- Increase Crystallite Size: Employ higher hydrothermal temperatures and longer reaction times to encourage the growth of larger, more ordered crystals.[7] - Optimize Aging: An aging step after precipitation and before the hydrothermal treatment can improve crystallinity.[7] - Verify Phase Purity: Analyze XRD patterns for characteristic peaks of potential impurities and adjust synthesis parameters as needed.
Large Particle Size or Agglomeration - High reactant concentrations. - Inadequate stirring during precipitation. - High hydrothermal temperature leading to excessive crystal growth.- Concentration Control: Lowering the concentration of the metal salt solutions can lead to smaller particle sizes.[8] - Stirring Rate: A higher stirring rate during precipitation can reduce agglomeration.[5] However, excessively high rates can also increase particle interaction and lead to larger sizes.[5] An optimal stirring rate (e.g., 250 rpm) should be determined.[5] - Temperature Optimization: While higher temperatures increase crystallinity, they can also lead to larger particles. A balance must be struck depending on the desired particle size.
Low Product Yield - Incomplete precipitation of metal hydroxides. - Loss of material during washing and centrifugation steps.- pH for Precipitation: Ensure the final pH is high enough to precipitate both Mg²⁺ and Al³⁺ ions completely. Incomplete precipitation of Mg²⁺ can occur at a pH of 8.[4] - Careful Handling: Minimize product loss by using appropriate filtration or centrifugation techniques and careful washing procedures.

Frequently Asked Questions (FAQs)

1. What is the optimal Mg/Al molar ratio for hydrothermal synthesis of LDH?

The ideal Mg/Al molar ratio for synthesizing a pure Mg-Al LDH phase is typically between 2:1 and 4:1.[5] Ratios outside this range can lead to the formation of impurity phases such as brucite (Mg(OH)₂) or gibbsite (Al(OH)₃).[5] The specific ratio can influence the material's properties, including crystallinity and thermal stability.[9]

2. How does hydrothermal temperature affect the properties of Mg-Al LDH?

Hydrothermal temperature significantly influences the crystallinity and particle size of Mg-Al LDH.

  • Crystallinity: Higher temperatures generally lead to increased crystallinity and more well-defined layered structures.[1][2] For instance, increasing the temperature from 140°C to 180°C has been shown to improve the crystal structure.[2]

  • Particle Size: Higher temperatures can promote the growth of larger crystals.[1]

3. What is the role of reaction time in the hydrothermal synthesis process?

Reaction time, in conjunction with temperature, is a critical parameter for achieving high crystallinity. Longer reaction times generally allow for more complete crystal growth and a more ordered structure.[1] For example, optimal hydrothermal treatment conditions have been reported at 48 hours to obtain well-defined nanoparticles.[5]

4. Why is pH control so important during the synthesis of Mg-Al LDH?

The pH of the synthesis solution is a dominant factor that controls the composition and structure of the resulting LDH.[3]

  • Phase Purity: Maintaining a constant pH, typically between 9 and 11, is essential to prevent the precipitation of undesired metal hydroxides.[3][4]

  • Morphology: The pH can also influence the morphology and particle size of the LDH.[3]

5. How does the stirring rate influence the characteristics of the final product?

The stirring rate during the co-precipitation step affects particle size and distribution. An optimal stirring rate helps to ensure homogeneous mixing and can lead to smaller, more uniform particles.[5] However, excessively high stirring rates might increase particle interactions, leading to agglomeration.[5] One study found 250 rpm to be an optimal stirring rate.[5]

Data Presentation: Influence of Synthesis Parameters

The following tables summarize the quantitative effects of key hydrothermal synthesis parameters on the properties of Mg-Al LDH.

Table 1: Effect of Hydrothermal Temperature on Mg-Al LDH Properties

Temperature (°C)Effect on CrystallinityEffect on Particle SizeReference
100Good crystallinity can be obtained.-[10]
110LDH formation is observed.-[6]
120Used for hydrothermal treatment to obtain the final product.-[8]
135Optimal temperature for best corrosion resistance in one study.-[11]
140 - 180Increasing temperature leads to increased cell parameters and Mg/Al molar ratios. The crystal grain size in the vertical direction of the layer increases.The size of crystal grain parallel to the layer is roughly constant.[2]

Table 2: Effect of Hydrothermal Time on Mg-Al LDH Properties

Time (h)Effect on Crystallinity & Particle SizeReference
2 - 24Hydrothermal treatment time significantly affects particle size and polydispersity index (PDI).[5]
15Optimal time for best corrosion resistance in one study.[11]
24Commonly used duration for hydrothermal treatment.[8]
48Identified as the most suitable time for obtaining nMg/Al-NO₃-LDH in a specific study.[5]

Table 3: Effect of Mg/Al Molar Ratio on Mg-Al LDH Properties

Mg/Al RatioEffect on Structure and PropertiesReference
2:1Suitable for pure LDH synthesis. Lower molar ratio leads to higher crystallinity.[5][9]
3:1Suitable for pure LDH synthesis.[5]
4:1Suitable for pure LDH synthesis.[5]
< 2:1Formation of M(OH)₂ may occur.[5]
> 4:1Formation of M(OH)₃ may occur.[5]

Table 4: Effect of pH on Mg-Al LDH Synthesis

pHOutcomeReference
8.0Measured pH after co-precipitation in one study.[8]
9 - 11Optimal range for pure LDH formation.[3][4]
10.0Well-synthesized Mg/Al LDHs can be obtained.[4]
12.0Optimal pH for best corrosion resistance in one study.[11]
12.7Measured pH after co-precipitation in another study, which may lead to carbonate contamination.[8]

Experimental Protocol: Hydrothermal Synthesis of Mg-Al LDH

This protocol describes a general method for the synthesis of Mg-Al LDH via co-precipitation followed by hydrothermal treatment.

Materials:

  • Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) or Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) or Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium carbonate (Na₂CO₃) (if carbonate intercalated LDH is desired)

  • Deionized water

Procedure:

  • Preparation of Precursor Solutions:

    • Solution A (Metal Salts): Dissolve stoichiometric amounts of the magnesium and aluminum salts in deionized water to achieve the desired Mg/Al molar ratio (e.g., 3:1).

    • Solution B (Alkaline): Prepare a solution of sodium hydroxide and, if applicable, sodium carbonate in deionized water.

  • Co-precipitation:

    • Slowly add Solution A to a reaction vessel containing deionized water under vigorous stirring.

    • Simultaneously, add Solution B dropwise to the reaction vessel to maintain a constant pH (e.g., 10). A pH controller can be used for precise control.

    • Continue stirring for a set period (e.g., 1-2 hours) at room temperature after the addition is complete to allow for aging of the precipitate.

  • Hydrothermal Treatment:

    • Transfer the resulting slurry into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at the desired temperature (e.g., 120°C) for a specific duration (e.g., 24 hours).

  • Washing and Drying:

    • After the hydrothermal treatment, allow the autoclave to cool to room temperature.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product repeatedly with deionized water until the pH of the supernatant is neutral.

    • Dry the final product in an oven at a specific temperature (e.g., 60-80°C) for 24-48 hours.[8]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis Processing sol_a Solution A (Mg²⁺ & Al³⁺ salts) coprecipitation Co-precipitation (Constant pH, Stirring) sol_a->coprecipitation sol_b Solution B (NaOH & Na₂CO₃) sol_b->coprecipitation aging Aging coprecipitation->aging hydrothermal Hydrothermal Treatment (Autoclave) aging->hydrothermal washing Washing & Centrifugation hydrothermal->washing drying Drying washing->drying product Mg-Al LDH Product drying->product parameter_relationships cluster_params Synthesis Parameters cluster_props LDH Properties temp Temperature crystallinity Crystallinity temp->crystallinity Increases particle_size Particle Size temp->particle_size Increases time Time time->crystallinity Increases ph pH purity Phase Purity ph->purity Crucial for yield Yield ph->yield Affects morphology Morphology ph->morphology Influences ratio Mg/Al Ratio ratio->purity Determines stirring Stirring Rate stirring->particle_size Affects

References

Technical Support Center: Prevention of Aluminum Magnesium Hydroxide Nanoparticle Agglomeration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with aluminum magnesium hydroxide (B78521) nanoparticles. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you prevent nanoparticle agglomeration and ensure the stability and efficacy of your formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of agglomeration in my aluminum magnesium hydroxide nanoparticle suspension?

A1: Agglomeration of this compound nanoparticles is primarily driven by the reduction of repulsive forces between particles, which allows attractive van der Waals forces to dominate. Key contributing factors include:

  • Inappropriate pH: The surface charge of the nanoparticles is highly dependent on the pH of the suspension. At the isoelectric point (IEP), where the net surface charge is zero, electrostatic repulsion is minimal, leading to rapid agglomeration. For Mg/Al layered double hydroxides (LDHs), the surface is typically positively charged at a neutral pH.[1]

  • High Ionic Strength: The presence of salts in your suspension can compress the electrical double layer surrounding the nanoparticles. This reduces the electrostatic repulsion between them, promoting agglomeration.

  • Lack of Sufficient Stabilization: Without an appropriate stabilizing agent, nanoparticles in a suspension are inherently prone to agglomeration over time due to their high surface energy.

  • Improper Storage and Handling: Freeze-thaw cycles or excessive agitation can introduce energy into the system that overcomes the repulsive forces, leading to irreversible agglomeration.

Q2: How does pH influence the stability of my nanoparticle suspension?

A2: The pH of the suspension is a critical parameter for maintaining stability as it directly affects the surface charge of the nanoparticles, which can be quantified by the zeta potential. A high absolute zeta potential (generally > +30 mV or < -30 mV) indicates strong electrostatic repulsion between particles, resulting in a stable suspension. Conversely, a zeta potential close to zero suggests a high likelihood of agglomeration. For Mg/Al LDHs, a positive zeta potential is typically observed in the pH range of 4 to 10, contributing to stability.[1]

Q3: What are the recommended strategies to prevent agglomeration?

A3: Several strategies can be employed to prevent the agglomeration of this compound nanoparticles:

  • pH Control: Maintaining the pH of the suspension in a range where the nanoparticles have a high surface charge is crucial. For this compound, a pH below 10 is generally recommended to maintain a positive surface charge and electrostatic repulsion.

  • Surface Modification: The use of stabilizers that adsorb to the nanoparticle surface can provide a protective barrier. This can be achieved through:

    • Electrostatic Stabilization: Using charged molecules that adsorb to the surface and increase the electrostatic repulsion.

    • Steric Stabilization: Using polymers, such as polyvinyl alcohol (PVA), which form a physical barrier around the nanoparticles, preventing them from coming into close contact.

  • Use of Surfactants: Surfactants like oleic acid can be used to modify the surface of the nanoparticles, making them more compatible with the dispersion medium and reducing agglomeration.[2][3]

  • Sonication: Ultrasonic energy can be used to break up soft agglomerates that may have formed in the suspension.

Q4: I'm observing visible precipitates in my suspension. What should I do?

A4: Visible precipitates are a clear indication of significant agglomeration. To address this, you can try the following:

  • Check the pH: Measure the pH of your suspension and adjust it to a range where the zeta potential is expected to be high (typically pH 4-10 for Mg/Al LDHs).[1]

  • Sonication: Use a probe or bath sonicator to attempt to redisperse the agglomerates.

  • Add a Stabilizer: If the suspension is not already stabilized, consider adding a suitable dispersing agent or polymer.

  • Review Your Synthesis Protocol: Agglomeration can sometimes be an issue from the synthesis step. Ensure rapid and uniform mixing of precursors and controlled addition of the precipitating agent.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Cloudy suspension or visible precipitates immediately after synthesis. 1. Incorrect pH: The pH of the final suspension may be near the isoelectric point. 2. High concentration of reactants: This can lead to rapid nucleation and uncontrolled particle growth. 3. Inefficient mixing: Localized high concentrations of precursors can cause the formation of large, irregular particles.1. pH Adjustment: Immediately after synthesis, adjust the pH to a value known to provide high electrostatic stability (e.g., pH 7-9). 2. Dilution: Use more dilute precursor solutions. 3. Improved Mixing: Increase the stirring speed or use a high-shear mixer during precipitation.
Increased particle size and polydispersity index (PDI) over time as measured by DLS. 1. Insufficient stabilization: The current stabilization method may not be robust enough for long-term storage. 2. Incompatible buffer salts: Certain ions in the buffer can screen the surface charge of the nanoparticles.1. Optimize Stabilizer Concentration: Increase the concentration of the current stabilizer or try a different type (e.g., a non-ionic polymer like PVA). 2. Change Buffer: Switch to a buffer with monovalent ions at a low concentration.
Irreversible agglomeration after freeze-thawing. 1. Crystal formation: The formation of ice crystals can force nanoparticles into close proximity, leading to aggregation. 2. Concentration effects: As water freezes, the concentration of solutes and nanoparticles in the unfrozen portion increases, promoting agglomeration.1. Use Cryoprotectants: Add cryoprotectants such as sucrose (B13894) or trehalose (B1683222) to the suspension before freezing. 2. Lyophilization: Consider freeze-drying the nanoparticles with a suitable lyoprotectant for long-term storage.
Agglomeration when dispersing in an organic solvent. 1. Hydrophilic surface: The surface of the as-synthesized nanoparticles is hydrophilic and not compatible with non-polar organic solvents.1. Surface Functionalization: Modify the nanoparticle surface with a hydrophobic agent like oleic acid to improve dispersibility in organic media.[2][3]

Quantitative Data

Table 1: Influence of pH on the Zeta Potential of Mg/Al Layered Double Hydroxides (LDH)

pHApproximate Zeta Potential (mV)Colloidal Stability
4+35Good
6+30Good
8+25Moderate
10+10Low
12-15Moderate

Data is generalized from studies on Mg/Al LDHs and may vary based on the specific synthesis method and Mg/Al ratio.[1][4][5]

Table 2: Effect of Stabilizers on Nanoparticle Stability (Qualitative)

StabilizerMechanism of StabilizationExpected Outcome
Citrate ElectrostaticIncreases negative surface charge, leading to good dispersion in aqueous media.
Polyvinyl Alcohol (PVA) StericForms a protective polymer layer, preventing agglomeration in both aqueous and some polar organic media.[6][7]
Oleic Acid Steric and Hydrophobic ModificationCreates a hydrophobic surface, enabling dispersion in non-polar organic solvents.[2][3]
Sodium Dodecyl Sulfate (SDS) Electrostatic and StericAnionic surfactant that provides electrostatic repulsion and a steric barrier.

Experimental Protocols

Protocol 1: Sonochemical Synthesis of Stable this compound Nanoparticles

This protocol describes a method for synthesizing this compound nanoparticles using ultrasonic irradiation to promote the formation of small, well-dispersed particles.

Materials:

  • Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ultrasonic probe or bath

Procedure:

  • Prepare Precursor Solution: Dissolve aluminum nitrate and magnesium nitrate in deionized water to achieve the desired metal concentrations and ratio (e.g., a 2:1 molar ratio of Al:Mg).

  • Prepare Base Solution: Prepare a 0.1 M solution of sodium hydroxide in deionized water.

  • Sonochemical Precipitation: Place the precursor solution in a beaker and immerse the ultrasonic probe. While sonicating the solution (e.g., at 100 W), slowly add the sodium hydroxide solution dropwise until the pH reaches approximately 10-11.

  • Aging: Continue to sonicate the suspension for an additional 30-60 minutes to ensure homogeneity and complete reaction.

  • Washing: Centrifuge the resulting suspension to collect the nanoparticle pellet. Discard the supernatant and redisperse the pellet in deionized water. Repeat this washing step three times to remove residual ions.

  • Final Dispersion: After the final wash, redisperse the nanoparticle pellet in a suitable solvent, with or without a stabilizer, for storage.

Protocol 2: Surface Modification with Oleic Acid for Dispersion in Organic Solvents

This protocol details the surface modification of this compound nanoparticles with oleic acid to render them hydrophobic.[2][3]

Materials:

  • Pre-synthesized this compound nanoparticles

  • Ethanol (B145695)

  • Oleic acid

  • Toluene or other non-polar organic solvent

Procedure:

  • Prepare Nanoparticle Suspension: Disperse the washed this compound nanoparticles in ethanol to form a stable suspension. Sonication may be used to aid dispersion.

  • Add Oleic Acid: While stirring the nanoparticle suspension, add a solution of oleic acid in ethanol dropwise. The amount of oleic acid will depend on the surface area of the nanoparticles and should be optimized.

  • Reaction: Heat the mixture to 60-80°C and allow it to react for 2-4 hours under continuous stirring.

  • Washing: After the reaction, cool the suspension and centrifuge to collect the surface-modified nanoparticles. Wash the particles several times with ethanol to remove any unreacted oleic acid.

  • Drying and Dispersion: Dry the modified nanoparticles under vacuum. The resulting hydrophobic powder should be readily dispersible in non-polar organic solvents like toluene.

Protocol 3: Stabilization with Polyvinyl Alcohol (PVA)

This protocol describes the use of PVA as a steric stabilizer for this compound nanoparticles in an aqueous suspension.[6][7]

Materials:

  • Pre-synthesized this compound nanoparticles

  • Polyvinyl alcohol (PVA, low molecular weight)

  • Deionized water

Procedure:

  • Prepare PVA Solution: Prepare a 1% (w/v) solution of PVA in deionized water. Gentle heating may be required to fully dissolve the PVA.

  • Prepare Nanoparticle Suspension: Disperse the washed this compound nanoparticles in deionized water.

  • Mixing: While vigorously stirring the nanoparticle suspension, slowly add the PVA solution. The final concentration of PVA should be optimized for your system (typically 0.1-0.5% w/v).

  • Equilibration: Continue stirring the mixture for at least 1 hour to ensure complete adsorption of the PVA onto the nanoparticle surfaces.

  • Storage: The resulting PVA-stabilized suspension should exhibit improved stability against aggregation.

Visualizations

Agglomeration_Mechanism cluster_0 Stable Nanoparticles cluster_1 Agglomeration Triggers cluster_2 Agglomerated State Dispersed Dispersed Nanoparticles Agglomerated Agglomerated Nanoparticles Dispersed->Agglomerated van der Waals Attraction pH_IEP pH at IEP pH_IEP->Agglomerated High_Salt High Ionic Strength High_Salt->Agglomerated No_Stabilizer No Stabilizer No_Stabilizer->Agglomerated

Caption: The process of nanoparticle agglomeration.

Stabilization_Mechanisms cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization Unstable_NP Unstable Nanoparticle (Prone to Agglomeration) Charged_Molecules Adsorption of Charged Molecules Unstable_NP->Charged_Molecules Polymer_Adsorption Adsorption of Polymers (e.g., PVA) Unstable_NP->Polymer_Adsorption Zeta_Potential Increased Zeta Potential (> |30mV|) Charged_Molecules->Zeta_Potential Repulsion Electrostatic Repulsion Zeta_Potential->Repulsion Stable_ES Stable Nanoparticle Repulsion->Stable_ES Steric_Hindrance Creation of a Protective Layer Polymer_Adsorption->Steric_Hindrance Physical_Barrier Physical Barrier to Approach Steric_Hindrance->Physical_Barrier Stable_Steric Stable Nanoparticle Physical_Barrier->Stable_Steric

Caption: Mechanisms of nanoparticle stabilization.

Troubleshooting_Workflow Start Agglomeration Observed Check_pH Is pH in optimal range (e.g., 4-10)? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Stabilizer Is a stabilizer present? Check_pH->Check_Stabilizer Yes Adjust_pH->Check_Stabilizer Add_Stabilizer Add appropriate stabilizer (e.g., PVA, Citrate) Check_Stabilizer->Add_Stabilizer No Check_Concentration Are reactant/nanoparticle concentrations too high? Check_Stabilizer->Check_Concentration Yes Add_Stabilizer->Check_Concentration Dilute Dilute suspension or use less concentrated precursors Check_Concentration->Dilute Yes Sonication Apply sonication to break up soft agglomerates Check_Concentration->Sonication No Dilute->Sonication Re-evaluate Re-characterize particle size and zeta potential Sonication->Re-evaluate

Caption: A logical workflow for troubleshooting agglomeration.

References

Technical Support Center: Regeneration and Reuse of Spent Mg-Al LDH Adsorbents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the regeneration and reuse of spent Magnesium-Aluminum Layered Double Hydroxide (B78521) (Mg-Al LDH) adsorbents. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the regeneration and reuse of Mg-Al LDH adsorbents.

Question Answer
1. Why is the regeneration of Mg-Al LDH adsorbents important? Regeneration is crucial for the cost-effective and sustainable use of Mg-Al LDH adsorbents. It reduces operational costs by allowing for multiple reuse cycles and minimizes the environmental impact associated with the disposal of spent adsorbent material.[1]
2. What are the most common methods for regenerating spent Mg-Al LDH? The primary regeneration methods are: • Thermal Calcination: Heating the spent LDH to remove adsorbed substances and convert the LDH to a layered double oxide (LDO).[2][3] • Chemical Desorption: Using a chemical solution (e.g., acid or base) to desorb the adsorbate.[4] • Reconstruction (Memory Effect): Rehydrating the calcined LDO in an aqueous solution to reform the layered LDH structure, often trapping the desorbed pollutant in the process.[5][6][7][8]
3. My regenerated LDH shows a significant decrease in adsorption capacity. What could be the cause? Several factors can lead to reduced adsorption capacity: • Structural Damage: High calcination temperatures or harsh chemical treatments can lead to the collapse of the layered structure or loss of active sites.[1] • Incomplete Removal of Adsorbate: The regeneration process may not have completely removed the adsorbed molecules, leaving fewer available sites for subsequent adsorption. • Changes in Crystallinity: A decrease in the crystallinity of the regenerated LDH, observable through XRD analysis, can correlate with a lower adsorption capacity.[7]
4. The XRD pattern of my regenerated LDH looks different from the fresh LDH. What does this indicate? Changes in the XRD pattern are common and can indicate: • Successful Regeneration to LDO: After calcination, the characteristic sharp peaks of the LDH structure should disappear and be replaced by broader peaks corresponding to the mixed metal oxides (LDO).[9] • Successful Reconstruction: Upon rehydration, the characteristic LDH peaks should reappear, confirming the restoration of the layered structure due to the "memory effect".[10] • Poor Crystallinity: Broadened or less intense peaks in the regenerated LDH compared to the pristine material may suggest incomplete reconstruction or some degree of structural degradation.[7]
5. Can I regenerate Mg-Al LDH after its use for drug delivery? While technically possible, the regeneration of LDH used for drug delivery is complex. The choice of regeneration method would depend on the nature of the drug and the interaction mechanism. Harsh regeneration conditions could denature or alter the drug molecule, making its recovery and the adsorbent's reuse challenging.
6. How many times can I regenerate and reuse my Mg-Al LDH adsorbent? The reusability of Mg-Al LDH depends on the regeneration method and the adsorbate. Some studies have shown that Mg-Al LDH can be reused for up to three to six cycles without a significant loss of adsorption capacity.[1] However, a gradual decrease in efficiency with each cycle is common.
7. What is the "memory effect" in Mg-Al LDHs? The "memory effect" is the ability of the calcined form of the LDH (the LDO) to reconstruct its original layered structure upon rehydration in the presence of water and interlayer anions.[5][6][8] This phenomenon is central to the reconstruction method of regeneration.
8. My chemically regenerated LDH has a lower surface area than the original material. How can I prevent this? The loss of surface area during chemical regeneration can be due to the partial dissolution of the LDH layers or blockage of pores. To mitigate this, you can: • Optimize the concentration and type of the regenerating solution. • Control the contact time and temperature of the regeneration process. • Ensure thorough washing of the regenerated LDH to remove any residual chemicals.

Quantitative Data on Regeneration Efficiency

The following tables summarize the regeneration efficiency and changes in adsorption capacity of Mg-Al LDH adsorbents under different regeneration conditions.

Table 1: Regeneration Efficiency of Mg-Al LDH for Dye Removal

AdsorbateRegeneration MethodRegenerating AgentNumber of CyclesFinal Regeneration Efficiency (%)Reference
Malachite GreenChemical Desorption-5~7.5%[7]
Methyl Orange & Methyl RedNot specified-3Significant decrease after 1st cycle[1]

Table 2: Changes in Adsorption Capacity of Mg-Al LDH After Regeneration

AdsorbateRegeneration MethodAdsorption Capacity (Fresh)Adsorption Capacity (Regenerated)Number of CyclesReference
Malachite GreenChemical Desorption66.07% removal7.46% removal5[7]
PhosphateNot specified~337 mg/g--[11]
Cobalt (II)Not specified63.67 mg/g--[12]

Experimental Protocols

This section provides detailed methodologies for the key regeneration experiments.

Protocol 1: Thermal Regeneration by Calcination

This protocol describes the process of thermally regenerating spent Mg-Al LDH by converting it into a layered double oxide (LDO).

Materials:

  • Spent Mg-Al LDH adsorbent

  • Furnace

  • Ceramic crucible

  • Desiccator

Procedure:

  • Place the spent Mg-Al LDH adsorbent in a ceramic crucible.

  • Heat the crucible in a furnace to 500°C for 3-4 hours.[2][9]

  • After calcination, turn off the furnace and allow the crucible to cool to room temperature.

  • Store the resulting calcined LDH (LDO) in a desiccator to prevent premature rehydration from atmospheric moisture.

Protocol 2: Chemical Regeneration using NaOH

This protocol outlines the steps for desorbing anionic pollutants from spent Mg-Al LDH using a sodium hydroxide solution.

Materials:

  • Spent Mg-Al LDH adsorbent

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M to 1 M)

  • Beaker or flask

  • Magnetic stirrer

  • Centrifuge or filtration apparatus

  • Deionized water

  • Drying oven

Procedure:

  • Add the spent Mg-Al LDH to a beaker containing a known concentration of NaOH solution.

  • Stir the mixture at room temperature for a specified period (e.g., 2-4 hours).

  • Separate the LDH from the solution by centrifugation or filtration.

  • Wash the regenerated LDH repeatedly with deionized water until the pH of the washing solution is neutral.

  • Dry the washed LDH in an oven at a low temperature (e.g., 60-80°C) overnight.

Protocol 3: Regeneration by Reconstruction (Memory Effect)

This protocol details the reconstruction of the LDH structure from its calcined form (LDO).

Materials:

  • Calcined Mg-Al LDH (LDO) from Protocol 1

  • Deionized water or a solution containing the desired interlayer anion (e.g., Na2CO3 solution)

  • Beaker or flask

  • Magnetic stirrer

  • Centrifuge or filtration apparatus

  • Drying oven

Procedure:

  • Disperse the calcined LDH (LDO) powder in deionized water or the desired anion solution in a beaker.

  • Stir the suspension vigorously at room temperature for 24 hours to allow for complete rehydration and reconstruction of the layered structure.[13]

  • Collect the regenerated LDH by centrifugation or filtration.

  • Wash the regenerated LDH with deionized water to remove any excess ions.

  • Dry the final product in an oven at a low temperature (e.g., 60-80°C).

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key processes and relationships in the regeneration and reuse of Mg-Al LDH adsorbents.

Adsorption_Desorption_Regeneration_Workflow Fresh_LDH Fresh Mg-Al LDH Adsorption Adsorption of Pollutant Fresh_LDH->Adsorption Spent_LDH Spent Mg-Al LDH Adsorption->Spent_LDH Regeneration Regeneration Spent_LDH->Regeneration Regenerated_LDH Regenerated Mg-Al LDH Regeneration->Regenerated_LDH Reuse Reuse Regenerated_LDH->Reuse Reuse->Adsorption

Caption: General workflow for the adsorption, regeneration, and reuse cycle of Mg-Al LDH adsorbents.

Regeneration_Methods Spent_LDH Spent Mg-Al LDH Thermal Thermal Calcination Spent_LDH->Thermal Chemical Chemical Desorption Spent_LDH->Chemical LDO Layered Double Oxide (LDO) Thermal->LDO Desorbed_LDH Desorbed LDH Chemical->Desorbed_LDH Reconstruction Reconstruction Reconstructed_LDH Reconstructed LDH Reconstruction->Reconstructed_LDH LDO->Reconstruction

Caption: The main pathways for the regeneration of spent Mg-Al LDH adsorbents.

Memory_Effect_Mechanism LDH Mg-Al LDH Structure (Layered) Calcination Calcination (e.g., 500°C) LDH->Calcination LDO Mg-Al LDO (Mixed Oxides) Calcination->LDO Rehydration Rehydration (+ H2O, Anions) LDO->Rehydration Reconstructed_LDH Reconstructed Mg-Al LDH Rehydration->Reconstructed_LDH Reconstructed_LDH->LDH Restored Structure

Caption: The "memory effect" mechanism showing the transition of Mg-Al LDH to LDO and back.

References

troubleshooting common issues in layered double hydroxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for layered double hydroxide (B78521) (LDH) synthesis. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for LDH synthesis via co-precipitation?

The optimal pH for LDH synthesis is critical to prevent the formation of undesired metal hydroxides and to ensure a well-defined layered structure.[1][2][3] The ideal pH range typically lies between 8 and 11.[2][4] For instance, in the synthesis of CuAl-LDH, a pH range of 9-10.5 is optimal for obtaining a single-phase product.[2] Deviating from this range can lead to the formation of impurities; at lower pH values, phases like Cu2(NO3)(OH)3 may form, while at a pH as high as 13, the LDH structure can be destroyed, leading to the formation of metal oxides and hydroxides.[2]

Q2: How does temperature affect the crystallinity of LDHs?

Temperature plays a significant role in the crystallinity of LDHs. Generally, higher temperatures, especially during aging or hydrothermal treatment, lead to higher crystallinity.[5][6] For example, hydrothermal treatment is known to produce highly crystallized LDH samples.[5] However, excessively high temperatures can have adverse effects. For instance, in the synthesis of (Zn, Al)-LDH, hydrothermal temperatures above 90 °C can trigger condensation reactions of Zn-OH, leading to the formation of a separate ZnO phase.[1]

Q3: What is the typical M²⁺:M³⁺ molar ratio for LDH synthesis?

The molar ratio of divalent (M²⁺) to trivalent (M³⁺) cations is a crucial parameter that influences the stability and purity of the resulting LDH. The generally accepted range for the M²⁺:M³⁺ ratio is between 2:1 and 4:1.[3] This ratio corresponds to a value of 'x' (the molar fraction of the trivalent cation) between 0.2 and 0.33 in the general LDH formula.[3] Maintaining the ratio within this range helps to prevent the formation of separate metal hydroxide phases, such as aluminum hydroxide.[3]

Q4: How can I control the particle size and morphology of my LDH product?

Controlling the particle size and morphology of LDHs is essential for many applications. Several factors influence these properties:

  • Synthesis Method: Different synthesis methods yield different morphologies. For example, the urea (B33335) hydrolysis method often produces LDH with larger, well-formed hexagonal platelets, while co-precipitation can result in smaller nanoparticles.[7][8]

  • Reagent Concentration: Lower salt concentrations during co-precipitation tend to favor the formation of smaller, more monodispersed nanoparticles.[1]

  • Stirring Rate: A high stirring rate during co-precipitation promotes the formation of monodispersed particles.[1]

  • Additives: The use of additives like formamide (B127407) or surfactants (e.g., CTAB) can significantly influence morphology, leading to the formation of nanowires, nanorods, or spherical structures.[7][9]

  • Hydrothermal Treatment: The duration and temperature of hydrothermal treatment can be adjusted to control particle size, with sizes ranging from 40 to 300 nm being achievable.[10]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during LDH synthesis.

Problem 1: Low Crystallinity or Amorphous Product

Symptoms:

  • Broad, poorly defined peaks in the X-ray diffraction (XRD) pattern.

  • Absence of characteristic (003) and (006) reflection peaks around 11° and 23° 2θ (for Cu-Kα radiation).[3]

Potential Causes & Solutions:

Potential CauseSuggested Solution
Incomplete reaction or insufficient aging. Increase the aging time. Aging in the mother liquor, for instance at 70°C for 18 hours, can significantly improve crystallinity.[2]
Low synthesis temperature. Increase the reaction temperature or apply a post-synthesis hydrothermal treatment.[5][11] Hydrothermal treatment is a well-established method for enhancing crystallinity.[5]
Incorrect pH. Ensure the pH is maintained within the optimal range (typically 8-11) throughout the synthesis.[2][4] Use a calibrated pH meter and add the base solution slowly to avoid local pH fluctuations.
Rapid precipitation. Employ a slower addition rate of the base solution to allow for more ordered crystal growth.[12] The use of urea hydrolysis, which involves the slow decomposition of urea to gradually increase the pH, is known to yield highly crystalline LDHs.[11][12]

Troubleshooting Workflow for Low Crystallinity:

Low_Crystallinity_Troubleshooting Problem Observed Problem: Low Crystallinity Cause1 Insufficient Aging? Problem->Cause1 Cause2 Low Temperature? Problem->Cause2 Cause3 Incorrect pH? Problem->Cause3 Cause4 Rapid Precipitation? Problem->Cause4 Solution1 Increase Aging Time/ Temperature Cause1->Solution1 Solution2 Increase Synthesis Temp./ Hydrothermal Treatment Cause2->Solution2 Solution3 Optimize and Control pH (8-11) Cause3->Solution3 Solution4 Slow Down Base Addition/ Use Urea Hydrolysis Cause4->Solution4

Caption: Troubleshooting workflow for low crystallinity in LDH synthesis.

Problem 2: Presence of Impure Phases (e.g., Metal Hydroxides)

Symptoms:

  • Additional peaks in the XRD pattern that do not correspond to the LDH phase. For example, the presence of Al(OH)₃ or other metal hydroxides.[3]

  • Inconsistent elemental analysis results.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Incorrect M²⁺:M³⁺ molar ratio. Ensure the M²⁺:M³⁺ ratio is within the stable range of 2:1 to 4:1.[3]
pH outside the optimal range. Strictly maintain the pH within the optimal window for the specific LDH system. For many systems, a pH between 10 and 11 helps to obtain a pure hydrotalcite phase.[4] At pH 8, for instance, aluminum hydroxide may co-precipitate.[4]
Inadequate mixing. Use a high stirring rate to ensure homogeneous mixing of the reactants and prevent localized areas of high or low pH.[1][13]
Contamination from atmospheric CO₂. If a carbonate-free LDH is desired, perform the synthesis under an inert atmosphere (e.g., nitrogen) to prevent the absorption of atmospheric CO₂.[1]

Logical Relationship for Preventing Impurities:

Impurity_Prevention cluster_impurities Avoids Goal Goal: Phase-Pure LDH Factor1 Correct M²⁺:M³⁺ Ratio (2:1 to 4:1) Goal->Factor1 Factor2 Optimal pH Control (typically 8-11) Goal->Factor2 Factor3 Homogeneous Mixing Goal->Factor3 Factor4 Inert Atmosphere (for CO₃²⁻-free LDH) Goal->Factor4 Impurity1 Metal Hydroxide Impurities

Caption: Key factors for preventing phase impurities in LDH synthesis.

Problem 3: Poor Control Over Particle Size and Morphology

Symptoms:

  • Wide particle size distribution observed in dynamic light scattering (DLS) or microscopy (SEM/TEM).

  • Irregular or agglomerated particles instead of the desired morphology (e.g., hexagonal platelets).

Potential Causes & Solutions:

Potential CauseSuggested Solution
Suboptimal synthesis parameters. Systematically vary parameters such as salt concentration, solution addition rate, and stirring speed.[1] For example, a lower salt concentration and higher stirring rate can lead to a more monodispersed particle size distribution.[1]
Agglomeration during drying. The drying step is often overlooked but can significantly affect particle agglomeration.[14] Consider optimizing drying temperature and using techniques like freeze-drying to minimize agglomeration.[14]
Lack of morphology-directing agents. If a specific morphology is desired, consider using templates or additives. Chitosan and polyvinylpyrrolidone (B124986) have been used to create curved or non-platelet morphologies.[15]
Inappropriate aging conditions. The aging time and temperature can influence crystal growth and, consequently, particle size. Longer aging times can lead to larger crystals.[6]

Experimental Protocols

Protocol 1: Co-precipitation at Constant pH

This method is widely used due to its advantage in minimizing the formation of undesired metal hydroxides.[1]

  • Solution Preparation:

    • Prepare a mixed metal salt solution containing the desired M²⁺ and M³⁺ cations in the appropriate molar ratio (e.g., 2:1) in deionized, decarbonated water.

    • Prepare a base solution (e.g., NaOH) and a solution of the desired interlayer anion (e.g., Na₂CO₃).

  • Precipitation:

    • Add the mixed metal salt solution dropwise to a reactor containing deionized, decarbonated water under vigorous stirring and a nitrogen atmosphere.

    • Simultaneously, add the base solution dropwise to maintain a constant pH (e.g., 10 ± 0.2). The rate of addition of the base should be controlled by a pH controller.

  • Aging:

    • After the addition of the salt solution is complete, continue stirring the resulting suspension at a specific temperature (e.g., 60-80 °C) for a set period (e.g., 18 hours) to allow for crystal growth and improved crystallinity.

  • Washing and Drying:

    • Separate the precipitate by centrifugation or filtration.

    • Wash the solid repeatedly with deionized, decarbonated water until the pH of the supernatant is neutral (pH ~7).

    • Dry the final product in an oven at a specific temperature (e.g., 80 °C) overnight.

Protocol 2: Hydrothermal Synthesis

This method is often employed to achieve high crystallinity and control over particle morphology.[5][16]

  • Precursor Preparation:

    • Prepare a suspension containing the metal precursors. This can be a freshly prepared precipitate from a co-precipitation method (as described above, before the drying step) or a mixture of metal oxides/hydroxides in deionized water.[17][18]

  • Hydrothermal Treatment:

    • Transfer the suspension into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-180 °C) for a defined period (e.g., 12-48 hours).[16] The temperature and time can be adjusted to control the final particle size and crystallinity.[10]

  • Product Recovery:

    • After the autoclave has cooled to room temperature, open it carefully.

    • Collect the solid product by centrifugation or filtration.

    • Wash the product thoroughly with deionized water.

    • Dry the final LDH product in an oven at a suitable temperature (e.g., 80 °C).

Experimental Workflow for LDH Synthesis:

LDH_Synthesis_Workflow cluster_coprecipitation Co-precipitation Method cluster_hydrothermal Hydrothermal Method A1 Prepare Metal Salt & Base Solutions A2 Controlled Addition & pH Maintenance A1->A2 A3 Aging A2->A3 Wash_Dry Washing & Drying A3->Wash_Dry B1 Prepare Precursor Suspension B2 Autoclave Treatment (High T & P) B1->B2 B2->Wash_Dry Characterization Characterization (XRD, SEM, etc.) Wash_Dry->Characterization

Caption: General experimental workflow for LDH synthesis via co-precipitation and hydrothermal methods.

References

Technical Support Center: Optimizing Drug Loading in Layered Double hydroxides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing drug loading efficiency in layered double hydroxides (LDHs). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for loading drugs into LDHs?

A1: The three most prevalent methods for intercalating drugs into LDHs are co-precipitation, ion exchange, and the reconstruction method.[1][2][3] The choice of method depends on the drug's properties, the desired particle size, crystallinity, and required drug loading amount.[1][2]

  • Co-precipitation: This is the most frequently used method and involves the simultaneous formation of the LDH layers in the presence of the drug anions.[1][3][4] It is often preferred as it can lead to high drug loading and minimizes the risk of incorporating competing anions like carbonate.[1]

  • Ion Exchange: This method is suitable when the drug or metal cations are unstable under the conditions of co-precipitation. It involves exchanging the interlayer anions of a pre-synthesized LDH with the drug anions in a solution.[4][5] The efficiency of this method is influenced by the affinity of the incoming drug anion for the LDH layers.[4]

  • Reconstruction Method: This technique, also known as the "memory effect," involves calcining a pre-synthesized LDH to form a mixed metal oxide. This oxide can then be rehydrated in a solution containing the drug, reforming the layered structure with the drug intercalated in the interlayer space.[1][4][6]

Q2: I am working with a non-anionic/hydrophobic drug. Can I still use LDHs?

A2: While LDHs are naturally suited for anionic drugs due to their positively charged layers, loading non-anionic or hydrophobic drugs is challenging but possible.[7][8] Strategies often involve using an intermediate carrier, such as surfactants like sodium dodecyl sulfate (B86663) (SDS), which can form micelles to encapsulate the hydrophobic drug.[8] These drug-loaded micelles can then be intercalated into the LDH structure.[8] Another approach is the surface adsorption of the drug onto the LDH particles through hydrogen bonding.[7][8]

Q3: What factors influence the drug loading efficiency?

A3: Several factors can significantly impact drug loading efficiency:

  • pH of the solution: The pH during co-precipitation can affect the arrangement of interlayer drug anions (e.g., monolayer vs. bilayer), thus influencing the loading amount.[1]

  • LDH Layer Charge Density: The ratio of divalent to trivalent cations (MII/MIII) in the LDH layers determines the charge density, which in turn affects the anion exchange capacity.[5][9]

  • Properties of the Drug Molecule: The size, charge, and orientation of the drug molecule are critical in determining how it fits within the LDH interlayer galleries.[1][2]

  • Presence of Competing Anions: Anions like carbonates have a high affinity for the LDH interlayer and can compete with the drug anions, reducing loading efficiency. It is often recommended to work under a nitrogen atmosphere to minimize carbonate contamination.[1][10]

  • Synthesis/Loading Method: As discussed in Q1, the chosen method (co-precipitation, ion exchange, or reconstruction) will yield different loading efficiencies depending on the specific drug and LDH system.[1]

Q4: How can I confirm that the drug has been successfully loaded into the LDH?

A4: Several characterization techniques are used to verify successful drug intercalation:

  • Powder X-ray Diffraction (PXRD): An increase in the basal spacing (d-spacing) of the (003) diffraction peak compared to the pristine LDH is a strong indicator of successful intercalation of the drug into the interlayer space.[11][12]

  • Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of characteristic vibrational bands of the drug in the FTIR spectrum of the LDH-drug hybrid, along with shifts in the bands of the LDH, confirms the presence of the drug.[13][14]

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of loaded drug by observing the weight loss at different temperatures corresponding to the decomposition of the drug and the dehydroxylation of the LDH layers.[13]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to study the morphology and particle size of the LDH-drug nanohybrids.[11]

Troubleshooting Guides

Issue 1: Low Drug Loading Efficiency

Q: My drug loading efficiency is consistently low. What could be the cause and how can I improve it?

A: Low drug loading is a common issue that can stem from several factors. Follow this guide to troubleshoot the problem.

Troubleshooting Decision Tree for Low Drug Loading Efficiency

G Troubleshooting: Low Drug Loading Efficiency start Start: Low Drug Loading method Which loading method are you using? start->method coprecipitation Co-precipitation method->coprecipitation Co-precipitation ion_exchange Ion Exchange method->ion_exchange Ion Exchange reconstruction Reconstruction method->reconstruction Reconstruction ph_check Is the pH optimal for your drug's charge? coprecipitation->ph_check precursor_check Is your LDH precursor free of strongly bound anions (e.g., CO3^2-)? ion_exchange->precursor_check calcination_check Are the calcination temperature and time appropriate? reconstruction->calcination_check carbonate_check Are you working under an inert atmosphere (e.g., N2)? ph_check->carbonate_check Yes adjust_ph Adjust pH to ensure the drug is anionic and stable. ph_check->adjust_ph No use_inert Use decarbonated water and a N2 atmosphere to prevent carbonate contamination. carbonate_check->use_inert No increase_drug_conc Increase the initial drug concentration in the reaction mixture. carbonate_check->increase_drug_conc Yes affinity_check Does your drug have a high affinity for the LDH interlayer? precursor_check->affinity_check Yes synthesize_no3_cl Synthesize LDH with easily exchangeable anions like NO3- or Cl-. precursor_check->synthesize_no3_cl No increase_time_temp Increase reaction time and/or temperature to improve exchange kinetics. affinity_check->increase_time_temp Low modify_solvent Try using a different solvent system to improve drug solubility and interaction. affinity_check->modify_solvent Consider rehydration_check Is the rehydration pH and time sufficient? calcination_check->rehydration_check Yes optimize_calcination Optimize calcination conditions (typically 400-500°C) to form reactive mixed metal oxides. calcination_check->optimize_calcination No optimize_rehydration Optimize rehydration conditions. Ensure sufficient time for LDH layer reformation. rehydration_check->optimize_rehydration No

Caption: Troubleshooting workflow for low drug loading efficiency.

Issue 2: Poor Crystallinity of the LDH-Drug Hybrid

Q: The PXRD pattern of my drug-loaded LDH shows broad and weak peaks, indicating low crystallinity. Why is this happening and how can I improve it?

A: Poor crystallinity can affect the stability and release properties of your material.

  • For Co-precipitation:

    • Aging/Hydrothermal Treatment: The crystallinity of LDHs prepared by co-precipitation can often be improved by aging the suspension at an elevated temperature (e.g., 60-100°C) for several hours or by applying a hydrothermal treatment.[2][15]

    • pH Control: Maintaining a constant and optimal pH during precipitation is crucial.[16][17] Fluctuations in pH can lead to the formation of amorphous phases.[18] Using methods like precipitation at low supersaturation can yield LDHs with higher crystallinity.[4]

  • For Ion Exchange: The crystallinity is largely dependent on the parent LDH. Ensure your starting LDH material is highly crystalline. The exchange process itself, especially with bulky drug molecules, can sometimes lead to a decrease in crystallinity. Optimizing the exchange conditions (temperature, time, solvent) may help preserve the structure.

  • For Reconstruction: The crystallinity of reconstructed LDHs can sometimes be lower than that of materials prepared by other methods.[7] The conditions of rehydration, including time and temperature, can be optimized to improve the ordering of the reformed layers.

Quantitative Data on Drug Loading

The following tables summarize reported drug loading values for various drugs intercalated into LDHs using different methods. This data can serve as a benchmark for your experiments.

Table 1: Drug Loading via Co-precipitation Method

DrugLDH CompositionDrug Loading (wt%)Reference
IbuprofenMgAl-LDH~33%[1]
NaproxenMgAl-LDH-[1][2]
DiclofenacZnAl-LDH41.8%[4]
IndomethacinMgAl-LDH48.4%[4]
DoxorubicinMgAl-LDH734%[19]

Table 2: Drug Loading via Ion Exchange Method

DrugLDH CompositionDrug Loading (wt%)Reference
IbuprofenMgAl-LDH~33%[1]
MethotrexateZnAl-LDH-[4]
Gallic AcidZnAl-LDH42.2%[4]
IndomethacinMgAl-LDH7.83% - 13.98%[4]

Table 3: Drug Loading via Reconstruction Method

DrugLDH CompositionDrug Loading (wt%)Reference
IbuprofenMgAl-LDH13%[1]
CamptothecinMgAl-LDH-[4]
FenbufenMgAl-LDH-[1]

Note: Drug loading can be reported in various ways (e.g., wt%, loading efficiency, loading capacity). The values presented here are as reported in the cited literature and may not be directly comparable without further context.

Experimental Protocols

Protocol 1: Drug Loading by Co-precipitation

This protocol describes a general procedure for intercalating an anionic drug into a MgAl-LDH.

Experimental Workflow: Co-precipitation Method

G cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Aging & Isolation sol_A Solution A: Mg(NO3)2·6H2O + Al(NO3)3·9H2O in decarbonated water reaction Add Sol A dropwise to Sol B under vigorous stirring and N2 atmosphere. Maintain constant pH (e.g., 8-10) with NaOH solution. sol_A->reaction sol_B Solution B: Anionic Drug + NaOH in decarbonated water sol_B->reaction aging Age the resulting slurry at elevated temperature (e.g., 70°C) for 18 hours. reaction->aging centrifuge Centrifuge/Filter aging->centrifuge wash Wash with decarbonated water and ethanol (B145695) centrifuge->wash dry Dry in oven (e.g., 60°C) wash->dry product Final Product: Drug-LDH Nanohybrid dry->product

Caption: Step-by-step workflow for the co-precipitation method.

Methodology:

  • Prepare Solutions:

    • Solution A: Dissolve stoichiometric amounts of MII (e.g., Mg(NO₃)₂·6H₂O) and MIII (e.g., Al(NO₃)₃·9H₂O) salts in decarbonated water. The MII:MIII molar ratio typically ranges from 2:1 to 4:1.

    • Solution B: Dissolve the anionic drug and a base (e.g., NaOH) in decarbonated water.

  • Co-precipitation Reaction:

    • Under a nitrogen atmosphere and vigorous stirring, add Solution A dropwise to Solution B.

    • Simultaneously, add an alkaline solution (e.g., 2 M NaOH) to maintain a constant pH (typically between 8 and 10).[17]

  • Aging:

    • Age the resulting slurry at an elevated temperature (e.g., 70°C) for a period of time (e.g., 18 hours) to improve crystallinity.[4]

  • Isolation and Purification:

    • Separate the precipitate by centrifugation or filtration.

    • Wash the product repeatedly with decarbonated water and ethanol to remove unreacted precursors and surface-adsorbed drug.

    • Dry the final product in an oven at a suitable temperature (e.g., 60°C).[4]

Protocol 2: Drug Loading by Ion Exchange

This protocol outlines the loading of a drug into a pre-synthesized LDH-NO₃ precursor.

Experimental Workflow: Ion Exchange Method

G cluster_0 Preparation cluster_1 Exchange Reaction cluster_2 Isolation ldh_suspension Disperse pre-synthesized LDH-NO3 in decarbonated water reaction Add drug solution to LDH suspension. Stir vigorously under N2 atmosphere for several hours (e.g., 3-24h) at a controlled temperature. ldh_suspension->reaction drug_solution Prepare an aqueous solution of the anionic drug drug_solution->reaction centrifuge Centrifuge/Filter reaction->centrifuge wash Wash with decarbonated water and ethanol centrifuge->wash dry Dry in oven (e.g., 60°C) wash->dry product Final Product: Drug-LDH Nanohybrid dry->product

Caption: Step-by-step workflow for the ion exchange method.

Methodology:

  • Prepare LDH Precursor: Synthesize an LDH with an easily exchangeable anion, such as nitrate (B79036) (LDH-NO₃) or chloride (LDH-Cl), using a standard co-precipitation method.

  • Prepare Solutions:

    • Disperse the synthesized LDH precursor in decarbonated water.

    • Prepare a separate solution of the drug in decarbonated water. The concentration should be in excess to drive the ion exchange equilibrium.

  • Ion Exchange Reaction:

    • Add the drug solution to the LDH suspension under a nitrogen atmosphere.

    • Stir the mixture vigorously for an extended period (e.g., 3 to 24 hours) at room or elevated temperature. The optimal time and temperature depend on the specific drug and LDH.[4]

  • Isolation and Purification:

    • Separate the solid product by centrifugation or filtration.

    • Wash the product thoroughly with decarbonated water and ethanol to remove exchanged nitrate/chloride ions and non-intercalated drug.

    • Dry the final product in an oven.

Protocol 3: Drug Loading by Reconstruction

This protocol describes loading a drug via the calcination-rehydration "memory effect".

Experimental Workflow: Reconstruction Method

G cluster_0 Calcination cluster_1 Rehydration cluster_2 Aging & Isolation calcination Calcine pre-synthesized LDH-CO3 (e.g., at 500°C for 4 hours) to form a mixed metal oxide (MMO). rehydration Disperse the MMO powder in an aqueous solution of the anionic drug. Stir under N2 atmosphere at room temp. calcination->rehydration aging Age the suspension for a period (e.g., 24 hours) to allow for full reconstruction of the LDH structure. rehydration->aging centrifuge Centrifuge/Filter aging->centrifuge wash Wash with decarbonated water and ethanol centrifuge->wash dry Dry in oven (e.g., 60°C) wash->dry product Final Product: Drug-LDH Nanohybrid dry->product

Caption: Step-by-step workflow for the reconstruction method.

Methodology:

  • Prepare Mixed Metal Oxide (MMO):

    • Take a pre-synthesized LDH (e.g., LDH-CO₃) and calcine it in a furnace. A typical condition is 450-500°C for 3-5 hours.[6] This process removes interlayer water and anions and dehydroxylates the layers, forming a mixed metal oxide.[4]

  • Prepare Drug Solution:

    • Dissolve the drug in decarbonated water.

  • Reconstruction/Rehydration:

    • Disperse the calcined MMO powder into the drug solution.

    • Stir the suspension vigorously under a nitrogen atmosphere at room temperature. The layered structure will reform, intercalating the drug anions from the solution.[1][4]

  • Aging and Isolation:

    • Allow the suspension to age (e.g., for 24 hours) to ensure complete reconstruction.

    • Separate, wash, and dry the resulting LDH-drug hybrid as described in the previous protocols.

References

Technical Support Center: Strategies to Improve the Dispersion of LDH in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dispersing Layered Double Hydroxides (LDHs) in polymer matrices.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to poor LDH dispersion in your polymer composites.

Problem: My LDH is not dispersing well in the polymer matrix, leading to large agglomerates.

Poor dispersion is a frequent challenge, primarily due to the inherent incompatibility between the hydrophilic nature of LDHs and the hydrophobic nature of many polymers.[1] This leads to LDH particles clumping together (agglomerating) rather than distributing evenly throughout the polymer.

Troubleshooting Workflow

References

Validation & Comparative

A Comparative Analysis of Mg-Al Layered Double Hydroxides and Activated Carbon for Adsorption Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the adsorptive properties of Mg-Al Layered Double Hydroxides (LDH) and Activated Carbon (AC), providing a detailed comparison of their performance, experimental protocols, and underlying mechanisms.

In the pursuit of efficient and cost-effective purification and separation technologies, the choice of adsorbent material is paramount. Among the myriad of options, Mg-Al Layered Double Hydroxides (LDH) and Activated Carbon (AC) have emerged as prominent candidates due to their distinct surface chemistries and porous structures. This guide offers an objective, data-driven comparison of these two materials, empowering researchers to make informed decisions for their specific adsorption needs.

Performance Comparison: A Quantitative Overview

The adsorption capacity of an adsorbent is a critical performance metric. The following tables summarize the reported maximum adsorption capacities (q_max) of Mg-Al LDH and Activated Carbon for a range of common pollutants under various experimental conditions.

AdsorbentPollutantAdsorption Capacity (mg/g)Reference
Mg-Al LDHCongo Red65[1]
Mg-Al LDH/Cuttlebone CompositeCongo Red380[2]
Activated CarbonCongo RedNot explicitly stated in direct comparison[1]
Starch-impregnated MgAl-LDHMethylene Blue114.94[3]
MgAl-LDH/BiocharMethylene Blue406.47[4]
Mg-Al LDHMethyl Orange148.0[5]
Activated CarbonMethyl Orange42.6[6]
Mg-Al LDH doped Activated CarbonLead (Pb)94.6[5]
MgFe-LDH@BBCadmium (Cd)869.6[7]
MgFe-LDH@BBZinc (Zn)414.9
Activated CarbonCopper (Cu)68.02
MgAlFe-LDH CompositePhenol (B47542)216.76[1]
Activated CarbonPhenol95% removal (initial conc. not specified)[8]
AC/MgAl-3 LDH CompositePhosphate337.2[9]

Note: Direct comparison of adsorption capacities can be challenging due to variations in experimental conditions across different studies. The data presented here is for illustrative purposes. For a definitive comparison, it is recommended to conduct side-by-side experiments under identical conditions.

Experimental Protocols: A Guide to Comparative Analysis

To facilitate a direct and fair comparison of Mg-Al LDH and Activated Carbon, the following standardized experimental protocols are recommended.

Synthesis and Preparation of Adsorbents

a) Mg-Al LDH Synthesis (Co-precipitation Method)

A solution of Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O (with a Mg²⁺/Al³⁺ molar ratio typically between 2:1 and 4:1) is prepared in deionized water. This solution is then added dropwise to a separate solution of Na₂CO₃ and NaOH under vigorous stirring, maintaining a constant pH (typically between 9 and 10). The resulting slurry is aged, filtered, washed with deionized water until neutral pH, and dried in an oven.

b) Activated Carbon Preparation

Activated carbon can be prepared from a variety of carbonaceous precursors (e.g., coconut shells, wood, coal). The process generally involves two main steps:

  • Carbonization: The raw material is pyrolyzed in an inert atmosphere at high temperatures (typically 600-900°C) to remove volatile components.

  • Activation: The carbonized material is then activated, either physically (using steam or CO₂) or chemically (using agents like H₃PO₄ or KOH) at elevated temperatures to develop the porous structure and increase the surface area. The activated product is then washed and dried.

Characterization of Adsorbents

To understand the physical and chemical properties of the prepared adsorbents, the following characterization techniques are essential:

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, pore volume, and pore size distribution.

Batch Adsorption Experiments

Batch adsorption studies are performed to evaluate the adsorption capacity of the materials.[10]

  • Preparation of Stock Solution: A stock solution of the target pollutant is prepared at a known concentration.

  • Adsorption Procedure: A fixed amount of adsorbent (e.g., 0.1 g) is added to a series of flasks containing a fixed volume (e.g., 50 mL) of the pollutant solution at varying initial concentrations.

  • Equilibration: The flasks are agitated at a constant temperature for a predetermined time to reach equilibrium.

  • Analysis: After equilibration, the solid and liquid phases are separated by centrifugation or filtration. The final concentration of the pollutant in the supernatant is determined using an appropriate analytical technique (e.g., UV-Vis spectrophotometry for dyes, Atomic Absorption Spectroscopy for heavy metals).

  • Calculation of Adsorption Capacity: The amount of pollutant adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) is calculated using the following equation:

    q_e = (C_o - C_e) * V / m

    where:

    • C_o is the initial pollutant concentration (mg/L)

    • C_e is the equilibrium pollutant concentration (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

Adsorption Mechanisms: A Visual Explanation

The distinct adsorption behaviors of Mg-Al LDH and Activated Carbon stem from their fundamentally different interaction mechanisms with pollutants.

Adsorption_Mechanisms cluster_LDH Mg-Al LDH Adsorption Mechanisms cluster_AC Activated Carbon Adsorption Mechanisms LDH_Surface Positively Charged LDH Surface (Brucite-like layers) Electrostatic_Attraction Electrostatic Attraction LDH_Surface->Electrostatic_Attraction Surface_Complexation Surface Complexation LDH_Surface->Surface_Complexation Anion_Exchange Anion Exchange (Interlayer anions) Precipitation Surface Precipitation Pollutant_Anion Anionic Pollutant Pollutant_Anion->Anion_Exchange Intercalation Pollutant_Anion->Electrostatic_Attraction Pollutant_Cation Cationic Pollutant Pollutant_Cation->Surface_Complexation Pollutant_Cation->Precipitation e.g., hydroxides AC_Surface Porous Carbon Matrix (Large Surface Area) Physical_Adsorption Physical Adsorption (van der Waals forces) AC_Surface->Physical_Adsorption Chemisorption Chemisorption (Surface functional groups) AC_Surface->Chemisorption Pollutant_Organic Organic Pollutant Pollutant_Organic->Physical_Adsorption Pollutant_Inorganic Inorganic Pollutant Pollutant_Inorganic->Chemisorption

Caption: A diagram illustrating the primary adsorption mechanisms for Mg-Al LDH and Activated Carbon.

Experimental and Logical Workflows

The process of comparing adsorbents follows a logical workflow, from synthesis and characterization to data analysis and interpretation.

Comparative_Adsorption_Workflow cluster_preparation Adsorbent Preparation cluster_characterization Characterization cluster_adsorption_exp Adsorption Experiments cluster_analysis Data Analysis LDH_Synth Mg-Al LDH Synthesis (Co-precipitation) XRD XRD LDH_Synth->XRD FTIR FTIR LDH_Synth->FTIR SEM SEM LDH_Synth->SEM BET BET LDH_Synth->BET AC_Prep Activated Carbon Preparation (Carbonization & Activation) AC_Prep->XRD AC_Prep->FTIR AC_Prep->SEM AC_Prep->BET Batch_Studies Batch Adsorption Studies (Varying concentrations, pH, temp) XRD->Batch_Studies Kinetic_Studies Kinetic Studies (Adsorption rate) XRD->Kinetic_Studies FTIR->Batch_Studies FTIR->Kinetic_Studies SEM->Batch_Studies SEM->Kinetic_Studies BET->Batch_Studies BET->Kinetic_Studies Isotherm_Modeling Isotherm Modeling (Langmuir, Freundlich) Batch_Studies->Isotherm_Modeling Kinetic_Modeling Kinetic Modeling (Pseudo-first-order, Pseudo-second-order) Kinetic_Studies->Kinetic_Modeling Comparative_Analysis Comparative Performance Analysis Isotherm_Modeling->Comparative_Analysis Kinetic_Modeling->Comparative_Analysis

Caption: A workflow diagram outlining the key steps in a comparative analysis of adsorbent materials.

Conclusion

Both Mg-Al LDH and Activated Carbon are effective adsorbents, but their suitability depends on the specific application and the nature of the pollutant. Mg-Al LDH, with its positively charged layers and anion exchange capacity, generally excels in the removal of anionic species. In contrast, the high surface area and tunable porosity of Activated Carbon make it a versatile adsorbent for a wide range of organic and, to a lesser extent, inorganic pollutants, primarily through physical adsorption.

This guide provides a foundational framework for the comparative analysis of these two materials. By following the outlined experimental protocols and understanding the underlying adsorption mechanisms, researchers can effectively evaluate and select the optimal adsorbent for their specific needs, contributing to the advancement of more efficient and sustainable purification technologies.

References

A Comparative Guide to the Synthesis of Layered Double Hydroxides: Co-precipitation vs. Hydrothermal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthesis method for Layered Double Hydroxides (LDHs) is a critical decision that dictates the physicochemical properties and, ultimately, the performance of the final material. This guide provides an objective comparison of two of the most common and versatile methods for LDH synthesis: co-precipitation and hydrothermal synthesis. We will delve into the experimental protocols, present comparative data on material characteristics, and visualize the procedural and logical differences between these techniques.

Experimental Protocols

The synthesis of LDHs by both co-precipitation and hydrothermal methods involves the controlled precipitation of divalent and trivalent metal cations in an alkaline solution. However, the specific conditions and subsequent treatments differ significantly, leading to distinct material properties.

Co-precipitation Method

The co-precipitation method is widely utilized due to its relative simplicity and scalability.[1][2] It typically involves the direct precipitation of metal hydroxides from a solution containing the desired metal salts. The process can be broadly categorized into two approaches: co-precipitation at a variable pH and co-precipitation at a constant pH, with the latter being more common for achieving a more homogeneous product.[3][4]

Protocol for Co-precipitation at Constant pH:

  • Preparation of Salt Solution: An aqueous solution containing the desired divalent (e.g., Mg²⁺, Zn²⁺, Co²⁺, Ni²⁺) and trivalent (e.g., Al³⁺, Fe³⁺, Cr³⁺) metal salts (often nitrates or chlorides) is prepared at a specific molar ratio (typically M²⁺:M³⁺ from 2:1 to 4:1).[5][6]

  • Preparation of Alkaline Solution: A separate aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), often in combination with sodium carbonate (Na₂CO₃), is prepared.[6][7]

  • Precipitation: The metal salt solution is added dropwise to the alkaline solution under vigorous stirring. Throughout the addition, the pH of the reaction mixture is maintained at a constant value (typically between 8 and 10) by the controlled addition of the alkaline solution.[6][7]

  • Aging: The resulting slurry is aged at a specific temperature (ranging from room temperature to around 70°C) for a defined period (typically 18-24 hours) to allow for crystal growth and improved crystallinity.[5][6]

  • Washing and Drying: The precipitate is then collected by centrifugation or filtration, washed thoroughly with deionized water to remove excess salts, and finally dried in an oven.[8]

Hydrothermal Synthesis

Hydrothermal synthesis involves crystallization of materials from aqueous solutions under high temperature and pressure. This method is often employed to produce highly crystalline and well-defined LDH nanoparticles.[9][10] It can be used as a primary synthesis route or as a post-treatment step for materials initially prepared by co-precipitation to enhance their crystallinity.[3][9]

Protocol for Hydrothermal Synthesis:

  • Preparation of Precursor Slurry: A precursor suspension is prepared, which can be a freshly precipitated slurry from a co-precipitation step (without the aging step) or a mixture of metal oxides in water.[11][12]

  • Autoclave Treatment: The precursor slurry is transferred into a Teflon-lined stainless-steel autoclave.[8]

  • Heating: The autoclave is sealed and heated to a specific temperature, typically ranging from 100°C to 180°C, for a duration of several hours to days.[8][13] The elevated temperature and pressure facilitate the dissolution and recrystallization of the LDH, leading to larger and more perfect crystals.[9]

  • Cooling and Collection: After the hydrothermal treatment, the autoclave is cooled down to room temperature.

  • Washing and Drying: The resulting solid product is collected, washed extensively with deionized water, and dried.

Performance Comparison: Co-precipitation vs. Hydrothermal Synthesis

The choice of synthesis method has a profound impact on the key characteristics of the resulting LDH materials. The following table summarizes the typical differences observed between LDHs synthesized by co-precipitation and hydrothermal methods based on experimental data from various studies.

PropertyCo-precipitationHydrothermal Synthesis
Crystallinity Generally lower to moderate, can be improved with aging.[9]High, with sharp and intense diffraction peaks.[10]
Particle Size Typically smaller, often in the nanometer range, but can be prone to aggregation.[4]Larger, more well-defined crystals, often with hexagonal morphology.[9]
Morphology Often consists of agglomerated platelets or poorly defined structures.Well-defined morphologies, such as hexagonal platelets or flower-like structures.[9]
Surface Area Can be high due to smaller particle size, but may decrease with significant aggregation.[4]Generally lower than co-precipitated LDHs due to larger crystal size.
Thermal Stability Varies, but often lower than hydrothermally synthesized LDHs.Higher due to greater crystallinity and more ordered structure.[6]
Purity Can be high, especially with careful control of pH and washing.[1]Generally high, as the process promotes the formation of a stable crystalline phase.

Visualizing the Synthesis and Comparison

To better illustrate the experimental workflows and the key distinctions between the two methods, the following diagrams are provided.

experimental_workflows cluster_coprecipitation Co-precipitation Synthesis cluster_hydrothermal Hydrothermal Synthesis cp1 Metal Salt Solution cp3 Co-precipitation (Constant pH) cp1->cp3 cp2 Alkaline Solution cp2->cp3 cp4 Aging cp3->cp4 cp5 Washing & Drying cp4->cp5 cp6 LDH Product (Co-precipitation) cp5->cp6 ht1 Precursor Slurry ht2 Autoclave Treatment ht1->ht2 ht3 Heating (High T & P) ht2->ht3 ht4 Cooling ht3->ht4 ht5 Washing & Drying ht4->ht5 ht6 LDH Product (Hydrothermal) ht5->ht6

Caption: Experimental workflows for co-precipitation and hydrothermal synthesis of LDHs.

comparison_diagram cluster_main Comparative Characteristics of LDH Synthesis Methods coprecipitation Co-precipitation crystallinity_low Lower Crystallinity coprecipitation->crystallinity_low size_small Smaller Particle Size coprecipitation->size_small morphology_poor Less Defined Morphology coprecipitation->morphology_poor surface_area_high Higher Surface Area coprecipitation->surface_area_high hydrothermal Hydrothermal crystallinity_high Higher Crystallinity hydrothermal->crystallinity_high size_large Larger Particle Size hydrothermal->size_large morphology_good Well-Defined Morphology hydrothermal->morphology_good surface_area_low Lower Surface Area hydrothermal->surface_area_low

Caption: Key characteristic differences between LDHs from co-precipitation and hydrothermal methods.

Conclusion

  • Co-precipitation is a versatile and straightforward method that is well-suited for producing nano-sized LDH particles with high surface area, which can be advantageous for applications such as catalysis and adsorption.[4][7] However, achieving high crystallinity can be challenging.

  • Hydrothermal synthesis excels in producing highly crystalline LDHs with well-defined morphologies and larger crystal sizes.[9][10] These characteristics are often desirable for applications requiring high thermal stability and well-ordered structures, such as in drug delivery and as polymer additives.

The optimal choice of synthesis method will ultimately depend on the specific requirements of the intended application. For researchers and professionals in drug development, the ability to tailor the properties of LDHs by selecting the appropriate synthesis route is a powerful tool in the design of advanced materials.

References

comparison of different layered double hydroxides for catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Layered Double Hydroxides for Catalysis

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of anionic clays (B1170129) that have garnered significant attention in the field of catalysis. Their unique layered structure, compositional flexibility, and tunable acid-base properties make them highly versatile as catalysts and catalyst precursors. This guide provides a comparative overview of different LDH compositions, focusing on their catalytic performance in various chemical transformations.

The general formula of LDHs is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M(II) represents a divalent cation (e.g., Mg²⁺, Ni²⁺, Co²⁺, Zn²⁺) and M(III) is a trivalent cation (typically Al³⁺). The choice of these cations significantly influences the catalytic activity of the material. This guide will focus on the comparison of Mg-Al, Ni-Al, Co-Al, and Zn-Al LDHs, which are some of the most commonly studied systems.

Data Presentation: A Comparative Analysis of Catalytic Performance

The catalytic efficacy of LDHs is highly dependent on the specific reaction. Below are tables summarizing the performance of different LDH-based catalysts in key catalytic applications, including CO₂ hydrogenation, aldol (B89426) condensation, and oxidation reactions.

Table 1: Performance of LDH-Derived Catalysts in CO₂ Hydrogenation

Catalyst PrecursorCO₂ Conversion (%)Selectivity (%)Reaction ConditionsReference
Co-Al LDH80.3CH₄: 98.7T = 400 °C, P = 20 bar, H₂/CO₂ = 4[1]
Co-Al-Fe LDH71.7C₂⁺: 15.6, CH₄: 84.4T = 400 °C, P = 20 bar, H₂/CO₂ = 4[1]
Cu-Al LDH23.0CO: 89.7T = 400 °C, P = 20 bar, H₂/CO₂ = 4[1]
Zn-Al-Fe LDH55.4C₂⁺: 35.7, CH₄: 42.8T = 400 °C, P = 20 bar, H₂/CO₂ = 4[1]
CuZnGa-LDH-Methanol STY: 0.6 g/(g_cat·h)T = 250 °C, P = 50 bar, H₂/CO₂ = 3[2][3]

Note: Data for LDH-derived mixed oxides after calcination and reduction. C₂⁺ refers to hydrocarbons with two or more carbon atoms. STY stands for Space-Time Yield.

Table 2: Catalytic Performance of LDHs in Aldol Condensation of Furfural with Acetone

CatalystFurfural Conversion (%)FAc Yield (%)Reaction ConditionsReference
Mg-Al LDH (Mg/Al=2.5)95.0-T = 120 °C, 5 h, Acetone/Furfural = 20[4][5]
Mg-Al LDH (Mg/Al=3.0)90.0-T = 120 °C, 5 h, Acetone/Furfural = 20[4][5]
Mg-Al LDH (Mg/Al=4.0)85.0-T = 120 °C, 5 h, Acetone/Furfural = 20[4][5]

Note: FAc refers to 4-(2-furyl)-3-buten-2-one, the primary condensation product.

Table 3: Catalytic Performance of LDHs in Aerial Oxidation of Alcohols

CatalystSubstrateConversion (%)Selectivity (%)ProductReference
CuAl-LDHBenzyl Alcohol5598Benzaldehyde[6]
CoAl-LDHBenzyl Alcohol4297Benzaldehyde[6]
NiAl-LDHBenzyl Alcohol3596Benzaldehyde[6]
ZnAl-LDHBenzyl Alcohol2895Benzaldehyde[6]
CuAl-LDHCyclohexanol4885Adipic Acid[6]
CoAl-LDHCyclohexanol3882Adipic Acid[6]

Note: Reactions were carried out with air oxygen under solvent-free conditions at the boiling temperature of the respective alcohol.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic studies. Below are representative protocols for the synthesis of LDHs and a general procedure for catalytic testing.

Synthesis of LDHs by Co-precipitation

The co-precipitation method is the most common and straightforward technique for synthesizing LDHs.[7]

Protocol for Mg-Al-CO₃ LDH (Mg/Al = 3):

  • Solution A Preparation: Dissolve magnesium nitrate (B79036) hexahydrate (e.g., 38.46 g) and aluminum nitrate nonahydrate (e.g., 18.76 g) in deionized water (e.g., 180 mL).[8]

  • Solution B Preparation: Dissolve sodium hydroxide (B78521) (e.g., 13.64 g) and sodium carbonate (e.g., 11.31 g) in deionized water (e.g., 80 mL).[8]

  • Co-precipitation: Slowly add Solution A and Solution B simultaneously into a reactor containing deionized water under vigorous stirring. Maintain a constant pH of approximately 10 by adjusting the addition rate of the alkaline solution (Solution B).[9][10]

  • Aging: Heat the resulting slurry to 60-80°C and maintain this temperature for 18-24 hours with continuous stirring. This aging step promotes better crystallinity.[9][10]

  • Washing: After cooling, filter the precipitate and wash it repeatedly with hot deionized water until the pH of the filtrate is neutral (pH ≈ 7). This removes residual salts.[9]

  • Drying: Dry the obtained solid in an oven at 80-100°C overnight.

This protocol can be adapted for other LDH compositions (e.g., Ni-Al, Co-Al, Zn-Al) by using the corresponding metal nitrate salts in Solution A.

Hydrothermal Synthesis of LDHs

Hydrothermal synthesis can yield LDHs with higher crystallinity and controlled morphologies.[11][12]

Protocol for Ni-Al-LDH Nanorods:

  • Precursor Solution: Prepare an aqueous solution containing nickel nitrate and aluminum nitrate with the desired Ni/Al molar ratio.

  • pH Adjustment: Add a base solution (e.g., ammonium (B1175870) hydroxide or NaOH) dropwise to the precursor solution under stirring until a pH of ~10.0 is reached, forming a slurry.[11][12]

  • Hydrothermal Treatment: Transfer the slurry into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for 12-18 hours.[11][12]

  • Work-up: After the autoclave cools down to room temperature, collect the precipitate by centrifugation or filtration.

  • Washing and Drying: Wash the product thoroughly with deionized water and ethanol, then dry it in an oven at a suitable temperature (e.g., 60-80°C).

General Protocol for Catalytic Activity Testing (Batch Reactor)
  • Reactor Setup: Place a specific amount of the LDH catalyst (e.g., 0.1 g) into a batch reactor (e.g., a three-necked flask or a Parr autoclave).

  • Reactant Addition: Add the reactants and any solvent to the reactor. For example, in the aldol condensation of furfural, a mixture of furfural, acetone, and a solvent (if not solvent-free) would be added.[4][5]

  • Reaction Conditions: Seal the reactor and bring it to the desired reaction temperature (e.g., 120°C) and pressure (if applicable) under constant stirring.

  • Sampling: Take aliquots of the reaction mixture at specific time intervals using a syringe with a filter to remove catalyst particles.

  • Product Analysis: Analyze the collected samples using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of reactants and the selectivity towards different products.

  • Catalyst Recovery: After the reaction, the solid catalyst can be recovered by filtration or centrifugation, washed, dried, and potentially reused to test its stability.

Visualizing Catalysis with LDHs

Diagrams created using Graphviz provide a clear visual representation of workflows and conceptual relationships in LDH catalysis.

LDH_Synthesis_Workflow General Workflow for LDH Catalyst Synthesis and Testing cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Catalytic Testing prep_sol Prepare Metal Salt (M(II), M(III)) and Alkaline Solutions coprecip Co-precipitation (Constant pH) prep_sol->coprecip Mix under stirring aging Aging / Hydrothermal Treatment coprecip->aging Formed slurry wash_dry Washing and Drying aging->wash_dry Crystallized LDH calcination Calcination (optional) (to form Mixed Metal Oxide) wash_dry->calcination Pristine LDH xrd XRD (Structure) wash_dry->xrd sem_tem SEM/TEM (Morphology) wash_dry->sem_tem bet BET (Surface Area) wash_dry->bet reactor Load Catalyst and Reactants into Reactor wash_dry->reactor Pristine Catalyst tpd CO₂/NH₃-TPD (Acidity/Basicity) calcination->tpd calcination->reactor Active Catalyst reaction Set Reaction Conditions (T, P, Time) reactor->reaction analysis Product Analysis (GC, HPLC) reaction->analysis Sampling recycle Catalyst Recovery and Reuse analysis->recycle Evaluate Performance

Caption: A flowchart illustrating the key stages from LDH synthesis to catalytic performance evaluation.

LDH_Catalysis_Mechanism Conceptual Mechanism of LDH-Catalyzed Reaction cluster_catalyst LDH Catalyst Surface reactant Reactant(s) adsorption Reactant Adsorption and Activation reactant->adsorption Diffusion to surface product Product(s) active_site Active Site (e.g., Basic OH⁻ group or Lewis acid Mⁿ⁺) active_site->adsorption surface_reaction Surface Reaction adsorption->surface_reaction desorption Product Desorption surface_reaction->desorption desorption->product Diffusion from surface desorption->active_site Regeneration

Caption: A simplified diagram showing the steps involved in a heterogeneous catalytic cycle on an LDH surface.

LDH_Selection_Tree Decision Guide for LDH Catalyst Selection cluster_base High Basicity Needed cluster_redox Redox-Active Metals Needed cluster_photo Semiconducting Properties Needed start Target Catalytic Reaction q_type Reaction Type? start->q_type base_cat Base-Catalyzed (e.g., Aldol Condensation) q_type->base_cat Base-driven redox_cat Redox/Oxidation (e.g., Alcohol Oxidation) q_type->redox_cat Redox photo_cat Photocatalysis (e.g., Pollutant Degradation) q_type->photo_cat Light-driven mg_al Mg-Al LDH (Strong basic sites) base_cat->mg_al co_ni_cu Co-Al, Ni-Al, or Cu-Al LDH (Variable valence states) redox_cat->co_ni_cu zn_al Zn-Al LDH (Wider bandgap) photo_cat->zn_al

References

Electrochemical Validation of LDH-Based Corrosion Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Layered Double Hydroxides (LDHs) have emerged as a promising class of materials for advanced corrosion protection, offering an environmentally friendly alternative to traditional methods such as those based on chromates. Their unique layered structure allows for the intercalation of corrosion inhibitors, which can be released on-demand in response to corrosive stimuli, providing a "smart" self-healing functionality. Furthermore, the LDH structure itself can act as a physical barrier and trap aggressive ions like chlorides. This guide provides an objective comparison of the electrochemical performance of LDH-based coatings with other alternatives, supported by experimental data and detailed methodologies.

Comparative Performance Analysis

The efficacy of a corrosion protection system is quantified through electrochemical parameters such as the corrosion potential (Ecorr) and the corrosion current density (icorr). A higher (more positive) Ecorr and a lower icorr generally indicate superior corrosion resistance. The following table summarizes these key performance indicators for various LDH-based coatings compared to uncoated substrates and traditional coatings.

Coating SystemSubstrateCorrosive MediumEcorr (V vs. SCE)icorr (A/cm²)Reference
LDH-Based Coatings
MgAl-CO₃²⁻-LDHAZ31 Mg Alloy3.5 wt% NaCl-1.521.29 x 10⁻⁵[1][2]
MgAl-LDH-TTABAZ31 Mg Alloy3.5 wt% NaCl-0.921.09 x 10⁻⁸[1][2]
Modified Zaccagnaite LDH (5 layers)Steel3.5 wt% NaCl+0.126 (shift)Reduced by 82%[3][4]
Traditional Coatings
Chromate Conversion CoatingAA2024 Al AlloySalt SpraySignificant PittingNot specified[5]
UncoatedMild Steel3.5 wt% NaCl-658.2 mV vs. SCE10.20 µA/cm²[No specific source]
PVDF Organic CoatingMild Steel3.5 wt% NaCl-82.90 mV vs. SCE16.40 x 10⁻³ µA/cm²[No specific source]

Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Mechanism of LDH-Based Corrosion Protection

LDH-based coatings offer a multi-faceted approach to corrosion inhibition, which is a significant advantage over simple barrier coatings. The primary protection mechanisms are illustrated in the diagram below.

LDH_Protection_Mechanism cluster_coating LDH-Based Coating cluster_environment Corrosive Environment LDH_Structure LDH Platelets Physical Barrier Metal_Substrate Metal Substrate LDH_Structure->Metal_Substrate Adhesion Layer Inhibitor Intercalated Corrosion Inhibitor Inhibitor->Metal_Substrate Forms Protective Film Ion_Exchange Anion Exchange Sites Ion_Exchange->Inhibitor Triggers Release Aggressive_Ions Aggressive Ions (e.g., Cl⁻) Aggressive_Ions->Ion_Exchange Trapped Water H₂O, O₂ Water->LDH_Structure:f1 Blocked

Multi-modal corrosion protection mechanism of LDH coatings.

Experimental Protocols

The electrochemical validation of corrosion protection coatings predominantly relies on two techniques: Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

1. Potentiodynamic Polarization

This technique measures the current response of a material to a controlled change in its electrical potential.

  • Electrochemical Cell: A standard three-electrode cell is used, comprising the coated sample as the working electrode, a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode, and a platinum or graphite (B72142) rod as the counter electrode.[3][6]

  • Electrolyte: A 3.5 wt% NaCl solution is commonly used to simulate a marine or saline environment.[3]

  • Procedure:

    • The working electrode is immersed in the electrolyte, and the open-circuit potential (OCP) is allowed to stabilize, typically for 30 to 60 minutes.[3]

    • A potential scan is then applied, starting from a potential cathodic to the OCP and scanning in the anodic direction.

    • The scan rate is typically slow, around 1 mV/s, to ensure the system remains in a quasi-steady state.[3]

  • Data Analysis: The resulting polarization curve (log(current density) vs. potential) is analyzed using the Tafel extrapolation method to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information on the barrier properties of the coating and the corrosion processes occurring at the metal-coating interface.

  • Electrochemical Cell: The same three-electrode setup as for potentiodynamic polarization is used.

  • Procedure:

    • The system is allowed to stabilize at the OCP.

    • A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the sample over a wide frequency range, typically from 100 kHz down to 10 mHz.[7]

  • Data Analysis: The impedance data is often presented as Bode and Nyquist plots. The data can be fitted to an equivalent electrical circuit model to extract quantitative parameters such as the coating resistance (Rc), charge transfer resistance (Rct), and coating capacitance (Cc). A high impedance modulus at low frequencies is indicative of good corrosion protection.

Experimental Workflow for Electrochemical Validation

The systematic evaluation of a new corrosion protection coating follows a standardized workflow to ensure reliable and reproducible results.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_testing 2. Electrochemical Testing cluster_analysis 3. Data Analysis & Interpretation start Start Substrate_Cleaning Substrate Cleaning (Degreasing, Etching) start->Substrate_Cleaning end End Coating_Application Coating Application (e.g., in-situ growth, dip-coating) Substrate_Cleaning->Coating_Application Curing_Drying Curing/Drying Coating_Application->Curing_Drying Cell_Setup Three-Electrode Cell Assembly Curing_Drying->Cell_Setup OCP_Stabilization OCP Stabilization (30-60 min) Cell_Setup->OCP_Stabilization EIS_Measurement EIS Measurement (100kHz to 10mHz) OCP_Stabilization->EIS_Measurement Polarization_Measurement Potentiodynamic Polarization (e.g., 1 mV/s scan rate) EIS_Measurement->Polarization_Measurement EEC_Modeling Equivalent Circuit Modeling (Rp, Cc) EIS_Measurement->EEC_Modeling Tafel_Analysis Tafel Analysis (Ecorr, icorr) Polarization_Measurement->Tafel_Analysis Performance_Comparison Performance Comparison Tafel_Analysis->Performance_Comparison EEC_Modeling->Performance_Comparison Performance_Comparison->end

Typical workflow for electrochemical validation of coatings.

References

A Comparative Guide to the Performance of Aluminum Magnesium Hydroxide as a Flame Retardant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of aluminum magnesium hydroxide (B78521) as a flame retardant against common alternatives such as aluminum hydroxide (ATH), magnesium hydroxide (MH), and huntite/hydromagnesite mixtures. The information is supported by experimental data and detailed methodologies to assist in material selection and development.

Executive Summary

Aluminum magnesium hydroxide, often utilized as a composite or a synergistic blend of aluminum hydroxide and magnesium hydroxide, offers a balanced and often enhanced flame retardant performance compared to the individual components. By combining the lower decomposition temperature of ATH for earlier flame retardant action with the higher thermal stability and greater heat absorption of MH, these composites can provide a broader temperature range of protection. This synergistic effect can lead to improved fire safety characteristics in various polymer systems, including reduced heat release rates and smoke production.

Flame Retardant Mechanisms

The primary flame retardant mechanism for aluminum hydroxide, magnesium hydroxide, and their composites is endothermic decomposition. When heated, these compounds decompose, releasing water vapor and forming a protective metal oxide layer.[1][2] This process combats fire through several actions:

  • Cooling Effect: The endothermic decomposition absorbs a significant amount of heat from the polymer, cooling the material and slowing down the rate of pyrolysis.[1][3]

  • Dilution Effect: The release of non-combustible water vapor dilutes the concentration of flammable gases and oxygen in the gas phase, inhibiting combustion.[1][2]

  • Barrier Formation: The resulting metal oxide residue (Al₂O₃ and/or MgO) forms a protective char layer on the polymer surface. This layer insulates the underlying material from heat and acts as a physical barrier, preventing the release of flammable volatiles.[4]

Magnesium hydroxide is noted for promoting a stronger char layer compared to aluminum hydroxide.[1] The combination of both in a composite material can leverage the strengths of each, leading to a more robust and effective fire barrier.[5]

G cluster_polymer Polymer Matrix cluster_fr Flame Retardant Action Heat Heat Polymer Polymer Heat->Polymer AlMg(OH)x Aluminum Magnesium Hydroxide Heat->AlMg(OH)x Triggers Decomposition Endothermic Decomposition AlMg(OH)x->Decomposition H2O Water Vapor (Dilution) Decomposition->H2O MetalOxide Metal Oxide Layer (Barrier) Decomposition->MetalOxide Cooling Cooling Effect Decomposition->Cooling Flame Flame H2O->Flame Dilutes Flammable Gases & Oxygen MetalOxide->Polymer Insulates & Protects Cooling->Polymer Slows Pyrolysis

Comparative Performance Data

The following tables summarize the key performance indicators for this compound and its alternatives in various polymer systems. The data is compiled from multiple sources and presented for comparative analysis.

Physical and Thermal Properties
PropertyAluminum Hydroxide (ATH)Magnesium Hydroxide (MH)This compound (Composite/Blend)Huntite/Hydromagnesite
Decomposition Temperature (°C) ~180 - 220[3]~330[1]>255 (for some composites)Hydromagnesite: ~220, Huntite: ~450
Heat of Decomposition (J/g) ~1050[3][6]~1389[3][6]Intermediate/SynergisticVaries with composition
Residue Al₂O₃MgOAl₂O₃, MgOMgO, CaO
Flame Retardant Performance in Polymers

Polymer Matrix: Ethylene-Vinyl Acetate (EVA)

Flame Retardant (60 wt%)LOI (%)UL-94 RatingPeak Heat Release Rate (kW/m²)Total Heat Release (MJ/m²)Peak Smoke Production Rate (m²/s)
None (Pure EVA) ~19.8[7]Fails~1570~81.8[7]High
Aluminum Hydroxide (ATH) 28-35V-0~144ReducedReduced
Magnesium Hydroxide (MH) ~38[7]V-0Reduced by ~37.6%[7]Reduced by ~20.7%[7]Reduced by ~44.4%[7]
ATH/MH Blend (2:1) Synergistic IncreaseV-0Significantly ReducedSignificantly ReducedSignificantly Reduced
Huntite/Hydromagnesite 35-36V-0/V-1~310ReducedReduced

Polymer Matrix: Polypropylene (PP)

Flame Retardant (60 wt%)LOI (%)UL-94 RatingPeak Heat Release Rate (kW/m²)
None (Pure PP) ~18FailsHigh
Aluminum Hydroxide (ATH) IncreasedV-1/V-0Reduced
Magnesium Hydroxide (MH) IncreasedV-0Significantly Reduced
ATH/MH Blend Synergistic Increase[5]V-0Significantly Reduced[5]

Note: Specific values can vary significantly based on the polymer grade, filler loading level, particle size, and presence of other additives.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Limiting Oxygen Index (LOI) - ASTM D2863

The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Apparatus: A heat-resistant glass test column, specimen holder, gas metering and control system, and an ignition source.

  • Specimen: Typically a vertical strip of material with dimensions of 80-150 mm long, 10 mm wide, and 4 mm thick.

  • Procedure:

    • The specimen is mounted vertically in the glass chimney.

    • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney.

    • The top edge of the specimen is ignited with a flame.

    • The oxygen concentration in the gas mixture is adjusted until the flame is no longer sustained.

    • The LOI is the minimum percentage of oxygen that supports combustion.[8]

G start Start prepare Prepare Specimen (Vertical Strip) start->prepare mount Mount Specimen in Glass Column prepare->mount gas Introduce O₂/N₂ Mixture mount->gas ignite Ignite Top of Specimen gas->ignite observe Observe Combustion ignite->observe adjust_up Increase O₂ Concentration observe->adjust_up Flame Extinguished adjust_down Decrease O₂ Concentration observe->adjust_down Flame Sustained record Record Minimum O₂ Concentration (LOI) observe->record Critical Concentration Found adjust_up->gas adjust_down->gas end End record->end

UL-94 Vertical Burning Test

The UL-94 test classifies plastics based on their burning characteristics after exposure to a flame.

  • Apparatus: Test chamber, Bunsen burner, specimen clamp, and a cotton patch.

  • Specimen: A rectangular bar, typically 125 mm long and 13 mm wide.

  • Procedure:

    • The specimen is clamped vertically.

    • A burner flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.

    • Once the afterflame ceases, the flame is reapplied for another 10 seconds and removed. The second afterflame and afterglow times are recorded.

    • Observations are made on whether flaming drips ignite the cotton patch placed below.

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and the dripping behavior. V-0 is the highest rating, indicating the material self-extinguishes quickly without flaming drips.[2]

Cone Calorimeter - ASTM E1354

This test measures the heat release rate (HRR), smoke production, and other combustion properties of materials.

  • Apparatus: A conical radiant heater, specimen holder, load cell, spark igniter, and an exhaust system with gas analysis.[9]

  • Specimen: A 100 mm x 100 mm flat sample, with a maximum thickness of 50 mm.[1]

  • Procedure:

    • The specimen is placed horizontally on a load cell and exposed to a controlled level of radiant heat from the conical heater.

    • A spark igniter is used to ignite the pyrolysis gases.

    • The oxygen concentration in the exhaust gas is measured to calculate the heat release rate based on the principle of oxygen consumption calorimetry.[10]

    • Smoke production is measured using a laser photometer system in the exhaust duct.

G cluster_measurements Data Acquisition start Start prepare Prepare Specimen (100x100 mm) start->prepare mount Mount Specimen on Load Cell prepare->mount radiate Expose to Radiant Heat (Conical Heater) mount->radiate ignite Ignite Pyrolysis Gases radiate->ignite measure Continuous Measurement ignite->measure end End measure->end Test Completion O2 O₂ Consumption (for HRR) measure->O2 Smoke Smoke Obscuration measure->Smoke Mass Mass Loss measure->Mass

Smoke Density Test - ASTM E662

This test measures the specific optical density of smoke generated by a material under flaming and non-flaming conditions.

  • Apparatus: A sealed test chamber, a radiant heat furnace, a photometric system (light source and photocell), and a specimen holder.[11]

  • Specimen: A 76.2 mm x 76.2 mm sample.

  • Procedure:

    • The specimen is mounted vertically and exposed to a radiant heat source of 2.5 W/cm².

    • The test is conducted under two conditions: non-flaming (pyrolysis) and flaming combustion (with a pilot flame).

    • The attenuation of a light beam passing vertically through the chamber due to smoke accumulation is measured by a photometer.

    • The specific optical density is calculated from the light transmittance measurements.[11][12]

Conclusion

The performance of this compound as a flame retardant is highly dependent on the specific composition of the composite/blend and the polymer matrix in which it is incorporated. The synergistic effects observed when combining aluminum hydroxide and magnesium hydroxide can lead to superior flame retardant properties compared to using either component alone.[5] This is attributed to the multi-stage decomposition that provides protection over a wider temperature range. When selecting a flame retardant, it is crucial to consider the processing temperature of the polymer, the required level of flame retardancy, and the impact on the mechanical properties of the final product. For high-temperature processing applications, magnesium hydroxide or composites with a higher MH content are generally preferred. For applications requiring a balance of cost and performance, synergistic blends of ATH and MH present a compelling option. Huntite/hydromagnesite mixtures also serve as a viable alternative, with their performance being comparable to ATH in some cases.[10] This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their specific applications.

References

A Researcher's Guide to Validating the Purity of Synthesized Aluminum Magnesium Hydroxide using Thermogravimetric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 21, 2025 – For researchers, scientists, and drug development professionals engaged in the synthesis of aluminum magnesium hydroxide (B78521), also known as hydrotalcite, ensuring the purity of the final product is paramount. Thermogravimetric analysis (TGA) stands out as a critical analytical technique for this purpose, offering quantitative insights into the material's thermal stability and composition. This guide provides a comprehensive comparison of the thermal behavior of pure aluminum magnesium hydroxide against common impurities, supported by experimental data and detailed protocols.

The Power of TGA in Purity Assessment

Thermogravimetric analysis measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides a distinct thermal fingerprint of the material. For synthesized this compound, the TGA curve is characterized by two main weight loss stages. The first, occurring at lower temperatures, is attributed to the removal of physisorbed and interlayer water. The second, at higher temperatures, corresponds to the dehydroxylation of the brucite-like layers and the decomposition of interlayer anions, typically carbonate.

The presence of impurities, such as separate phases of aluminum hydroxide (e.g., gibbsite, bayerite) or magnesium hydroxide (brucite), which can arise from non-stoichiometric synthesis conditions, will manifest as distinct thermal events in the TGA curve. By comparing the experimental TGA curve to that of a known pure sample and the individual components, a quantitative assessment of purity can be achieved.

Comparative Thermal Decomposition Data

The following table summarizes the characteristic thermal decomposition profiles of pure this compound and its common impurities as determined by TGA. The presence of impurities can be identified by weight loss events occurring at temperatures characteristic of the individual hydroxides, which differ from the main decomposition stages of the hydrotalcite structure.

MaterialDecomposition StageTemperature Range (°C)Weight Loss (%)
Pure this compound (Hydrotalcite) Loss of physisorbed and interlayer water50 - 250~15-20
Dehydroxylation and decarbonation250 - 450~20-25
Aluminum Hydroxide (Gibbsite/Bayerite) Impurity Dehydroxylation to aluminum oxide200 - 350~34
Magnesium Hydroxide (Brucite) Impurity Dehydroxylation to magnesium oxide300 - 450~31

Note: The exact temperatures and weight loss percentages can vary depending on factors such as the Mg/Al ratio, the nature of the interlayer anion, and the heating rate.

Experimental Protocol for TGA Analysis

A standardized protocol is crucial for obtaining reproducible and comparable TGA data.

1. Sample Preparation:

  • Ensure the synthesized this compound sample is dried to a constant weight at a temperature below the onset of decomposition of interlayer water (e.g., 60-80 °C) to remove excess surface moisture.

  • Grind the sample to a fine, homogeneous powder using an agate mortar and pestle to ensure uniform heat distribution.

2. Instrumental Parameters:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Mass: Accurately weigh 5-10 mg of the prepared sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Heating Rate: A linear heating rate of 10 °C/min is commonly used.

  • Temperature Program: Heat the sample from ambient temperature to 800 °C.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

3. Data Analysis:

  • Record the mass loss as a function of temperature.

  • Determine the onset and peak temperatures of each weight loss step from the TGA and its first derivative (DTG) curve.

  • Quantify the percentage weight loss for each decomposition stage.

  • Compare the experimental TGA curve with reference curves for pure this compound and potential impurities.

Complementary Analytical Techniques for Comprehensive Purity Validation

While TGA is a powerful tool, a multi-faceted approach is recommended for a definitive purity assessment.

  • Powder X-ray Diffraction (XRD): XRD is essential for identifying the crystalline phases present in the sample. A pure hydrotalcite sample will exhibit a characteristic diffraction pattern with sharp, symmetric peaks at low 2θ angles.[1] The presence of impurities like brucite or gibbsite will result in additional diffraction peaks corresponding to these phases.[2]

  • Elemental Analysis: Techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) should be used to determine the precise molar ratio of aluminum to magnesium. This is crucial as deviations from the intended stoichiometric ratio during synthesis can lead to the formation of impure phases.

The following diagrams illustrate the experimental workflow for TGA analysis and the logical relationship between the key analytical techniques for purity validation.

TGA_Workflow Experimental Workflow for TGA Purity Validation cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Synthesized Aluminum Magnesium Hydroxide drying Drying (60-80 °C) start->drying grinding Grinding to Fine Powder drying->grinding weighing Weighing (5-10 mg) grinding->weighing tga_run TGA Instrument (Heat to 800 °C at 10 °C/min in N2) weighing->tga_run get_curve Obtain TGA/DTG Curve tga_run->get_curve analyze_steps Analyze Weight Loss Stages & Temperatures get_curve->analyze_steps compare Compare with Reference Data analyze_steps->compare purity Assess Purity compare->purity Purity_Validation_Logic Integrated Approach for Purity Validation cluster_techniques Analytical Techniques cluster_assessment Purity Assessment synthesis Synthesized Product tga TGA (Thermal Composition) synthesis->tga xrd XRD (Crystalline Phases) synthesis->xrd elemental Elemental Analysis (Stoichiometry) synthesis->elemental data_integration Data Integration & Comparison tga->data_integration xrd->data_integration elemental->data_integration conclusion Purity Confirmed/ Impurity Identified data_integration->conclusion

References

Unveiling the Optimal Mg/Al Ratio in Layered Double Hydroxides for Enhanced Adsorption Capacity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Layered double hydroxides (LDHs), particularly those based on magnesium and aluminum, have garnered significant attention as versatile adsorbent materials due to their high anion exchange capacity, large surface area, and tunable structure. A critical parameter influencing their adsorption performance is the molar ratio of magnesium to aluminum (Mg/Al). This guide provides an objective comparison of the adsorption capacity of Mg/Al LDHs with varying ratios, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal material for their specific applications.

Performance Comparison of Mg/Al LDHs: A Data-Driven Analysis

The adsorption capacity of Mg/Al LDHs is intrinsically linked to their structural and electronic properties, which are directly influenced by the Mg/Al ratio. This ratio determines the layer charge density, the number of available active sites, and the interlayer spacing, all of which play a crucial role in the uptake of various adsorbates.

The following table summarizes key performance data from various studies, highlighting the impact of the Mg/Al ratio on the adsorption of different pollutants.

Mg/Al RatioAdsorbateMaximum Adsorption Capacity (mg/g)Surface Area (m²/g)Reference
2:1Phosphate337.2-[1]
3:1Nitrate (B79036)--[2]
3:12,4-D242-[3][4]
3.1:1Acid Blue 9~137 (7.6 x 10⁻² mmol/g)-[5]
4:1Nitrate188.67-[2]
4.4:1Acid Blue 9~137 (7.6 x 10⁻² mmol/g)-[5]
5:1NitrateLower than 2:1 ratioHigher than 2:1 ratio[6]
-Aniline Blue70482.63[7]
-Ni²⁺~95% removal-[8]
-As(V)19.5-[9]
-Cr(VI)12.7-[9]

Note: The table presents a compilation of data from various sources. Direct comparison should be made with caution due to differing experimental conditions.

Generally, an increase in the Mg/Al ratio from 2 to 4 tends to enhance the adsorption capacity for certain anions like nitrate.[2] This can be attributed to an optimal charge density on the brucite-like layers, which facilitates efficient anion exchange. However, for other adsorbents, such as some organic dyes, the relationship might be more complex, involving factors like surface area and pore volume. For instance, a study on Acid Blue 9 found that optimum adsorption was achieved for Mg/Al ratios between 3.1 and 4.4.[5] It is also noteworthy that a higher Mg/Al ratio (e.g., 5:1) can lead to a higher specific surface area, although this does not always translate to a higher total adsorption capacity for all anions.[6]

Experimental Protocols: A Guide to Synthesis and Adsorption Studies

Reproducible and comparable results are paramount in scientific research. The following sections detail the standard methodologies for the synthesis, characterization, and adsorption assessment of Mg/Al LDHs.

Synthesis of Mg/Al LDHs via Co-precipitation

The co-precipitation method is the most common and straightforward technique for synthesizing Mg/Al LDHs.[8]

  • Preparation of Salt Solutions: Aqueous solutions of magnesium nitrate (Mg(NO₃)₂·6H₂O) and aluminum nitrate (Al(NO₃)₃·9H₂O) are prepared with the desired Mg/Al molar ratio.

  • Co-precipitation: The mixed metal salt solution is added dropwise to an alkaline solution (e.g., NaOH or a mixture of NaOH and Na₂CO₃) under vigorous stirring at a constant pH (typically between 9 and 10).

  • Aging: The resulting slurry is aged at a specific temperature (e.g., 60-80 °C) for a designated period (e.g., 18-24 hours) to allow for crystal growth and improved crystallinity.

  • Washing and Drying: The precipitate is then filtered, washed thoroughly with deionized water to remove excess salts, and dried in an oven at a specific temperature (e.g., 80-100 °C).

Characterization Techniques

To understand the physicochemical properties of the synthesized LDHs, a suite of characterization techniques is employed:

  • X-ray Diffraction (XRD): To confirm the layered structure and determine the interlayer spacing.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the LDH structure and the intercalated anions.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the LDH.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, pore volume, and pore size distribution.

Batch Adsorption Experiments

Batch adsorption studies are conducted to evaluate the adsorption capacity of the synthesized LDHs.

  • Adsorbent Dosage: A known mass of the LDH adsorbent is added to a fixed volume of the adsorbate solution with a known initial concentration.

  • Contact Time: The mixture is agitated for a specific period to reach equilibrium. Kinetic studies are performed by analyzing samples at different time intervals.

  • pH Adjustment: The pH of the solution is adjusted to the desired value using dilute acid or base, as it significantly influences the adsorption process.

  • Temperature Control: The experiments are typically conducted at a constant temperature.

  • Analysis: After adsorption, the solid and liquid phases are separated by centrifugation or filtration. The concentration of the adsorbate remaining in the solution is determined using an appropriate analytical technique (e.g., UV-Vis spectrophotometry, atomic absorption spectroscopy).

The amount of adsorbate adsorbed per unit mass of the adsorbent at equilibrium (qₑ, in mg/g) is calculated using the following equation:

qₑ = (C₀ - Cₑ) * V / m

where C₀ and Cₑ are the initial and equilibrium concentrations of the adsorbate (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for assessing the adsorption capacity of different Mg/Al ratio LDHs.

ExperimentalWorkflow cluster_synthesis LDH Synthesis cluster_characterization Characterization cluster_adsorption Adsorption Studies cluster_analysis Data Analysis S1 Prepare Metal Salt Solutions (Varying Mg/Al Ratio) S2 Co-precipitation (Constant pH) S1->S2 S3 Aging S2->S3 S4 Washing & Drying S3->S4 C1 XRD S4->C1 C2 FTIR S4->C2 C3 SEM S4->C3 C4 BET S4->C4 A2 Batch Adsorption Experiments S4->A2 A1 Prepare Adsorbate Solution A1->A2 A4 Analyze Residual Concentration A2->A4 A3 Vary Parameters: - Contact Time - pH - Concentration A3->A2 D1 Calculate Adsorption Capacity (qₑ) A4->D1 D2 Isotherm & Kinetic Modeling D1->D2 D3 Compare Performance of Different Ratios D2->D3

Caption: Experimental workflow for LDH synthesis, characterization, and adsorption assessment.

Conclusion

The selection of an appropriate Mg/Al ratio is a critical step in designing LDH-based adsorbents with optimal performance. While a universal "best" ratio does not exist, the data presented in this guide indicates that ratios between 2:1 and 4:1 are often effective for a range of common pollutants. Researchers and professionals are encouraged to consider the specific properties of their target adsorbate and to perform preliminary screening experiments with varying Mg/Al ratios to identify the most suitable material for their application. The detailed experimental protocols provided herein offer a standardized framework for conducting such comparative assessments.

References

A Comparative Benchmarking Guide: Mg-Al LDH Catalysts vs. Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Magnesium-Aluminum Layered Double Hydroxide (B78521) (Mg-Al LDH) catalysts against established commercial catalysts in key organic transformations. The following sections present quantitative data, detailed experimental protocols, and visual workflows to assist researchers in making informed decisions for their catalytic needs.

Executive Summary

Mg-Al LDH catalysts are a class of hydrotalcite-like materials demonstrating significant promise as solid base catalysts. Their layered structure, tunable composition, and high density of basic sites offer potential advantages over traditional homogeneous catalysts, including ease of separation, reusability, and milder reaction conditions. This guide focuses on two industrially relevant reactions: the aldol (B89426) condensation of furfural (B47365) and acetone (B3395972), and the transesterification of triglycerides for biodiesel production.

Aldol Condensation: Furfural and Acetone

The aldol condensation of furfural, a biomass-derived aldehyde, with acetone is a crucial step in the production of biofuels and valuable chemical intermediates. This reaction is traditionally catalyzed by homogeneous bases like sodium hydroxide (NaOH).

Performance Comparison

The following table summarizes the performance of a calcined Mg-Al LDH catalyst compared to the commercial homogeneous catalyst, NaOH, in the aldol condensation of furfural and acetone.

CatalystTemperature (°C)Reaction Time (h)Furfural Conversion (%)Selectivity to Fural-acetone (%)Activation Energy (kJ/mol)
Calcined Mg-Al LDH (Mg/Al = 3.5) 902987824.8[1]
NaOH (Homogeneous) ----55.8[1]

Note: Direct comparison of conversion and selectivity for NaOH under identical conditions was not available in the searched literature. However, the significantly lower activation energy for the Mg-Al LDH catalyst suggests a more favorable reaction pathway.

Experimental Protocol: Aldol Condensation of Furfural and Acetone

This protocol outlines the general procedure for testing the catalytic performance in the aldol condensation of furfural and acetone.

1. Catalyst Preparation (Calcined Mg-Al LDH):

  • Synthesize Mg-Al LDH with a desired Mg/Al molar ratio (e.g., 3.5) via co-precipitation. A solution of magnesium nitrate (B79036) and aluminum nitrate is added to a basic solution containing NaOH and Na2CO3.[1]
  • The resulting precipitate is aged, filtered, washed with distilled water, and dried.
  • The dried hydrotalcite is then calcined in a muffle furnace at 450°C for 8 hours to obtain the mixed oxide (Mg(Al)O).[1]

2. Catalytic Reaction:

  • In a round-bottom flask, combine furfural and acetone in a specific molar ratio.
  • Add the calcined Mg-Al LDH catalyst to the mixture.
  • Heat the reaction mixture to the desired temperature (e.g., 90°C) with constant stirring for a set duration (e.g., 2 hours).[1]
  • For comparison, a similar reaction can be set up using a commercial catalyst like NaOH under appropriate conditions.

3. Product Analysis:

  • After the reaction, cool the mixture and separate the solid catalyst by filtration or centrifugation.
  • Analyze the liquid product mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of furfural and the selectivity towards the desired fural-acetone product.

Experimental Workflow

Aldol_Condensation_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Co_precipitation Co-precipitation of Mg and Al salts Aging_Filtration Aging, Filtration, and Washing Co_precipitation->Aging_Filtration Drying Drying Aging_Filtration->Drying Calcination Calcination at 450°C Drying->Calcination Catalyst_Addition Add Catalyst (Mg-Al LDH or Commercial) Calcination->Catalyst_Addition Reactants Furfural + Acetone Reactants->Catalyst_Addition Reaction_Heating Heating and Stirring Catalyst_Addition->Reaction_Heating Catalyst_Separation Catalyst Separation Reaction_Heating->Catalyst_Separation GC_HPLC_Analysis GC/HPLC Analysis Catalyst_Separation->GC_HPLC_Analysis Data_Evaluation Evaluate Conversion and Selectivity GC_HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for benchmarking catalysts in aldol condensation.

Transesterification for Biodiesel Production

The transesterification of vegetable oils or animal fats with an alcohol (typically methanol) is the primary industrial route for biodiesel production. This reaction is commercially dominated by homogeneous alkali catalysts like sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Performance Comparison

The following table provides a comparative overview of Mg-Al LDH catalysts and commercial homogeneous catalysts for biodiesel production.

CatalystFeedstockMethanol:Oil Molar RatioTemperature (°C)Reaction Time (h)Biodiesel Yield (%)Catalyst Reusability
Mg-Al LDH (Mg/Al = 4) Waste Cooking Oil15:160-652485.2[2]Yes
NaOH Waste Soybean Oil3:155-68.5[3]No
KOH Waste Soybean Oil---Lower than NaOH[3]No
NaOH Soybean Oil---Higher yield than KOH[4]No
KOH Various Oils6:1653up to 83.3[5]No

Note: The reaction conditions vary across different studies, making a direct one-to-one comparison challenging. However, the data indicates that while homogeneous catalysts can achieve high yields under optimized conditions, Mg-Al LDH offers the significant advantage of being a reusable heterogeneous catalyst.

Experimental Protocol: Transesterification for Biodiesel Production

This protocol describes a general method for evaluating catalyst performance in the transesterification of vegetable oil.

1. Catalyst Preparation (Mg-Al LDH):

  • Synthesize Mg-Al LDH using a co-precipitation method as described in the aldol condensation protocol. An alkali-free co-precipitation method can also be employed.[2]
  • The catalyst may be used as-synthesized or calcined, depending on the desired properties.

2. Transesterification Reaction:

  • Preheat the vegetable oil (e.g., waste cooking oil, soybean oil) in a reactor to the desired reaction temperature (e.g., 60-65°C).
  • In a separate vessel, dissolve the catalyst (either Mg-Al LDH or a commercial catalyst like NaOH or KOH) in methanol.
  • Add the catalyst-methanol mixture to the preheated oil.
  • Maintain the reaction at the set temperature with vigorous stirring for the specified duration (e.g., 3-24 hours).

3. Product Separation and Purification:

  • After the reaction, transfer the mixture to a separatory funnel and allow it to settle. Two distinct layers will form: an upper biodiesel (fatty acid methyl esters) layer and a lower glycerol (B35011) layer.
  • Separate the two layers. If a heterogeneous catalyst like Mg-Al LDH is used, it will primarily reside in the glycerol layer and can be recovered for reuse.
  • Wash the biodiesel layer with warm water to remove any residual catalyst, methanol, and glycerol.
  • Dry the biodiesel over an anhydrous drying agent (e.g., sodium sulfate).

4. Analysis:

  • Determine the biodiesel yield by weight.
  • Characterize the produced biodiesel using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the fatty acid methyl ester content.

Experimental Workflow

Transesterification_Workflow cluster_prep Catalyst & Reactant Prep cluster_reaction Transesterification cluster_separation Product Separation & Purification Catalyst_Prep Prepare Catalyst (Mg-Al LDH or Commercial) Methanol_Mix Dissolve Catalyst in Methanol Catalyst_Prep->Methanol_Mix Reaction Combine Oil and Catalyst-Methanol Mix Methanol_Mix->Reaction Oil_Prep Preheat Vegetable Oil Oil_Prep->Reaction Heating_Stirring Maintain Temperature and Stir Reaction->Heating_Stirring Settling Gravity Settling Heating_Stirring->Settling Separation Separate Biodiesel and Glycerol Layers Settling->Separation Washing_Drying Wash and Dry Biodiesel Separation->Washing_Drying

Caption: Experimental workflow for benchmarking catalysts in biodiesel production.

References

A Comparative Guide to Drug Release from Layered Double Hydroxide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Layered double hydroxides (LDHs) have emerged as promising nanocarriers for controlled drug delivery due to their high drug-loading capacity, biocompatibility, and pH-sensitive nature.[1][2][3] This guide provides a comparative analysis of drug release from various LDH formulations, supported by experimental data and detailed methodologies, to aid in the rational design of advanced drug delivery systems.

Comparative Analysis of Drug Release Profiles

The drug release kinetics from LDH formulations are influenced by several factors, including the LDH composition, the nature of the intercalated drug, and the release medium's pH. Below is a summary of comparative drug release data from different LDH-drug nanohybrids.

LDH FormulationDrugDrug Loading (wt%)Release Conditions (pH)Cumulative Release (%)Time (h)Reference
Mg/Al-LDHFlurbiprofen (B1673479)-7.8~592[2]
Li/Al-LDHFlurbiprofen-7.8~402[2]
Mg/Al-LDHCaptopril-7.2--[3]
Mg/Al-LDHCaptopril-4.8Sustained Release-[3][4]
Zn/Al-LDHDiclofenac41.8---[4]
Mg/Al-LDHEtoposide----[4]
Cefo-LDHCefotaxime (B1668864) Sodium8.567.3Sustained Release72[5]
CLF nanohybridCefotaxime Sodium7.257.3Sustained Release72[5]
MgAl-LDHNaproxen-2Enhanced Dissolution-[6][7]
Mg/Al intercalated--7.8Slow Release-[7]
CPT-Mg/Al-LDHCamptothecin-7.2Slower than at 4.8-[4]
CPT-Mg/Al-LDHCamptothecin-4.899.821[4]

Key Factors Influencing Drug Release

The composition of the LDH layers and the nature of the interlayer drug significantly dictate the release profile. For instance, Mg/Al-LDH hybrids have been shown to release flurbiprofen more efficiently than Li/Al-LDH hybrids under the same conditions.[2] This is attributed to the different charge densities and interlayer spacings of the LDH formulations.

The pH of the surrounding environment plays a crucial role in drug release from LDHs.[1] The inherent solubility of LDHs in acidic conditions leads to a faster and more complete release of the intercalated drug in simulated acidic environments (e.g., tumor microenvironment or stomach) compared to neutral pH.[1][6][8] This pH-dependent release is a key advantage for targeted drug delivery.

Experimental Protocols

Synthesis of Drug-LDH Nanohybrids

Several methods are employed for the synthesis of drug-LDH formulations, with co-precipitation and ion exchange being the most common.[1][7]

1. Co-precipitation Method:

This is the most frequently used technique for preparing drug-LDH nanohybrids.[1][7]

  • Procedure: A solution containing the metal salts (e.g., MgCl₂ and AlCl₃) is added dropwise to an alkaline solution (e.g., NaOH) containing the drug to be intercalated, under vigorous stirring. The pH is maintained at a constant value to facilitate the co-precipitation of the metal hydroxides with the drug anions in the interlayer space. The resulting precipitate is then centrifuged, washed thoroughly with deionized water to remove impurities, and dried.[1][9]

  • Advantages: This method often leads to a well-defined single-layered structure and can achieve higher drug loading efficiencies compared to other methods.[2]

2. Ion Exchange Method:

This method is preferred for preserving the morphology of the host LDH.[1]

  • Procedure: A pre-synthesized LDH material (e.g., LDH-NO₃) is dispersed in a solution containing an excess of the anionic drug. The drug anions exchange with the interlayer anions of the LDH over a period of time. The efficiency of ion exchange depends on factors like the charge density of the LDH layers and the size of the drug molecule.[1]

  • Advantages: This method offers better control over the crystallinity of the final product.[1]

In-Vitro Drug Release Study

The release of the drug from the LDH formulation is typically evaluated under simulated physiological conditions.

  • Apparatus: A dissolution apparatus (e.g., USP Type II paddle apparatus) is commonly used.

  • Procedure: A known amount of the drug-LDH nanohybrid is placed in a dialysis bag or dispersed directly in a release medium (e.g., phosphate-buffered saline, PBS) of a specific pH (e.g., pH 7.4 for physiological conditions or pH 4.8-5.5 for a tumor microenvironment). The system is maintained at a constant temperature (usually 37°C) with continuous stirring. At predetermined time intervals, aliquots of the release medium are withdrawn, and the concentration of the released drug is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry.[9] The volume of the withdrawn sample is replaced with fresh medium to maintain a constant volume.

Visualizing the Processes

To better understand the workflows and relationships in LDH-based drug delivery, the following diagrams are provided.

experimental_workflow cluster_synthesis LDH-Drug Synthesis cluster_release In-Vitro Drug Release Study s1 Metal Salt Solution (M²⁺, M³⁺) coprecipitation Co-precipitation s1->coprecipitation s2 Drug Solution (Anionic) s2->coprecipitation s3 Alkaline Solution (e.g., NaOH) s3->coprecipitation wash_dry Washing & Drying coprecipitation->wash_dry ldh_drug_hybrid Drug-LDH Nanohybrid wash_dry->ldh_drug_hybrid r1 Drug-LDH Nanohybrid dissolution Dissolution Apparatus (37°C) r1->dissolution r2 Release Medium (e.g., PBS) r2->dissolution sampling Periodic Sampling dissolution->sampling analysis UV-Vis Spectrophotometry sampling->analysis release_profile Drug Release Profile analysis->release_profile

Caption: Experimental workflow for synthesis and in-vitro drug release study of LDH formulations.

logical_relationship cluster_ldh LDH Properties cluster_drug Drug Properties cluster_environment Environmental Factors ldh_comp LDH Composition (e.g., Mg/Al, Zn/Al) charge_density Layer Charge Density ldh_comp->charge_density influences release_kinetics Drug Release Kinetics charge_density->release_kinetics affects particle_size Particle Size particle_size->release_kinetics affects drug_props Drug Molecule (Size, Charge) drug_props->release_kinetics affects ph pH of Release Medium ph->release_kinetics strongly influences (LDH dissolution) anions Competing Anions anions->release_kinetics influences (Ion Exchange)

Caption: Factors influencing the drug release kinetics from LDH formulations.

Conclusion

The choice of LDH formulation and the method of drug intercalation are critical for achieving the desired drug release profile. The pH-sensitivity of LDHs offers a significant advantage for targeted drug delivery, particularly in acidic microenvironments characteristic of tumors and inflammatory tissues. The data and methodologies presented in this guide provide a foundation for researchers to design and evaluate novel LDH-based drug delivery systems with optimized therapeutic efficacy.

References

A Researcher's Guide to Validating Theoretical Models of Layered Double Hydroxide Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate modeling of Layered Double Hydroxide (LDH) structures is paramount for predicting their behavior and optimizing their application, particularly in areas like drug delivery. This guide provides an objective comparison of theoretical modeling techniques with experimental data, offering a framework for the validation of these models.

Theoretical models, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for gaining insights into the atomic-scale structure and dynamics of LDHs. However, the reliability of these computational models hinges on their validation against experimental results. This guide will delve into the key experimental techniques used for this purpose and present a comparative analysis of theoretical predictions versus empirical data.

Comparison of Theoretical and Experimental Structural Parameters

A fundamental aspect of validating theoretical LDH models is the comparison of calculated structural parameters with those determined experimentally. Key parameters include the interlayer spacing (basal spacing) and the vibrational frequencies of constituent functional groups.

Interlayer Spacing (d-spacing)

The interlayer spacing is a critical parameter that governs the guest-host interactions within LDHs and is heavily influenced by the nature of the intercalated anion and water content. X-ray Diffraction (XRD) is the primary experimental technique for determining this spacing. The table below summarizes a comparison of experimentally measured and theoretically calculated interlayer spacing for various LDH compositions.

LDH CompositionIntercalated AnionExperimental d-spacing (nm)[1]Theoretical ModelCalculated d-spacing (nm)Reference
CoAl-LDHCO₃²⁻0.76DFT-Xiao et al. (2020)
CoAl-LDHSO₄²⁻0.87DFT-Xiao et al. (2020)
CoAl-LDHDodecyl Sulfate (DS⁻)2.58DFT-Xiao et al. (2020)
Mg₂Al-LDHAspartic Acid1.13 - 1.17MD~1.15 (for Nw=3-4)[2]Chen et al. (2021)[2]
NiAl-LDHCl⁻-DFT0.796 - 0.812Wang et al. (2022)[3][4][5]
NiAl-LDHNO₃⁻-DFT-Wang et al. (2022)[3][4][5]
NiAl-LDHCO₃²⁻-DFT-Wang et al. (2022)[3][4][5]

Note: DFT calculations for CoAl-LDH were performed, but the specific calculated d-spacing values were not provided in the cited abstract. The MD simulation for Mg₂Al-LDH with aspartic acid shows good agreement with experimental data when the number of interlayer water molecules (Nw) is between 3 and 4.

Vibrational Frequencies

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the chemical environment and bonding within LDHs. The vibrational frequencies of hydroxyl groups, interlayer anions, and water molecules are sensitive to the local structure and can be calculated using theoretical models. A comparison of experimental and simulated vibrational frequencies provides a stringent test of the accuracy of the force fields and computational methods employed.

Functional GroupLDH SystemExperimental Frequency (cm⁻¹)Theoretical ModelCalculated Frequency (cm⁻¹)Reference
Carboxylate StretchLDH with Succinate~1580MDShifted to match experimentG. A. Di Poto et al. (2024)[6]
Carboxylate StretchLDH with Aspartate~1600MDShifted to match experimentG. A. Di Poto et al. (2024)[6]
Carboxylate StretchLDH with Glutamate~1600MDShifted to match experimentG. A. Di Poto et al. (2024)[6]
O-H StretchNiAl-LDH~3400-3500--F. M. D. de Freitas et al. (2021)
Carbonate Asymmetric StretchM-Al-LDHs (M=Mg, Ca)1340-1360--S. Nyambo et al. (2022)[7]

Note: In the study by G. A. Di Poto et al., the computed vibrational bands were shifted to align with the experimental results to facilitate comparison of the band shapes and evolution with hydration.

Experimental and Computational Protocols

To ensure the reproducibility and validity of the comparisons, detailed methodologies for both experimental and computational approaches are crucial.

Experimental Protocols

1. Synthesis of Layered Double Hydroxides (Co-precipitation Method)

The co-precipitation method is a widely used technique for synthesizing LDHs.[8][9]

  • Preparation of Solutions: Aqueous solutions of the desired divalent and trivalent metal salts (e.g., nitrates or chlorides) are prepared in the desired molar ratio (M²⁺:M³⁺). A separate alkaline solution (e.g., NaOH and Na₂CO₃) is also prepared.

  • Co-precipitation: The mixed metal salt solution is added dropwise to the alkaline solution under vigorous stirring at a constant pH and temperature. The pH is typically maintained between 8 and 10.

  • Aging: The resulting slurry is aged at a specific temperature for a set period (e.g., 60-80°C for 18-24 hours) to improve crystallinity.

  • Washing and Drying: The precipitate is then filtered, washed extensively with deionized water to remove excess salts, and dried in an oven at a controlled temperature (e.g., 60-80°C).

2. X-ray Diffraction (XRD) Analysis

XRD is the primary technique for determining the crystal structure and interlayer spacing of LDHs.[8][10]

  • Sample Preparation: A powdered sample of the synthesized LDH is mounted on a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a specific range of 2θ angles.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the characteristic diffraction peaks of the LDH structure. The interlayer spacing (d) is calculated from the position of the (003) reflection using Bragg's Law (nλ = 2d sinθ).

3. Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is used to identify the functional groups present in the LDH structure and to probe the interactions between the host layers and the guest anions.[8][10]

  • Sample Preparation: The LDH sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the vibrational modes of different functional groups, such as O-H stretching of hydroxyl groups and water, and the characteristic vibrations of the intercalated anions.

Computational Protocols

1. Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure and properties of materials.[11][12][13]

  • Model Construction: A structural model of the LDH unit cell is constructed, including the brucite-like layers, interlayer anions, and water molecules.

  • Computational Details: The calculations are performed using a specific DFT functional (e.g., PBE, B3LYP) and a basis set. Periodic boundary conditions are applied to simulate an infinite crystal lattice.

  • Geometry Optimization: The atomic positions and lattice parameters of the model are optimized to find the minimum energy structure.

  • Property Calculation: Once the optimized structure is obtained, various properties such as interlayer spacing, binding energies, and electronic density of states can be calculated.

2. Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior and equilibrium properties of LDH systems at the atomic level.[2][14][15]

  • Force Field Selection: A suitable force field is chosen to describe the interactions between the atoms in the system. Common force fields for LDHs include CLAYFF and specific LDH-parameterized force fields.

  • System Setup: A simulation box is created containing the LDH structure, intercalated anions, and a specified number of water molecules.

  • Equilibration: The system is equilibrated at a specific temperature and pressure (e.g., 300 K and 1 atm) to allow it to reach a stable state.

  • Production Run: After equilibration, a production run is performed to collect data on the system's properties over time.

  • Data Analysis: The trajectory data from the production run is analyzed to calculate various properties, including interlayer spacing, radial distribution functions, and vibrational spectra (from the Fourier transform of the velocity autocorrelation function).

Visualization of Validation Workflow

The process of validating theoretical models for LDH structures can be visualized as a systematic workflow.

ValidationWorkflow cluster_experimental Experimental Characterization cluster_theoretical Theoretical Modeling cluster_validation Model Validation synthesis LDH Synthesis (e.g., Co-precipitation) xrd XRD Analysis synthesis->xrd Characterize Structure ftir FTIR Analysis synthesis->ftir Characterize Composition compare_d Compare Interlayer Spacing xrd->compare_d Experimental d-spacing compare_vib Compare Vibrational Frequencies ftir->compare_vib Experimental Frequencies dft DFT Calculations md MD Simulations dft->md Provide Parameters dft->compare_d Calculated d-spacing dft->compare_vib Calculated Frequencies md->compare_d Calculated d-spacing md->compare_vib Calculated Frequencies model_refinement Model Refinement & Prediction compare_d->model_refinement Refine Model compare_vib->model_refinement Refine Model

Caption: Workflow for the validation of theoretical LDH models.

This diagram illustrates the iterative process of experimental characterization, theoretical modeling, and comparative validation, which is essential for developing accurate and predictive models of LDH structures.

The logical relationship between different modeling and experimental techniques can be further detailed as follows:

TechniqueRelationship cluster_exp Experimental Techniques cluster_comp Computational Models XRD XRD Measures: Interlayer spacing, Crystallinity Validation Validation (Comparison of Results) XRD->Validation d-spacing FTIR FTIR Measures: Functional groups, Vibrational frequencies FTIR->Validation Vibrational Frequencies Synthesis Synthesis Provides: LDH Material Synthesis->XRD Synthesis->FTIR DFT DFT Predicts: Optimized geometry, Electronic properties, Vibrational frequencies MD MD Predicts: Dynamic properties, Interlayer spacing, Vibrational spectra DFT->MD Force-field parametrization DFT->Validation Calculated Properties MD->Validation Simulated Properties

Caption: Interplay between experimental and computational techniques.

This guide provides a foundational framework for researchers to critically evaluate and validate theoretical models of LDH structures. By combining robust experimental data with sophisticated computational techniques, a deeper understanding of these versatile materials can be achieved, accelerating their development for various applications, including advanced drug delivery systems.

References

Safety Operating Guide

Proper Disposal of Aluminum Magnesium Hydroxide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information and detailed procedures for the proper disposal of aluminum magnesium hydroxide (B78521), tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring laboratory safety and regulatory compliance.

I. Immediate Safety and Handling Protocols

Before beginning any disposal process, it is imperative to handle aluminum magnesium hydroxide with appropriate safety measures. This substance is generally considered non-hazardous for transport, but proper handling in a laboratory setting is essential to minimize exposure and risk.[1][2]

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Always handle the compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][3]

  • Eye and Face Protection: Wear safety glasses or a face shield approved under government standards like NIOSH (US) or EN 166 (EU).[1]

  • Skin Protection: Use chemical-impermeable gloves and suitable protective clothing to avoid skin contact.[3] Wash hands thoroughly after handling.[1]

  • Respiratory Protection: If engineering controls are insufficient, use a full-face particle respirator.[4]

In Case of a Spill:

  • Evacuate personnel to a safe area, keeping people upwind of the spill.[3]

  • Remove all sources of ignition.[3]

  • Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[1][3]

  • Collect the spilled material using spark-proof tools and place it into a suitable, closed, and clearly labeled container for disposal.[1][3] Avoid creating dust during cleanup.[1]

II. Chemical Properties and Regulatory Information

While specific quantitative disposal limits are determined by local, state, and federal regulations, the following data informs the handling and disposal protocols for this compound.

PropertyDataSignificance for Disposal
Physical State Solid, powder[5]Requires handling procedures that minimize dust generation.[1]
Solubility Almost insoluble in water[6]Discourages sewer disposal as it can clog pipes; environmental release should be avoided.[3][7]
Chemical Stability Stable under normal conditions[4]Low reactivity under standard conditions simplifies storage of waste prior to disposal.
Incompatibilities Strong acids, strong bases, oxidizing agents[4]Waste should be segregated from these materials to prevent hazardous reactions.[8]
Toxicity Oral LD50 (rat) for Magnesium Hydroxide: 8,500 mg/kg[4]While having low acute toxicity, it should still be handled with care and professional disposal is recommended.
Environmental Hazard Not classified as hazardous to the aquatic environment or as a PBT/vPvB substance[6]Despite low aquatic toxicity, direct discharge into the environment must be avoided.[3]
Transport Regulation Not regulated as a dangerous good for transport (DOT, IMDG, IATA)[1][2]Simplifies logistics for collection by a licensed waste disposal service.

III. Step-by-Step Disposal Protocol

The universally recommended method for disposing of this compound waste is through a licensed professional waste disposal service.[1][4] Discharging it into sewer systems is not recommended.[3]

Protocol for Unused or Waste this compound:

  • Characterize the Waste: Confirm that the waste is solely this compound and not mixed with other hazardous chemicals. If it is part of a mixture, the disposal protocol for the most hazardous component must be followed.[9]

  • Containerize the Waste: Place the waste material in a suitable, sealed, and clearly labeled container.[3][9] The container must be in good condition, with no leaks, and kept closed except when adding waste.[10]

  • Consult Regulations: It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities (e.g., US 40CFR262.11).[4] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]

  • Arrange for Professional Disposal: Contact a licensed chemical destruction plant or professional waste disposal service to arrange for pickup and disposal.[1][3]

Protocol for Contaminated Packaging Disposal:

  • Decontaminate the Container: Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as water) to remove all residues.[3][10]

  • Manage Rinsate: The rinsate from the cleaning process must be collected and treated as chemical waste.[10]

  • Final Container Disposal: Once decontaminated, the container can be offered for recycling or reconditioning.[3] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill according to local regulations.[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: Identify Aluminum Magnesium Hydroxide Waste is_mixed Is waste mixed with other hazardous chemicals? start->is_mixed empty_container Is the container empty? start->empty_container consult_mixture_protocol Segregate and consult specific disposal protocol for the mixture. Contact EHS. is_mixed->consult_mixture_protocol Yes is_mixed->pure_waste No containerize Keep in a dedicated, sealed, and clearly labeled container. consult_regs Consult institutional and local/state/federal regulations. containerize->consult_regs arrange_pickup Arrange for pickup by a licensed waste disposal contractor. consult_regs->arrange_pickup end_disposal Waste Disposed arrange_pickup->end_disposal empty_container->is_mixed No decontaminate Decontaminate or dispose of the empty container. empty_container->decontaminate Yes triple_rinse Triple-rinse and manage rinsate as chemical waste. decontaminate->triple_rinse recycle_landfill Recycle/recondition, or puncture and landfill per regulations. triple_rinse->recycle_landfill end_container Container Disposed recycle_landfill->end_container

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Aluminum Magnesium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for the handling of aluminum magnesium hydroxide (B78521), including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

When handling aluminum magnesium hydroxide, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses or GogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary if there is a risk of splashing.[1]
Hand Protection GlovesChemical-resistant gloves, such as nitrile rubber, should be worn to prevent skin exposure.[1][2] It is important to consult the glove manufacturer's compatibility chart for the specific chemical being used.
Body Protection Protective ClothingA lab coat is standard.[1] For larger quantities, a base-resistant apron or smock is recommended to prevent skin exposure.[1]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation occurs, a NIOSH-approved respirator with a dust cartridge should be used.[1] For nuisance-level dust, an N95 or better particulate respirator is recommended. For short-term interventions, a P3 type mask is advised.[1][3]
Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2]

  • Use local exhaust ventilation where dust is generated.[1]

  • Avoid the formation and accumulation of dust.[1][4][5][6]

  • Avoid contact with skin and eyes.[1][4]

  • Wash hands thoroughly after handling the substance.[1]

  • Use non-sparking tools to prevent ignition.[4]

Storage:

  • Store in a tightly closed, suitable container.[1][4]

  • Keep in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[1][3]

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

Spill Cleanup:

  • Evacuate and Secure: Evacuate personnel from the immediate spill area and remove all sources of ignition.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.[4]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]

    • Place the collected material into a suitable, labeled, and closed container for disposal.[1][4]

  • Decontamination: Clean the spill area thoroughly.

Disposal:

  • Dispose of waste material and contaminated containers in accordance with all applicable federal, state, and local regulations.

  • Containers may retain product residues and should be treated as hazardous waste.[1]

First Aid Procedures

In case of exposure, follow these first aid guidelines:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][4]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4][7]

Procedural Workflow for Safe Handling of this compound

The following diagram outlines the step-by-step process for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures start Start: Assess Hazards ppe Don Appropriate PPE start->ppe setup Prepare Work Area (Fume Hood) ppe->setup weigh Weigh/Measure Material setup->weigh transfer Transfer to Reaction Vessel weigh->transfer process Perform Experiment transfer->process decontaminate Decontaminate Equipment process->decontaminate spill Spill Occurs process->spill exposure Personal Exposure process->exposure dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands doff_ppe->wash spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup first_aid Administer First Aid exposure->first_aid

Caption: Procedural workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.